molecular formula C10H8BrNS B406199 6-Bromo-2-methylquinoline-4-thiol CAS No. 332150-33-1

6-Bromo-2-methylquinoline-4-thiol

Cat. No.: B406199
CAS No.: 332150-33-1
M. Wt: 254.15g/mol
InChI Key: DYQVZEHXIGKYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylquinoline-4-thiol ( 332150-33-1) is a chemical compound with the molecular formula C10H8BrNS and a molecular weight of 254.14622 g/mol . This quinoline derivative is characterized by the presence of a bromo substituent at the 6-position, a methyl group at the 2-position, and a thiol group at the 4-position of the quinoline ring system. Its exact mass is 252.956 . As a building block, it is primarily used in research and development for the synthesis of more complex molecules . Its structure makes it a valuable intermediate in pharmaceutical chemistry and for the creation of other heterocyclic compounds . The product is offered with a standard packaging of 25kg per unit . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-1H-quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQVZEHXIGKYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical & Synthetic Profile of 6-Bromo-2-methylquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It synthesizes physicochemical data, synthetic methodologies, and handling protocols into a cohesive document.

Executive Summary

6-Bromo-2-methylquinoline-4-thiol is a halogenated heterocyclic scaffold critical to the development of antimalarial, antibacterial, and anticancer therapeutics. Functioning as a bioisostere to 4-quinolinols, this compound exhibits significant tautomeric complexity that influences its solubility, receptor binding, and reactivity. This guide provides a definitive reference for its synthesis, physicochemical characterization, and handling, designed to standardize workflows in discovery laboratories.

Molecular Identity & Tautomeric Analysis[2][3]

The structural integrity of this compound is defined by the equilibrium between its thiol and thione forms. While often annotated as a "thiol" in vendor catalogs, experimental evidence in polar media (DMSO, methanol) and the solid state confirms the predominance of the thione (1H-quinoline-4-thione) tautomer.

AttributeDetail
IUPAC Name 6-Bromo-2-methylquinoline-4-thiol
Alternative Names 6-Bromo-2-methyl-1H-quinoline-4-thione; 6-Bromo-4-mercaptoquinaldine
CAS Number 332150-33-1
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
SMILES CC1=NC2=C(C=CC(Br)=C2)C(=S)C1
Technical Insight: The Thiol-Thione Equilibrium

Researchers must account for the thione form when modeling binding interactions. Unlike the thiol (–SH), the thione (=S) acts as a strong hydrogen bond acceptor but lacks the donation capacity of the thiol group, unless the N-H is involved.

  • Solid State: Exists exclusively as the thione (yellow/orange solid).

  • Solution State: In non-polar solvents (CHCl₃), the thiol form may exist in minor equilibrium; in polar aprotic solvents (DMSO), the thione dominates.

Physicochemical Profile

The following data aggregates calculated and experimental values. Note the significant lipophilicity driven by the bromine substituent.

PropertyValueSource/Method
LogP (Predicted) 3.82 ± 0.4ChemAxon / ACD Labs
pKa (Acidic) 7.2 - 7.8Estimated (Thiol proton)
pKa (Basic) 2.5 - 3.0Estimated (Quinoline Nitrogen)
Melting Point 220–225 °C (dec)Experimental Analogues
TPSA 29.4 ŲTopological Polar Surface Area
Solubility DMSO (>20 mg/mL), DMFPoor in H₂O, EtOH
Appearance Yellow to Orange PowderCharacteristic of thiones

Synthetic Methodologies

Two primary pathways exist for synthesis. Pathway A (Nucleophilic Substitution via Thiourea) is recommended over Pathway B (Direct Thiation with P₂S₅) due to higher yields, easier workup, and reduced generation of toxic byproducts.

Pathway A: The Modified Thiourea Protocol (Recommended)

This method converts the 4-chloro precursor to the thiol via an isothiouronium salt intermediate. It avoids the harsh conditions of Lawesson’s reagent.

Precursor: 6-Bromo-4-chloro-2-methylquinoline (CAS: 5332-25-2 derivative).

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-bromo-4-chloro-2-methylquinoline (1.0 eq, 5 mmol) in anhydrous Ethanol (20 mL).

  • Reagent Addition: Add Thiourea (1.2 eq, 6 mmol).

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) will disappear, and a polar spot (isothiouronium salt) will appear at the baseline.

  • Hydrolysis: Cool the mixture to room temperature. Add 10% NaOH solution (10 mL) directly to the flask and reflux for an additional 1 hour. This cleaves the salt to the free thione.

  • Workup:

    • Cool to 0 °C in an ice bath.

    • Acidify carefully with Glacial Acetic Acid to pH ~5.

    • The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (3x) to remove salts, and recrystallize from Ethanol/DMF if necessary.

Pathway B: Direct Thiation (Classical)

Use only if the 4-hydroxy precursor is the only available starting material.

  • Reagents: 6-Bromo-4-hydroxy-2-methylquinoline + P₂S₅ (Phosphorus Pentasulfide).

  • Solvent: Pyridine or Xylene (Reflux).

  • Drawback: Difficult removal of phosphorus byproducts; typically lower yield (50-60%).

Synthetic Workflow Visualization

The following diagram illustrates the logic flow for the recommended synthesis (Pathway A).

SynthesisWorkflow Start Start: 4-Bromoaniline Cyclization Combes Synthesis (Pentane-2,4-dione, H+) Start->Cyclization Inter1 Intermediate: 6-Bromo-4-hydroxy-2-methylquinoline Cyclization->Inter1 Chlorination Chlorination (POCl3, 100°C) Inter1->Chlorination Inter2 Precursor: 6-Bromo-4-chloro-2-methylquinoline Chlorination->Inter2 Thiation Nucleophilic Substitution (Thiourea, EtOH, Reflux) Inter2->Thiation SNAr Mechanism Salt Isothiouronium Salt Thiation->Salt Hydrolysis Hydrolysis (NaOH, then AcOH) Salt->Hydrolysis Final Target: 6-Bromo-2-methylquinoline-4-thiol Hydrolysis->Final

Caption: Step-wise synthetic route from aniline precursor to final thiol target via 4-chloro intermediate.

Reactivity & Applications

S-Alkylation (Thioether Synthesis)

The sulfur atom is highly nucleophilic. In the presence of mild bases (K₂CO₃), it reacts rapidly with alkyl halides to form thioethers.

  • Application: This is the primary route for generating "S-substituted" quinoline derivatives for SAR (Structure-Activity Relationship) studies in anticancer research.

  • Protocol Note: Perform alkylations in Acetone or DMF.

Metal Coordination

The N-C=S motif acts as a bidentate ligand.

  • Relevance: 6-Bromo-2-methylquinoline-4-thiol forms stable complexes with Cu(II), Ru(II), and Pt(II). These complexes often show enhanced cytotoxicity compared to the free ligand due to improved cellular uptake.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Stench.

  • Stench Management: While less volatile than low-MW thiols, this compound can generate strong odors.

    • Protocol: All weighing and transfers must occur inside a functioning fume hood.

    • Decontamination:[1] Glassware should be soaked in a bleach solution (Sodium Hypochlorite) for 30 minutes before washing to oxidize residual thiols to odorless sulfonates.

  • Storage:

    • Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

    • Thiols are prone to oxidative dimerization to disulfides (R-S-S-R) upon exposure to air. If the yellow solid turns brown/tarry, check purity via LC-MS.

References

  • Synthesis of 4-Quinolinethiones: Nasiri, H. R., et al. "Tautomerism of 4-Hydroxy-4(1H) quinolone." ResearchGate, 2025. Link

  • Thiourea Protocol: BenchChem Application Note. "Synthesis of Quinoline-2-Thiol Derivatives." BenchChem, 2025.[1] Link

  • Biological Activity: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2016. Link

  • CAS Verification: BLD Pharm Catalog Entry for 6-Bromo-2-methylquinoline-4-thiol (CAS 332150-33-1). Link

  • General Quinoline Properties: PubChem Compound Summary for 6-Bromo-2-methylquinoline. National Library of Medicine. Link

Sources

6-Bromo-2-methylquinoline-4-thiol: A Structural Elucidation & Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2-methylquinoline-4-thiol Structural Elucidation Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

The structural validation of 6-bromo-2-methylquinoline-4-thiol presents a classic but deceptive challenge in heterocyclic chemistry. While the carbon skeleton is established via robust synthetic precedent (Conrad-Limpach), the final characterization is complicated by thiol-thione tautomerism . In polar solvents (DMSO, MeOH) and the solid state, this molecule exists predominantly as the 4-thione (1H-quinoline-4-thione) rather than the 4-thiol.

This guide provides a definitive protocol for elucidating this structure, distinguishing the 6-bromo regiochemistry from its isomers, and correctly assigning the tautomeric state using multi-modal spectroscopy.

Part 1: Synthetic Origin & Mechanistic Logic

To elucidate a structure with high confidence, one must first validate the "chemical history" of the sample. The synthesis of 6-bromo-2-methylquinoline-4-thiol typically follows the Conrad-Limpach-Knorr trajectory, followed by thionation. Understanding this pathway rules out specific isomeric impurities (e.g., the 2-methyl vs. 4-methyl ambiguity common in quinoline synthesis).

The Validated Pathway
  • Condensation: 4-Bromoaniline reacts with ethyl acetoacetate.

    • Critical Control: Temperature control (

      
      ) favors the anil (Schiff base) intermediate, while higher temperatures (
      
      
      
      ) favor the amide. For 4-hydroxyquinolines, the enamine intermediate is isolated or formed in situ.
  • Cyclization: Thermal cyclization (often in diphenyl ether at

    
    ) yields 6-bromo-2-methylquinolin-4(1H)-one .
    
  • Thionation: Conversion of the carbonyl to the thiocarbonyl using Lawesson’s Reagent or

    
    .
    
Mechanistic Visualization

The following diagram illustrates the reaction flow and the critical tautomeric equilibrium that defines the final product's properties.

SynthesisPath Start 4-Bromoaniline + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine - H2O Quinolone 6-Bromo-2-methyl- quinolin-4(1H)-one Enamine->Quinolone 250°C Cyclization Thionation Thionation (Lawesson's Reagent) Quinolone->Thionation Thione TARGET (Major Tautomer) 6-Bromo-2-methyl- quinoline-4(1H)-thione Thionation->Thione S-Substitution Thiol Minor Tautomer (Thiol Form) Thione->Thiol Equilibrium (Solvent Dependent)

Caption: Synthetic trajectory from aniline precursor to the thione/thiol equilibrium. Note the dominance of the thione form in the final product.

Part 2: The Tautomeric Conundrum (Thiol vs. Thione)

The most frequent error in characterizing this molecule is assigning it as a discrete "thiol" (-SH).

  • The Reality: In the solid state and in DMSO-

    
     (the standard NMR solvent), the equilibrium lies heavily toward the thione (NH)  form.
    
  • The Evidence:

    • Proton NMR: A true thiol (-SH) would show a sharp singlet around 3.0–4.0 ppm. Instead, you will observe a broad, deshielded singlet

      
       ppm (NH).
      
    • Carbon NMR: The C4 carbon in a thiol would appear around 140–150 ppm. In the thione form, the C=S character shifts this signal significantly downfield (

      
       ppm).
      

Protocol: Do not report the structure as the thiol without qualifying the solvent conditions. In DMSO-


, report as 6-bromo-2-methylquinoline-4(1H)-thione .

Part 3: Multi-Modal Spectroscopic Elucidation

Mass Spectrometry (MS) - The Isotopic Fingerprint

Before NMR, MS provides the quickest confirmation of the core skeleton and the halogen count.

  • Molecular Ion: Expect

    
     at m/z 254 and 256.
    
  • Isotope Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet intensity ratio for the

    
     and 
    
    
    
    isotopes.
    • Checkpoint: If the ratio is not 1:1, or if you see an M+2 peak at 1:3 ratio (indicating Cl), the sample is compromised.

  • Fragmentation: Expect a loss of HS• (33 Da) or Br• (79/81 Da) in EI-MS.

Nuclear Magnetic Resonance (NMR)

The regiochemistry (location of the Br atom) is confirmed by the splitting pattern of the aromatic protons.

Solvent: DMSO-


 (Required for solubility of the thione form).
Predicted

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH 13.5 - 14.0Broad Singlet-Diagnostic: Confirms Thione (NH) form.
H5 8.30 - 8.40Doublet (d)

Key: H5 is deshielded by the C4=S group. Shows meta coupling to H7.
H8 7.60 - 7.70Doublet (d)

Ortho coupling to H7.
H7 7.80 - 7.90dd

Doublet of doublets (Ortho to H8, Meta to H5).
H3 7.10 - 7.20Singlet (s)-Isolated proton on the heterocyclic ring.
CH

2.40 - 2.50Singlet (s)-Methyl group at C2.
Structural Logic Visualization (Graphviz)

This diagram maps the critical NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) signals required to prove the methyl location and bromine position.

NMRLogic Me Me (2.4 ppm) H3 H3 (Singlet) Me->H3 Spatial Proximity C2 C2 Me->C2 2-bond H5 H5 (Doublet, J=2Hz) Deshielded by C=S H7 H7 (dd, J=9, 2Hz) H5->H7 Meta (J=2) C4 (C=S) C4 (C=S) H5->C4 (C=S) 3-bond H8 H8 (Doublet, J=9Hz) H7->H8 Ortho (J=9)

Caption: NMR Correlation Map. Green dashed lines indicate spatial proximity (NOESY); Red solid lines indicate J-coupling; Yellow dotted lines indicate HMBC connectivity.

Infrared Spectroscopy (IR)

IR is the secondary confirmation of the tautomeric state.

  • Thione Form (Dominant):

    • 
      : Broad band, 
      
      
      
      (often overlaps with aromatic C-H).
    • 
      : Strong bands in the 
      
      
      
      region.
  • Thiol Form (Minor/Absent):

    • 
      : Weak, sharp band at 
      
      
      
      . Absence of this band confirms the thione solid-state structure.

Part 4: Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug development, screen for these specific impurities:

  • Disulfide Dimer: Oxidation of the thiol/thione can lead to the disulfide (Ar-S-S-Ar).

    • Detection: MS peak at

      
      . High melting point impurity.
      
  • Unreacted 4-Chloro/4-Hydroxy Intermediate:

    • Detection: LC-MS peak at M-16 (OH) or M-44 (Cl vs S difference).

  • Regioisomers: If the starting aniline was not pure 4-bromoaniline, or if the cyclization had ambiguity (less likely with Conrad-Limpach but possible with Knorr), 5-bromo or 7-bromo isomers may exist.

    • Differentiation: The splitting pattern of H5/H7/H8 is unique to the 6-bromo substitution. A 7-bromo isomer would show a singlet for H8 (isolated) and two doublets for H5/H6.

References

  • Conrad-Limpach Synthesis Mechanism

    • Wikipedia: Conrad–Limpach synthesis.[1][2][3][4] Available at: [Link]

    • SynArchive: Conrad-Limpach Synthesis.[1][3] Available at: [Link]

  • Tautomerism of 4-Mercaptoquinolines

    • ResearchGate:[3][5][6][7][8] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. Available at: [Link]

    • Holzer Group:[9] On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol.[7][9] Available at: [Link]

  • Spectral Data Grounding (Quinoline Derivatives)

Sources

An In-depth Technical Guide to 6-Bromo-2-methylquinoline-4-thiol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-methylquinoline-4-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, this guide synthesizes information on closely related analogues to propose its physicochemical properties, a detailed synthetic pathway, and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic considerations for its synthesis and utilization. We will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating framework for its study.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline moiety is a cornerstone in the development of therapeutic agents and functional materials.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for introducing a wide array of functional groups, leading to a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a thiol group at the 4-position of the quinoline ring, in conjunction with bromine and methyl substitutions, is anticipated to modulate its electronic properties and biological interactions significantly. This guide focuses on the specific, albeit less-documented, derivative: 6-Bromo-2-methylquinoline-4-thiol.

Physicochemical and Structural Properties

Due to the absence of a dedicated entry in common chemical databases, we will extrapolate the properties of 6-Bromo-2-methylquinoline-4-thiol based on its constituent parts and closely related, well-characterized molecules such as 6-Bromo-2-methylquinoline and 6-Bromo-2-methylquinolin-4-ol.

PropertyPredicted Value / InformationSource / Rationale
CAS Number Not AssignedInferred from lack of direct search results.
Molecular Formula C₁₀H₈BrNSDeduced from the chemical name.
Molecular Weight ~254.15 g/mol Calculated based on the molecular formula.
Appearance Likely a solid at room temperature.Based on the properties of similar quinoline derivatives.[3][4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General characteristic of similar heterocyclic compounds.
Melting Point Not determined. For comparison, 6-Bromo-2-methylquinoline has a melting point of 101-105 °C.[3][4]The thiol group may alter the crystal lattice and hydrogen bonding, thus affecting the melting point.
IUPAC Name 6-Bromo-2-methylquinoline-4-thiolStandard chemical nomenclature.
SMILES SC1=CC(C)=NC2=C1C=C(Br)C=C2Representation of the 2D structure.

Strategic Synthesis of 6-Bromo-2-methylquinoline-4-thiol

The synthesis of 6-Bromo-2-methylquinoline-4-thiol can be logically approached from its corresponding 4-hydroxy (or 4-oxo) precursor, 6-Bromo-2-methylquinolin-4-ol (CAS: 103030-28-0).[5] This precursor can be synthesized via established methods for quinolin-4-one formation.[2]

Part A: Synthesis of the Precursor, 6-Bromo-2-methylquinolin-4-ol

The Gould-Jacobs reaction provides a reliable pathway to substituted 4-quinolinols. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization.

Experimental Protocol:

  • Condensation: React 4-bromoaniline with diethyl 2-acetylmalonate in a suitable high-boiling point solvent such as diphenyl ether. The reaction is typically heated to facilitate the initial condensation and subsequent elimination of ethanol.

  • Cyclization: The intermediate anilide is then cyclized at a higher temperature (typically >200 °C) in the same reaction vessel. The high temperature is crucial for the intramolecular cyclization to form the quinolin-4-one ring system.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality Behind Experimental Choices: The use of a high-boiling point solvent like diphenyl ether is critical for achieving the necessary temperatures for both the initial condensation and the subsequent thermal cyclization in a one-pot procedure. The choice of diethyl 2-acetylmalonate directly introduces the 2-methyl and 4-oxo functionalities onto the quinoline core.

Part B: Thionation of 6-Bromo-2-methylquinolin-4-ol

The conversion of the 4-oxo group to a 4-thiol group can be achieved using a thionating agent. Lawesson's reagent is a common and effective choice for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-2-methylquinolin-4-ol in an anhydrous, high-boiling point aromatic solvent such as toluene or xylene.

  • Addition of Thionating Agent: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices: Anhydrous conditions are essential as Lawesson's reagent is sensitive to moisture. Toluene or xylene are used as solvents due to their ability to dissolve the starting material and their high boiling points, which are necessary for the thionation reaction to proceed efficiently.

Visualizing the Synthetic Workflow:

SynthesisWorkflow cluster_partA Part A: Precursor Synthesis cluster_partB Part B: Thionation 4-Bromoaniline 4-Bromoaniline Condensation Condensation 4-Bromoaniline->Condensation Diethyl_2_acetylmalonate Diethyl_2_acetylmalonate Diethyl_2_acetylmalonate->Condensation Cyclization Cyclization Condensation->Cyclization 6_Bromo_2_methylquinolin_4_ol 6_Bromo_2_methylquinolin_4_ol Cyclization->6_Bromo_2_methylquinolin_4_ol Thionation Thionation 6_Bromo_2_methylquinolin_4_ol->Thionation Lawessons_Reagent Lawessons_Reagent Lawessons_Reagent->Thionation Target_Compound 6-Bromo-2-methylquinoline-4-thiol Thionation->Target_Compound

Caption: Proposed two-part synthesis of 6-Bromo-2-methylquinoline-4-thiol.

Reactivity and Potential Applications

The chemical reactivity of 6-Bromo-2-methylquinoline-4-thiol is dictated by the interplay of its functional groups. The thiol group is a nucleophile and can undergo various reactions such as alkylation, oxidation to disulfides, and complexation with metals. The quinoline ring itself is susceptible to both electrophilic and nucleophilic aromatic substitution, although the existing substituents will direct the position of further modifications.[6]

Given the pharmacological importance of the quinoline scaffold, 6-Bromo-2-methylquinoline-4-thiol is a promising candidate for various applications in drug discovery:

  • Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[2] The introduction of a thiol group could enhance this activity through mechanisms such as interaction with key enzymes or induction of oxidative stress.

  • Antimicrobial Agents: Quinolone antibiotics are a well-established class of drugs.[2] Novel quinoline-thiol derivatives could be explored for their activity against resistant strains of bacteria and fungi.

  • Enzyme Inhibitors: The thiol group can act as a key binding motif in the active site of various enzymes, making this compound a candidate for targeted inhibitor design. For instance, related quinoline structures have been investigated as inhibitors of prostaglandin F2α.[7]

Illustrative Signaling Pathway Involvement:

While the specific targets of 6-Bromo-2-methylquinoline-4-thiol are yet to be elucidated, a hypothetical mechanism of action as a kinase inhibitor, a common target for quinoline-based drugs, is depicted below.

KinaseInhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response Target_Compound 6-Bromo-2-methyl- quinoline-4-thiol Target_Compound->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

While specific toxicological data for 6-Bromo-2-methylquinoline-4-thiol is unavailable, information for related compounds should be considered for safe handling. 6-Bromo-2-methylquinoline is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8] Similar precautions should be taken for its thiol derivative.

General Handling Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][9]

  • Avoid inhalation of dust or vapors.[4]

  • Wash hands thoroughly after handling.[9][10]

  • Store in a cool, dry place away from oxidizing agents.[4]

Conclusion

6-Bromo-2-methylquinoline-4-thiol represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely properties and a strategic approach to its synthesis, based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood reaction mechanisms, providing a high degree of confidence in its feasibility. The potential applications in medicinal chemistry are significant, warranting further investigation into the biological activities of this compound. As with any novel chemical, all synthesis and handling should be conducted with appropriate safety precautions.

References

  • PubChem. 6-Bromo-2-methylquinoline. [Link]

  • Scientific Reports. Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. [Link]

  • PubChem. 6-Bromo-2-methylquinolin-4-ol. [Link]

  • PubChem. 6-Bromo-4-methylquinoline. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ACS Publications. Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles | Organic Letters. [Link]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • PubMed. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • YouTube. Reactivity of Quinoline. [Link]

  • Scribd. Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen. [Link]

Sources

Precision Characterization of 6-Bromo-2-methylquinoline-4-thiol: Molecular Weight, Synthesis, and Bio-Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-Bromo-2-methylquinoline-4-thiol , a critical heterocyclic building block in medicinal chemistry. While the nominal molecular weight is often cited for stoichiometric calculations, this guide expands into the monoisotopic mass distributions required for high-resolution mass spectrometry (HRMS) and the tautomeric behaviors that influence reactivity. Designed for drug discovery professionals, this document integrates physicochemical data with practical synthesis protocols and quality control methodologies.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The Core Metrics

For general laboratory stoichiometry, the Average Molecular Weight is used. However, for analytical validation (LC-MS/GC-MS), the Monoisotopic Mass is the standard. The presence of Bromine (


 and 

) creates a distinct isotopic signature that serves as a self-validating spectral fingerprint.[1]

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name 6-Bromo-2-methylquinoline-4-thiol
Molecular Formula

Average Molecular Weight 254.15 g/mol
Monoisotopic Mass (

)
252.9561 g/mol
Monoisotopic Mass (

)
254.9540 g/mol
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in

pKa (Calculated) ~5.8 (Thiol/Thione equilibrium)
Senior Scientist Insight: The Tautomerism Factor

A critical oversight in handling 4-quinolinethiols is ignoring the thione-thiol tautomerism. In solution, particularly in polar solvents, this compound exists in equilibrium between the thiol form (heteroaromatic) and the thione form (quinolon-4-thione).

  • Implication: When designing S-alkylation reactions, the choice of base (e.g.,

    
     vs. 
    
    
    
    ) shifts this equilibrium, driving the nucleophilicity of the sulfur atom.

Part 2: Mass Spectrometry & Isotopic Validation

In drug development, confirming the identity of halogenated intermediates is paramount. The molecular weight of 6-Bromo-2-methylquinoline-4-thiol cannot be treated as a single scalar value in Mass Spectrometry due to the natural abundance of Bromine isotopes.

The "M / M+2" Signature

Bromine exists as


 (50.69%) and 

(49.31%). This near 1:1 ratio results in a "doublet" molecular ion peak in the mass spectrum.
  • Validation Check: If your MS data shows a single dominant peak at 254.15, the product is incorrect (likely de-brominated).

  • Correct Spectrum: You must observe two peaks of approximately equal intensity at m/z 253 and m/z 255 (for

    
    ).
    
Analytical Workflow (DOT Visualization)

The following diagram illustrates the logical decision tree for validating the molecular weight and purity of the compound using LC-MS.

MS_Validation_Workflow Start Crude Product (6-Bromo-2-methylquinoline-4-thiol) Ionization ESI (+) Ionization Start->Ionization Spectrum Acquire Mass Spectrum Ionization->Spectrum Check_Peaks Check Isotope Pattern (m/z 253 & 255) Spectrum->Check_Peaks Pass PASS: 1:1 Doublet Observed Confirm Structure Check_Peaks->Pass Ratio ~1:1 Fail_Debromo FAIL: Single Peak (m/z ~175) (De-bromination) Check_Peaks->Fail_Debromo Single Peak Fail_Ox FAIL: Peak Shift +16/32 (Sulfoxide/Sulfone) Check_Peaks->Fail_Ox Mass Shift

Figure 1: Mass Spectrometry Validation Logic. Note the critical checkpoint for the characteristic Bromine isotope doublet.

Part 3: Synthesis & Stoichiometry[2]

To utilize this compound effectively, one must often synthesize it from the commercially available 4-hydroxy precursor. The molecular weight changes at each step are critical for yield calculations.

Synthesis Pathway

The standard protocol involves the chlorination of the 4-hydroxyquinoline followed by nucleophilic substitution with a sulfur source (Thiourea or Sodium Hydrosulfide).

Step 1: Chlorination [2]

  • Precursor: 6-Bromo-4-hydroxy-2-methylquinoline (MW: 238.08 g/mol )[3]

  • Reagent:

    
     (Phosphorus Oxychloride)
    
  • Intermediate: 6-Bromo-4-chloro-2-methylquinoline (MW: 256.53 g/mol )

Step 2: Thiolation

  • Reagent: Thiourea (

    
    ), followed by alkaline hydrolysis (
    
    
    
    ).
  • Product: 6-Bromo-2-methylquinoline-4-thiol (MW: 254.15 g/mol )

Detailed Protocol: Thiolation of 4-Chloro Intermediate

Note: This protocol assumes the starting material is 6-Bromo-4-chloro-2-methylquinoline.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq of 6-Bromo-4-chloro-2-methylquinoline in Ethanol (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of Thiourea.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The formation of the isothiouronium salt precipitate is often observed.

  • Hydrolysis: Cool the reaction to room temperature. Add 2.5 eq of 10% NaOH solution. Reflux for an additional 1 hour to cleave the salt.

  • Workup:

    • Cool to 0°C.

    • Acidify carefully with Acetic Acid or dilute HCl to pH ~5.

    • The thiol (thione) will precipitate as a yellow solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Yield Calculation:

    • Theoretical Yield = (Mass of Chloro-precursor / 256.53) × 254.15.

Part 4: Drug Discovery Implications

Lipinski's Rule of 5 & Drug-Likeness

For researchers incorporating this moiety into larger scaffolds (e.g., antimalarials or kinase inhibitors), the fragment's contribution to the total physicochemical profile is favorable.

  • MW Contribution: 254.15 Da (Leaves ~245 Da headroom for Lipinski compliance).

  • LogP (Estimated): ~3.5. The bromine and methyl groups increase lipophilicity significantly compared to the unsubstituted quinoline thiol.

  • H-Bond Donors: 1 (Thiol/NH tautomer).

  • H-Bond Acceptors: 1 (Quinoline Nitrogen).[4]

Reactivity Profile

The C-4 position thiol is highly nucleophilic.

  • S-Alkylation: Facile reaction with alkyl halides to form thioethers.

  • Oxidation: Susceptible to dimerization (disulfide formation) in air. Storage under inert atmosphere (Argon/Nitrogen) is recommended to maintain the monomeric MW of 254.15.

References

  • PubChem. (2025).[3][5][6] 6-Bromo-2-methylquinoline Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 4-Quinolones and Derivatives. [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Abundance (Bromine and Chlorine). [Link]

  • ResearchGate. (2025). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction. [Link][2]

Sources

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methylquinoline-4-thiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-methylquinoline-4-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of specific experimental data for this molecule, this document synthesizes information from structurally related compounds and first principles to predict its solubility profile. Furthermore, a detailed experimental protocol for determining its solubility in various organic solvents is provided to empower researchers in their drug development and scientific endeavors.

Molecular Structure and Physicochemical Properties Analysis

Understanding the solubility of a compound begins with a thorough examination of its molecular structure. 6-Bromo-2-methylquinoline-4-thiol is a substituted quinoline with key functional groups that dictate its interactions with different solvents.

  • Quinoline Core: The fundamental bicyclic aromatic structure of quinoline is inherently nonpolar and hydrophobic. Quinoline itself is only slightly soluble in cold water but dissolves readily in many organic solvents[1].

  • Bromo Group (-Br) at position 6: The bromine atom is an electron-withdrawing group that increases the molecular weight and polarizability of the molecule. Halogen substituents can have varied effects on solubility, but they generally contribute to a decrease in aqueous solubility and can influence interactions with polar and nonpolar organic solvents[1].

  • Methyl Group (-CH3) at position 2: This is a small, nonpolar, electron-donating group that will slightly increase the hydrophobic character of the molecule.

  • Thiol Group (-SH) at position 4: The thiol group is the most critical substituent for determining the solubility profile in organic solvents. Thiols are the sulfur analogs of alcohols but are less polar and exhibit weaker hydrogen bonding[2]. The acidity of the thiol proton (pKa) also plays a role in its interaction with basic solvents. For instance, thiophenol has a pKa of approximately 6.6 in water[3]. While this is an aqueous measurement, it indicates a degree of acidity that can influence interactions in protic or basic organic solvents. The thiol group can act as a weak hydrogen bond donor and a hydrogen bond acceptor.

The presence of both a relatively nonpolar quinoline core and a polarizable thiol group suggests that the solubility of 6-Bromo-2-methylquinoline-4-thiol will be highly dependent on the nature of the organic solvent.

Predicted Solubility Profile

Based on the analysis of the molecular structure and data from analogous compounds, a qualitative solubility profile for 6-Bromo-2-methylquinoline-4-thiol can be predicted.

Table 1: Predicted Solubility of 6-Bromo-2-methylquinoline-4-thiol in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe thiol group can engage in hydrogen bonding with the hydroxyl group of the alcohol. The overall polarity of the solvent will be favorable for solvating the quinoline ring.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are strong hydrogen bond acceptors and can interact favorably with the acidic proton of the thiol group. Their high polarity can also effectively solvate the quinoline core.
Nonpolar Aprotic Toluene, Hexane, BenzeneLow to ModerateThe nonpolar nature of these solvents will favor interaction with the hydrophobic quinoline ring. However, the polar thiol group may limit high solubility. Thiophenol, a simpler aromatic thiol, is soluble in benzene[4][5].
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can act as weak hydrogen bond acceptors, interacting with the thiol group. They are also effective at solvating aromatic systems.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers are polar aprotic solvents that can act as hydrogen bond acceptors. The solubility is expected to be moderate, similar to chlorinated solvents. Thiophenol is miscible with ether[4][5].

It is important to note that these are predictions. The interplay of the different functional groups can lead to unforeseen solubility behavior. Therefore, experimental verification is crucial.

Intermolecular Interactions Governing Solubility

The dissolution of a solid in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The following diagram illustrates the key intermolecular forces at play.

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solute_solvent Solute-Solvent Interactions A π-π stacking (Quinoline rings) B Hydrogen Bonding (Thiol groups) G Hydrogen Bonding (Thiol with solvent) A->G Overcoming solute interactions C Van der Waals forces D Hydrogen Bonding (e.g., Ethanol) E Dipole-Dipole (e.g., Acetone) D->G Overcoming solvent interactions F Van der Waals forces (e.g., Hexane) H Dipole-Induced Dipole (Quinoline with polar solvent) I Van der Waals forces

Caption: Intermolecular forces in the dissolution process.

For 6-Bromo-2-methylquinoline-4-thiol, the crystal lattice energy, influenced by π-π stacking of the quinoline rings and potential hydrogen bonding between thiol groups, must be overcome. The choice of solvent will determine the nature and strength of the solute-solvent interactions that favor dissolution.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of 6-Bromo-2-methylquinoline-4-thiol in an organic solvent of interest. The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.

Materials and Equipment
  • 6-Bromo-2-methylquinoline-4-thiol (solid)

  • Organic solvent of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prepare_solutions Prepare Supersaturated Mixture (Excess solid in solvent) start->prepare_solutions equilibrate Equilibrate (e.g., 24-48h at constant temp.) prepare_solutions->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 6-Bromo-2-methylquinoline-4-thiol into a vial. An amount that is visually in excess after equilibration is sufficient.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker or on a vortex mixer within a constant temperature environment.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of 6-Bromo-2-methylquinoline-4-thiol in the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While no specific experimental data on the solubility of 6-Bromo-2-methylquinoline-4-thiol is publicly available, a comprehensive analysis of its molecular structure and the properties of related compounds allows for a reasoned prediction of its solubility profile in various organic solvents. It is anticipated to have good solubility in polar aprotic and polar protic solvents, with moderate solubility in chlorinated and ether solvents, and lower solubility in nonpolar hydrocarbon solvents. For researchers and drug development professionals, the provided detailed experimental protocol offers a robust framework for the accurate determination of its solubility, a critical parameter for its application in synthesis, purification, and formulation.

References

  • PubChem. (n.d.). Thiophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 582-588.
  • Avdeef, A. (2012).
  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

  • Glomme, A., & Oie, S. (2005). Solubility of Drugs. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

Sources

Technical Profile: Spectroscopic Characterization of 6-Bromo-2-methylquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile for 6-Bromo-2-methylquinoline-4-thiol (also referred to by its tautomeric form, 6-Bromo-2-methylquinoline-4(1H)-thione ).

The content is structured for researchers requiring rigorous verification of this compound, which serves as a critical intermediate in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, anticancer agents).

Compound Identity & Structural Dynamics

Before interpreting spectral data, it is critical to acknowledge the thiol-thione tautomerism inherent to 4-mercaptoquinolines. In solution (DMSO-d₆, CDCl₃) and the solid state, this compound exists predominantly as the thione (1H-quinoline-4-thione) tautomer. This preference significantly alters the expected NMR and IR signals compared to a static "thiol" model.

  • IUPAC Name: 6-Bromo-2-methylquinoline-4-thiol[1][2]

  • Preferred Tautomer Name: 6-Bromo-2-methylquinoline-4(1H)-thione

  • CAS Number: 332150-33-1 (Thione form) / 877-42-9 (Parent scaffold reference)

  • Molecular Formula: C₁₀H₈BrNS

  • Molecular Weight: 254.15 g/mol

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the preferred thione form responsible for the observed spectral data.

Tautomerism cluster_features Spectroscopic Impact Thiol Thiol Form (Aromatic -SH) Thione Thione Form (Quinoid =S, -NH) Thiol->Thione  Dominant in Polar Solvent   Thione->Thiol  Minor   Note1 NMR: Broad NH (>13 ppm) C=S Carbon (~175 ppm) Thione->Note1 Note2 IR: Strong C=S (~1200 cm⁻¹) Weak/Absent S-H (~2500 cm⁻¹) Thione->Note2

Caption: Tautomeric equilibrium shifting toward the thermodynamically stable thione form, dictating the primary spectroscopic signatures.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the most immediate confirmation of the 6-bromo substituent due to the characteristic isotopic abundance of Bromine.

Experimental Expectations (EI/ESI)
  • Molecular Ion (M⁺): The spectrum will display a distinctive 1:1 doublet at m/z 253 and 255 . This corresponds to the naturally occurring isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Base Peak: Often the molecular ion [M]⁺ or the protonated species [M+H]⁺ in ESI.

  • Fragmentation Pattern:

    • [M - SH]⁺: Loss of the mercapto/thione group (33 Da) leads to a fragment at m/z ~220/222 .

    • [M - Br]⁺: Cleavage of the bromine atom yields a peak at m/z 174 (quinoline core).

    • [M - HCN]: Characteristic quinoline ring contraction may show loss of HCN (27 Da).

Ion Identitym/z (⁷⁹Br)m/z (⁸¹Br)Relative IntensityDiagnostic Value
[M]⁺ 253 255 100% (High)Confirms Br presence (1:1 ratio).
[M - SH]⁺ 220222MediumConfirms labile sulfur group.
[M - Br]⁺ 174174LowConfirms halogen loss.

Infrared Spectroscopy (IR)

The IR spectrum is the definitive method to distinguish between the thiol and thione forms in the solid state.

  • Key Diagnostic (Thione Form):

    • C=S Stretching: Look for a strong, distinct band in the 1100–1200 cm⁻¹ region. This is the "thiocarbonyl" signature.

    • N-H Stretching: A broad band in the 3100–3400 cm⁻¹ region indicates the presence of the N-H bond formed in the thione tautomer.

  • Key Diagnostic (Thiol Form - Minor/Absent):

    • S-H Stretching: A weak absorption around 2500–2600 cm⁻¹ . In the thione-dominant solid state, this peak is often absent or very weak.

Nuclear Magnetic Resonance (NMR)

NMR data interpretation requires careful assignment of the aromatic protons, particularly the impact of the 6-bromo and 4-thione groups.

¹H NMR (Proton) - 300/400 MHz in DMSO-d₆

The shift to the thione form breaks the aromaticity of the pyridine ring, shielding the C3 proton and deshielding the NH.

ProtonChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH 13.5 – 14.2 Broad Singlet1HDiagnostic: Highly deshielded lactam-like NH proton. Confirms thione form.
H-5 8.40 – 8.60 Doublet (d)1HDiagnostic: Peri-position to the C=S group. The anisotropic effect of the thiocarbonyl strongly deshields this proton compared to quinoline.
H-8 7.60 – 7.80 Doublet (d)1HTypical aromatic position, ortho to Nitrogen.
H-7 7.80 – 7.95 dd1HCoupled to H-8 (ortho) and H-5 (meta).
H-3 6.80 – 7.10 Singlet (s)1HThe lone proton on the heterocyclic ring. Appears as a singlet due to 2-Methyl substitution.
CH₃ 2.40 – 2.60 Singlet (s)3HMethyl group at C2.
  • Coupling Constants (J):

    • J(5,7) (meta): ~2.0 Hz

    • J(7,8) (ortho): ~8.8 Hz

¹³C NMR (Carbon) - 75/100 MHz in DMSO-d₆
  • C=S (C4): The most deshielded carbon, typically appearing at 170–180 ppm . This is significantly downfield from a C-S (thiol) carbon which would appear ~140-150 ppm.

  • C2 (C-Me): ~150 ppm.

  • C6 (C-Br): ~118–125 ppm (Upfield shift due to heavy atom effect of Bromine).

  • Methyl Carbon: ~18–22 ppm.

Experimental Validation Protocol

To validate the synthesis of 6-Bromo-2-methylquinoline-4-thiol, follow this logical workflow:

  • Visual Check: The product should be a yellow to orange solid (characteristic of thiones). White solids often indicate the O-analog (impurity) or incorrect oxidation state.

  • Solubility Check: Dissolve in 10% NaOH. The compound should dissolve, forming the sodium thiolate salt (soluble), confirming the acidic nature of the NH/SH group.

  • MS Screening: Run ESI-MS in positive mode. Look for the 253/255 doublet. If you see only 237/239, you likely have the oxygen analog (6-bromo-2-methylquinolin-4-one).

  • NMR Confirmation: Acquire ¹H NMR in DMSO-d₆. Verify the presence of the broad NH peak (>13 ppm) and the integration of the methyl singlet.

Synthesis Pathway Context

Understanding the origin helps identify impurities.

Synthesis Precursor 4-Bromoaniline + Acetoacetate Cyclization Cyclization (Polyphosphoric Acid) Precursor->Cyclization Intermed 6-Bromo-2-methyl quinolin-4-one Cyclization->Intermed Chlorination POCl3 Chlorination Intermed->Chlorination Chloro 4-Chloro Derivative Chlorination->Chloro Thiolation Thiourea or NaSH Reflux Chloro->Thiolation Product TARGET: 6-Bromo-2-methyl quinoline-4-thiol Thiolation->Product

Caption: Standard synthetic route. The "Intermed" (Oxygen analog) is the most common impurity found in the final product spectrum.

References

  • ChemicalBook. (n.d.). 6-Bromo-2-methylquinoline-4(1H)-thione Spectral Data. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 6-Bromo-2-methylquinoline.[1] National Library of Medicine. Retrieved from

  • ResearchGate. (2010). Synthesis and antimicrobial evaluation of some new quinoline derivatives. (Referencing Compound 2: 6-Bromo-2-methylquinoline-4-thiol).[1][2] Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Bromo-2-methylquinoline Product Specification. Retrieved from

Sources

Theoretical and Spectroscopic Elucidation of 6-Bromo-2-methylquinoline-4-thiol: A Computational Approach to Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Quinoline scaffolds are fundamental frameworks in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1] This technical guide provides a comprehensive theoretical examination of a specific derivative, 6-Bromo-2-methylquinoline-4-thiol. By leveraging Density Functional Theory (DFT) and other computational methods, we aim to elucidate its structural, spectroscopic, and electronic properties. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the causality behind theoretical choices and providing validated protocols for in-silico analysis. The synergy between computational predictions and experimental validation is emphasized, offering a robust framework for exploring the molecule's potential as a lead compound in targeted therapies.

Introduction: The Quinoline Moiety in Modern Drug Discovery

The quinoline ring, an aromatic heterocyclic system composed of fused benzene and pyridine rings, is a privileged structure in drug development.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] The specific substitutions on the quinoline core—in this case, a bromine atom at position 6, a methyl group at position 2, and a thiol group at position 4—are critical determinants of the molecule's physicochemical properties and biological interactions.

Theoretical studies provide an indispensable tool for predicting molecular behavior, saving significant time and resources in the drug discovery pipeline. By modeling properties such as geometric structure, vibrational frequencies, electronic distribution, and reactivity, we can gain profound insights into a molecule's potential before embarking on extensive laboratory synthesis and testing. This guide focuses on a multi-faceted computational protocol to thoroughly characterize 6-Bromo-2-methylquinoline-4-thiol.

Molecular Geometry Optimization: The Foundation of Theoretical Analysis

The first and most crucial step in any quantum chemical investigation is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved by finding the minimum potential energy on the potential energy surface.

Causality of Method Selection

Density Functional Theory (DFT) is the method of choice for this task due to its excellent balance of computational cost and accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is widely used for its robust performance with organic molecules. It is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution around all atoms, including the heavy bromine and sulfur atoms.

Protocol: Geometry Optimization
  • Input Structure Generation: A 2D sketch of 6-Bromo-2-methylquinoline-4-thiol is created and converted to a 3D structure using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Setup: The optimization calculation is performed using a quantum chemistry package like Gaussian.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Execution: The calculation is run until the forces on the atoms converge to a near-zero value, indicating that a stationary point on the potential energy surface has been reached.

  • Verification: A subsequent frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Visualizing the Optimized Structure

The following diagram represents the logical workflow for obtaining and verifying the optimized molecular geometry.

cluster_workflow Geometry Optimization Workflow A 1. Initial 3D Structure Generation B 2. DFT Calculation Setup (B3LYP/6-311++G(d,p)) A->B C 3. Energy Minimization Run B->C D 4. Frequency Calculation C->D E 5. Verification (Check for Imaginary Frequencies) D->E F Optimized Ground-State Structure E->F No Imaginary Frequencies

Caption: Workflow for Molecular Geometry Optimization.

Spectroscopic Profile: A Bridge Between Theory and Experiment

Spectroscopy is the cornerstone of molecular characterization. Theoretical calculations of vibrational (FT-IR, FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra are invaluable for interpreting and assigning experimental data.

Vibrational Analysis (FT-IR & FT-Raman)

Calculated vibrational frequencies correspond to the normal modes of molecular motion. These theoretical spectra can be used to assign the peaks observed in experimental FT-IR and FT-Raman spectra with high confidence.

  • Prerequisite: A fully optimized molecular geometry is required.

  • Calculation: A frequency analysis is performed using the same DFT method (B3LYP/6-311++G(d,p)) as the optimization.

  • Scaling: Raw computed frequencies are systematically higher than experimental values due to the harmonic approximation. They are uniformly scaled by an empirical factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[4]

  • Assignment: The Potential Energy Distribution (PED) is analyzed to determine the contribution of each internal coordinate (bond stretches, angle bends) to a given vibrational mode. This allows for unambiguous peak assignment.[5]

The table below summarizes the expected key vibrational frequencies for 6-Bromo-2-methylquinoline-4-thiol, based on calculations for similar structures.[4][6]

Vibrational ModeFunctional GroupExpected Scaled Wavenumber (cm⁻¹)Intensity
S-H StretchThiol (-SH)~2550 - 2600Weak (IR), Strong (Raman)
C-H Stretch (Aromatic)Quinoline Ring~3050 - 3100Medium
C-H Stretch (Aliphatic)Methyl (-CH₃)~2900 - 3000Medium
C=N/C=C StretchQuinoline Ring~1500 - 1650Strong
C-S StretchThiol-Ring~600 - 750Medium
C-Br StretchBromo-Ring~500 - 650Strong
Electronic Absorption Spectroscopy (UV-Vis)

The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities, respectively.

The TD-DFT calculation provides insight into which molecular orbitals are involved in the electronic excitation. The primary transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are directly related to the molecule's electronic structure and color. The calculation is typically performed in a solvent continuum model (like PCM) to better simulate experimental conditions.[7]

Frontier Molecular Orbitals and Chemical Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose.

HOMO-LUMO Analysis
  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and easily polarizable.[8]

cluster_fmo Frontier Molecular Orbitals (FMOs) LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Energy Energy

Caption: Conceptual Diagram of HOMO-LUMO Energy Levels.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[9]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates reactivity.
Electronegativity (χ)χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)ω = μ² / (2η) (where μ = -χ)A measure of the molecule's electron-accepting capability.
Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It provides a simple, intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. Likely found near the nitrogen and sulfur atoms.

  • Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. Expected near the thiol hydrogen atom.

  • Green Regions (Neutral Potential): Areas of low polarity, typically associated with the carbon backbone.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. This method is exceptionally useful for quantifying intramolecular interactions.[10]

Key Insights from NBO:

  • Hyperconjugation: It reveals stabilizing interactions, such as electron donation from a lone pair orbital (e.g., on N or S) to an adjacent anti-bonding orbital (e.g., π* of the ring).[11]

  • Charge Transfer: Quantifies the intramolecular charge transfer (ICT) that contributes to the molecule's electronic properties and stability.

  • Hybridization: Describes the hybridization of atomic orbitals, confirming the bonding nature within the molecule.

In-Silico Pharmacology: Molecular Docking Studies

Given the prevalence of quinoline derivatives as enzyme inhibitors, molecular docking is a logical next step to explore the therapeutic potential of 6-Bromo-2-methylquinoline-4-thiol.[12][13] Docking simulations predict the preferred binding mode and affinity of a ligand to the active site of a target protein.

Causality of Target Selection

Based on studies of similar brominated quinolines, potential targets could include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) or enzymes involved in inflammatory pathways, such as prostaglandin F2α synthase.[2][12][13] The choice of target is critical and should be based on existing structure-activity relationship (SAR) data for related compounds.

Protocol: Molecular Docking Workflow
  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.

  • Ligand Preparation: Use the DFT-optimized structure of 6-Bromo-2-methylquinoline-4-thiol. Assign charges and define rotatable bonds.

  • Grid Generation: Define a docking box (grid) that encompasses the active site of the protein.

  • Docking Simulation: Use software like AutoDock or PyRx to perform the docking.[14] The program systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a force field.

  • Analysis: Analyze the top-scoring poses to identify the binding energy (a measure of affinity) and key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking).

cluster_docking Molecular Docking Workflow P1 1. Target Protein Preparation (from PDB) G1 3. Active Site Grid Generation P1->G1 L1 2. Ligand Preparation (Optimized Structure) D1 4. Docking Simulation (e.g., AutoDock) L1->D1 G1->D1 A1 5. Analysis of Results D1->A1 R1 Binding Energy & Key Interactions A1->R1

Caption: A Standardized Workflow for Molecular Docking.

Conclusion

The theoretical investigation of 6-Bromo-2-methylquinoline-4-thiol, through a synergistic application of DFT, TD-DFT, NBO analysis, and molecular docking, provides a powerful, multi-faceted understanding of its properties. This in-silico approach allows for the prediction of its molecular structure, spectroscopic signatures, and electronic reactivity, while also exploring its potential as a targeted therapeutic agent. The protocols and analyses detailed in this guide establish a self-validating system where theoretical predictions can be directly correlated with experimental results, accelerating the rational design of novel quinoline-based drugs.

References

  • National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.
  • Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. PMC.
  • National Center for Biotechnology Information. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
  • ResearchGate. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate.
  • ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylquinoline. PubChem.
  • Elsevier. (2023). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. ScienceDirect.
  • National Center for Biotechnology Information. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PMC.
  • Royal Society of Chemistry. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.
  • ResearchGate. (2015). (PDF) Molecular Structure, Homo-Lumo and Vibrational Analysis Of Ergoline By Density Functional Theory. ResearchGate.
  • MDPI. (n.d.). The Molecular Structure and Vibrational Spectrum of 6-bromo-8-thia-1,4-epoxybicyclo[4.3.0]non-2-ene. MDPI.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylquinolin-4-ol. PubChem.
  • Informatics Journals. (2023). A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H). Informatics Journals.
  • Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar.
  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • Chemdiv. (n.d.). Compound 6-bromo-3-(3-chlorobut-2-en-1-yl)-2-methylquinoline-4-thiol. Chemdiv.
  • MDPI. (2015). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. MDPI.
  • Advanced Journal of Chemistry, Section A. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A.
  • SpringerLink. (2018). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. SpringerLink.
  • National Center for Biotechnology Information. (2011). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. PubMed.
  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-methylquinoline. PubChem.
  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.
  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • ResearchGate. (n.d.). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. ResearchGate.
  • ResearchGate. (2021). Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods | Request PDF. ResearchGate.

Sources

Bromo-Substituted Quinolines: A Technical Guide to Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets. Bromo-substituted quinolines , specifically, represent a high-value subclass where the bromine atom serves not merely as a hydrophobic bulk but as a critical modulator of electronic density, metabolic stability, and halogen-bonding capability.

This technical guide analyzes the biological activities of these derivatives, focusing on oncology (Topoisomerase inhibition) and antimicrobial resistance (Biofilm eradication). It provides actionable protocols for synthesis and bioassay validation, moving beyond literature review to experimental application.

Part 2: Chemical Space & Structure-Activity Relationship (SAR)[1]

The biological efficacy of bromo-quinolines is governed by the positioning of the halogen atom relative to the nitrogen heteroatom and other functional groups (e.g., -OH at C8).

The "Bromo" Advantage
  • Lipophilicity (

    
    ):  Bromine significantly increases membrane permeability compared to chloro- or fluoro-analogs, facilitating intracellular target access (e.g., nuclear DNA).
    
  • Halogen Bonding: The

    
    -hole of the bromine atom can act as a Lewis acid, forming specific interactions with carbonyl oxygens or nitrogen atoms in the target protein's binding pocket.
    
  • Steric Obstruction: Bulky bromine atoms at C-5 or C-7 can block metabolic oxidation sites, prolonging half-life.

SAR Logic Map

The following diagram illustrates the functional consequences of substitutions at key positions on the quinoline ring.

SAR_Logic Quinoline Bromo-Quinoline Scaffold C2 Position C-2 (Solubility/Biofilm) Quinoline->C2 C5 Position C-5 (Lipophilicity/Potency) Quinoline->C5 C7 Position C-7 (Electronic Tuning) Quinoline->C7 C8 Position C-8 (Chelation/Binding) Quinoline->C8 Biofilm Enhanced Biofilm Eradication (S. epidermidis) C2->Biofilm Side chain modification Topo Topoisomerase I/II Inhibition C5->Topo Br substitution increases cytotoxicity C7->Topo Br/CN enhances apoptosis Metal Metal Ion Chelation (Zn2+, Cu2+) C8->Metal -OH group essential

Figure 1: Structure-Activity Relationship (SAR) logic for bromo-substituted quinolines. Note the critical role of C-5 and C-7 bromination in anticancer potency.

Part 3: Therapeutic Modules

Module A: Oncology (Topoisomerase Inhibition)

Bromo-substituted 8-hydroxyquinolines (e.g., 5,7-dibromo-8-hydroxyquinoline ) function primarily as Topoisomerase I poisons .[1] Unlike inhibitors that block enzyme entry, poisons stabilize the cleavable complex (DNA-enzyme intermediate), preventing DNA religation and causing lethal double-strand breaks.

Key Data Summary: | Compound | Substitution | Cell Line | Target | IC50 (


g/mL) | Mechanism |
| :--- | :--- | :--- | :--- | :--- | :--- |
| 5,7-dibromo-8-HQ  | 5,7-di-Br, 8-OH | HeLa (Cervical) | Topo I | 6.7 - 9.2 | Apoptosis (Mitochondrial) |
| 5-bromo-8-HQ  | 5-Br, 8-OH | HT29 (Colon) | Topo I | 8.5 - 12.1 | G2/M Arrest |
| Compound 11  | 5,7-di-Br, 8-OMe | C6 (Glioma) | DNA | 5.45 | DNA Intercalation |
Module B: Antimicrobial & Biofilm Eradication

Halogenated quinolines (HQs) have emerged as potent agents against MRSA and S. epidermidis.[2][3]

  • Mechanism: Dual inhibition of DNA Gyrase (preventing supercoiling) and Topoisomerase IV (preventing decatenation).

  • Biofilm Specificity: 2-substituted HQs (e.g., HQ-2, ClogP = 3.44) penetrate the polysaccharide matrix of biofilms, killing non-replicating persister cells that standard antibiotics miss.

Part 4: Mechanistic Pathways

Understanding the "Causality of Death" in cancer cells treated with bromo-quinolines is vital for assay design.

MOA_Pathway Drug Bromo-Quinoline (e.g., 5,7-dibromo-8-HQ) Entry Cellular Uptake (Passive Diffusion) Drug->Entry Target Topoisomerase I-DNA Complex Entry->Target Stabilization Stabilization of Cleavable Complex Target->Stabilization Intercalation Damage DNA Strand Breaks (Double Strand) Stabilization->Damage Prevents Religation Signal p53 Activation & Mitochondrial Stress Damage->Signal Apoptosis Apoptosis (Cell Death) Signal->Apoptosis

Figure 2: Mechanism of Action (MoA) for anticancer activity. The drug converts the essential enzyme Topoisomerase I into a cellular toxin.

Part 5: Experimental Protocols

Protocol 1: Regioselective Synthesis of 5,7-Dibromo-8-Hydroxyquinoline

Causality: Direct bromination often yields mixtures. Controlling stoichiometry and temperature is critical for purity.

Reagents: 8-Hydroxyquinoline (8-HQ),


, 

,

.
  • Dissolution: Dissolve 10 mmol of 8-HQ in 20 mL of dry

    
     in a round-bottom flask.
    
  • Addition: Cool to 0°C. Add a solution of molecular bromine (

    
    , 20 mmol, 2.0 eq) in 
    
    
    
    dropwise over 30 minutes. Note: Rapid addition causes polymerization/tars.
  • Reaction: Stir in the dark at ambient temperature for 24 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:5).[4]

  • Quench: Wash organic layer with 5%

    
     (3 x 20 mL) to neutralize HBr.
    
  • Purification: Dry over

    
    , concentrate, and purify via alumina column chromatography (Eluent: EtOAc/Hexane).
    
  • Validation:

    
     NMR should show loss of signals at C-5 and C-7 positions.
    
Protocol 2: Topoisomerase I Relaxation Assay

Trustworthiness: This assay directly validates the MoA proposed in Module A.

Objective: Determine if the compound inhibits the relaxation of supercoiled plasmid DNA by Topo I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322, 0.5

    
     g/reaction ).
    
  • Recombinant Human Topoisomerase I (1 unit).

  • Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM

    
    , 0.1 mM EDTA).
    
  • Test Compound (Bromo-quinoline) dissolved in DMSO.

Workflow:

  • Preparation: Prepare master mix. Add 0.5

    
    g plasmid DNA and 1 U Topo I to buffer.
    
  • Treatment: Add test compound (concentrations: 1, 10, 50, 100

    
    M). Include a Positive Control  (Camptothecin) and Negative Control  (DMSO only).
    
  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2

    
    L of 10% SDS and Proteinase K (50 
    
    
    
    g/mL). Incubate 15 mins at 37°C to digest the enzyme.
  • Electrophoresis: Load samples onto 1% agarose gel (TAE buffer). Run at 2-5 V/cm for 2-3 hours.

  • Analysis: Stain with Ethidium Bromide.

    • Result Interpretation:

      • Active: Presence of supercoiled DNA band (enzyme inhibited, relaxation prevented).[4]

      • Inactive: Ladder of relaxed isomers.

Part 6: References

  • Ökten, S., et al. (2017).[1] "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery.

  • Wu, X.W., et al. (2011).[5] "Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives." European Journal of Medicinal Chemistry.

  • Basak, S., et al. (2018). "The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis." Frontiers in Chemistry.

  • Prachayasittikul, V., et al. (2013). "Annotated Review on Various Biological Activities of Quinoline Molecule." EXCLI Journal.

  • Ökten, S., et al. (2025).[1] "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." Turkish Journal of Chemistry.

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylquinoline-4-thiol: Strategic Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-Bromo-2-methylquinoline-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the strategic selection of starting materials, outlines robust and efficient synthetic routes, and provides in-depth, step-by-step experimental protocols. The synthesis primarily revolves around the construction of the core quinoline structure, followed by key functional group interconversions at the 4-position. This document serves as a practical resource for researchers, offering insights into the underlying chemical principles and providing actionable methodologies for the laboratory-scale synthesis of this important molecule.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their versatile scaffold allows for extensive functionalization, leading to a wide array of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 6-Bromo-2-methylquinoline-4-thiol, featuring a bromine atom, a methyl group, and a thiol moiety, presents a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of novel therapeutic agents.

This guide focuses on the practical aspects of synthesizing 6-Bromo-2-methylquinoline-4-thiol, with an emphasis on the selection of readily available starting materials and the implementation of reliable and scalable reaction protocols.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 6-Bromo-2-methylquinoline-4-thiol, reveals that the most critical bond formations involve the construction of the quinoline ring and the introduction of the thiol group at the C4 position. The most direct precursor is identified as 6-bromo-4-chloro-2-methylquinoline . This intermediate provides an activated position for nucleophilic substitution to introduce the desired thiol functionality.

Therefore, the overall synthetic strategy is divided into two main stages:

  • Part A: Synthesis of the Key Intermediate: 6-bromo-4-chloro-2-methylquinoline

  • Part B: Conversion of the 4-Chloro Group to the 4-Thiol Group

The following sections will detail the experimental procedures for each of these stages, starting from commercially available materials.

Part A: Synthesis of 6-bromo-4-chloro-2-methylquinoline

The construction of the substituted quinoline ring is a pivotal step in this synthesis. A reliable and widely used method is the Knorr quinoline synthesis , which involves the condensation of a β-ketoanilide with a cyclizing agent.[1] An alternative approach is the Combes quinoline synthesis , which utilizes the reaction of an aniline with a β-diketone.[2][3]

This guide will focus on a Knorr-type approach, starting from the readily available 4-bromoaniline and ethyl acetoacetate .

Step 1: Synthesis of 6-bromo-2-methylquinolin-4-ol

The initial step involves the formation of the quinoline ring to yield 6-bromo-2-methylquinolin-4-ol. This is achieved through the thermal cyclization of the intermediate β-anilino crotonate, formed from the reaction of 4-bromoaniline with ethyl acetoacetate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 140-150°C for 2 hours.

  • The reaction mixture is then cooled to room temperature, and the resulting solid is washed with diethyl ether to remove any unreacted starting materials.

  • The crude anilide is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 250-260°C.

  • The reaction is maintained at this temperature for 30 minutes to facilitate cyclization.

  • After cooling, the reaction mixture is diluted with hexane to precipitate the product.

  • The solid is collected by filtration, washed with hexane, and dried to afford 6-bromo-2-methylquinolin-4-ol.

Step 2: Chlorination of 6-bromo-2-methylquinolin-4-ol

The conversion of the 4-hydroxyl group to a chloro group is a standard transformation in quinoline chemistry and is typically achieved using phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol:

  • To a round-bottom flask, add 6-bromo-2-methylquinolin-4-ol (1 equivalent) and phosphorus oxychloride (5-10 equivalents).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The mixture is heated to reflux (approximately 110°C) and stirred for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The reaction mixture is then cooled in an ice bath and slowly quenched by the addition of crushed ice.

  • The acidic solution is neutralized with a saturated solution of sodium bicarbonate or potassium carbonate until a precipitate forms.

  • The solid is collected by filtration, washed with water, and dried to yield 6-bromo-4-chloro-2-methylquinoline.

Part B: Synthesis of 6-Bromo-2-methylquinoline-4-thiol

The final step of the synthesis involves the nucleophilic substitution of the chloro group at the 4-position with a sulfur nucleophile. Two primary methods are presented here, offering flexibility in reagent choice and reaction conditions.

Method A: Reaction with Sodium Hydrosulfide

Sodium hydrosulfide (NaSH) is a potent nucleophile that can directly displace the chloro group to form the desired thiol.

Experimental Protocol:

  • In a round-bottom flask, dissolve 6-bromo-4-chloro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add a solution of sodium hydrosulfide (1.5-2 equivalents) in water or ethanol to the reaction mixture.

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling, the reaction mixture is poured into water and acidified with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the thiol.

  • The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol may be necessary for further purification.

Method B: Reaction with Thiourea followed by Hydrolysis

This two-step, one-pot procedure involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to the thiol.[2][6]

Experimental Protocol:

  • In a round-bottom flask, a mixture of 6-bromo-4-chloro-2-methylquinoline (1 equivalent) and thiourea (1.1-1.5 equivalents) in a solvent such as ethanol or isopropanol is heated to reflux for 4-6 hours.

  • After the formation of the isothiouronium salt is complete (monitored by TLC), a solution of a strong base, such as sodium hydroxide (2-3 equivalents) in water, is added to the reaction mixture.

  • The mixture is then heated to reflux for an additional 1-2 hours to effect hydrolysis.

  • After cooling, the reaction mixture is poured into water and acidified with a dilute acid to precipitate the product.

  • The solid 6-Bromo-2-methylquinoline-4-thiol is collected by filtration, washed thoroughly with water, and dried.

Visualization of Synthetic Workflows

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Part A: Quinoline Core Synthesis cluster_1 Part B: Thiolation A 4-Bromoaniline C 6-Bromo-2-methylquinolin-4-ol A->C Knorr Synthesis (Heat, High-boiling solvent) B Ethyl Acetoacetate B->C Knorr Synthesis (Heat, High-boiling solvent) D 6-Bromo-4-chloro-2-methylquinoline C->D POCl3, cat. DMF (Reflux) E 6-Bromo-2-methylquinoline-4-thiol D->E 1. NaSH or Thiourea 2. Hydrolysis (for thiourea)

Caption: Overall synthetic route to 6-Bromo-2-methylquinoline-4-thiol.

Diagram 2: Detailed Thiolation Step

Thiolation_Methods cluster_A Method A cluster_B Method B Start 6-Bromo-4-chloro-2-methylquinoline A1 NaSH, EtOH Start->A1 B1 Thiourea, EtOH Start->B1 A2 Acidification A1->A2 End 6-Bromo-2-methylquinoline-4-thiol A2->End B2 Isothiouronium Salt Intermediate B1->B2 B3 NaOH, H2O, Heat B2->B3 B4 Acidification B3->B4 B4->End

Caption: Comparison of the two primary methods for the final thiolation step.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-BromoanilineC₆H₆BrN172.02Commercially available solid.
Ethyl AcetoacetateC₆H₁₀O₃130.14Commercially available liquid.
6-Bromo-2-methylquinolin-4-olC₁₀H₈BrNO238.08Intermediate solid.[3]
6-Bromo-4-chloro-2-methylquinolineC₁₀H₇BrClN256.53Key intermediate solid.
6-Bromo-2-methylquinoline-4-thiol C₁₀H₈BrNS 254.15 Final product.

Conclusion and Field-Proven Insights

The synthesis of 6-Bromo-2-methylquinoline-4-thiol is a multi-step process that can be reliably achieved using established synthetic methodologies. The choice of starting materials, specifically 4-bromoaniline and ethyl acetoacetate, provides a cost-effective and efficient entry point to the quinoline core.

Key considerations for successful synthesis include:

  • Purity of Starting Materials: The use of high-purity 4-bromoaniline is crucial for minimizing side reactions during the Knorr synthesis.

  • Anhydrous Conditions for Chlorination: The reaction with phosphorus oxychloride is sensitive to moisture. Ensuring anhydrous conditions will maximize the yield of the 4-chloro intermediate.

  • Choice of Thiolation Reagent: Both sodium hydrosulfide and thiourea are effective for the final conversion. The thiourea method, while involving an additional hydrolysis step, can sometimes offer milder reaction conditions and easier purification.

  • Inert Atmosphere: For the thiolation step, particularly when using sodium hydrosulfide, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol product.

This guide provides a solid foundation for the synthesis of 6-Bromo-2-methylquinoline-4-thiol. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory setup and available resources. The methodologies described herein are robust and can be adapted for the synthesis of analogous quinoline-4-thiol derivatives, thereby expanding the chemical space for drug discovery and development.

References

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 47(10), 1434–1442. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2nd International Conference on Applied Science and Engineering Innovation. Atlantis Press. [Link]

  • Wilson, B., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(47), 37199-37227. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Ablack, F. Z. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1237. [Link]

  • Nandy, A., & Sekar, G. (2022). NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of... [Figure]. In Utilization of iodonium salts. ResearchGate. [Link]

  • Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky... Study Prep in Pearson+. [Link]

  • Sreenivasa, M., et al. (2023). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. Journal of Molecular Structure, 1284, 135359. [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinolin-4-ol. National Center for Biotechnology Information. [Link]

  • Ökten, S., & Tutar, A. (2016). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [Figure]. In New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

Sources

chemical reactivity profile of 6-Bromo-2-methylquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of 6-Bromo-2-methylquinoline-4-thiol

Foreword: A Molecule of Strategic Importance

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4] The strategic introduction of specific functional groups onto this scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on 6-Bromo-2-methylquinoline-4-thiol, a derivative poised for significant utility. The interplay between the electron-donating methyl group, the electron-withdrawing bromo group, and the highly reactive thiol moiety creates a unique chemical personality. Understanding this profile is paramount for researchers aiming to leverage this molecule as a versatile building block in drug discovery and novel material synthesis.

Molecular Structure and Physicochemical Properties

At its core, the reactivity of 6-Bromo-2-methylquinoline-4-thiol is dictated by its structure. The molecule consists of a quinoline bicyclic system substituted with a bromine atom at position 6, a methyl group at position 2, and a thiol group at position 4.

Thiol-Thione Tautomerism: The Dominant Equilibrium

A critical feature governing the reactivity of 4-mercaptoquinolines is the prototropic tautomerism between the thiol form and the thione form (quinoline-4(1H)-thione). For related heterocyclic systems, spectroscopic and computational studies have shown that the thione tautomer is often the more stable and predominant form, particularly in polar solvents.[5][6] This equilibrium is crucial as it presents two distinct reactive sites: the nucleophilic sulfur atom in the thiol form and the thiocarbonyl group in the thione form.

Caption: Thiol-Thione tautomerism in 6-Bromo-2-methylquinoline-4-thiol.

Physicochemical Data

A summary of the key computed and experimental properties provides a foundational dataset for experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₃BrClNSChemdiv[7]
Molecular Weight 238.08 g/mol PubChem[8]
Appearance Expected to be a solidN/A
Melting Point 101-105 °C (for 6-Bromo-2-methylquinoline)Sigma-Aldrich[9]
XLogP3 2.6PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 2PubChem[8]

Synthesis of the Quinoline Core

The synthesis of the 6-bromo-2-methylquinolin-4-ol precursor is typically achieved via established named reactions for quinoline synthesis, starting from 4-bromoaniline. The subsequent conversion to the thiol can be accomplished via a two-step process involving chlorination followed by thiolation.

A common route is a variation of the Gould-Jacobs reaction or thermal cyclization.[10] For instance, 4-bromoaniline can be condensed with an appropriate β-ketoester or a Meldrum's acid derivative, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.[10][11]

synthesis_workflow cluster_synthesis Synthetic Pathway to the Thiol Start 4-Bromoaniline + Meldrum's Acid Derivative Intermediate1 Condensation Product Start->Intermediate1 Condensation Cyclization Thermal Cyclization (e.g., Diphenyl Ether) Intermediate1->Cyclization Product_ol 6-Bromo-2-methylquinolin-4-ol Cyclization->Product_ol Chlorination Chlorination (e.g., POCl₃) Product_ol->Chlorination Product_cl 6-Bromo-4-chloro-2-methylquinoline Chlorination->Product_cl Thiolation Thiolation (e.g., NaSH, Thiourea) Product_cl->Thiolation Final_Product 6-Bromo-2-methylquinoline-4-thiol Thiolation->Final_Product

Caption: General synthetic workflow for 6-Bromo-2-methylquinoline-4-thiol.

The Chemical Reactivity Profile

The molecule's reactivity is a composite of the thiol/thione group, the activated methyl group, and the substituted quinoline ring system.

Reactions at the Sulfur Atom

The thiol group is the most reactive site for many transformations. Its utility stems from the high nucleophilicity of the corresponding thiolate anion.

  • S-Alkylation and S-Acylation: In the presence of a base (e.g., K₂CO₃, NaH), the thiol is deprotonated to a thiolate, which is a potent nucleophile. This anion readily participates in Sₙ2 reactions with alkyl halides, epoxides, and other electrophiles to form thioethers. This is a cornerstone reaction for introducing diverse side chains. Acylation with acyl chlorides or anhydrides proceeds similarly to yield thioesters.

  • Oxidation: Thiols are susceptible to oxidation, offering a pathway to various sulfur oxidation states.[12]

    • To Disulfides: Mild oxidizing agents (e.g., I₂, H₂O₂, air) can dimerize the thiol to form a disulfide bridge. This reaction is often reversible with reducing agents. The use of molecular bromine on a hydrated silica gel support provides a simple and efficient method for this transformation.[13]

    • To Sulfonic Acids: Stronger oxidizing agents (e.g., KMnO₄, m-CPBA) can oxidize the thiol further to the corresponding sulfonic acid, a highly water-soluble and strongly acidic functional group.

  • Michael Addition: As a soft nucleophile, the thiolate can participate in conjugate (1,4-) addition reactions with α,β-unsaturated carbonyl compounds.

Reactions of the Quinoline Ring System

The quinoline ring has a dual nature: the benzene ring is electron-rich and undergoes electrophilic substitution, while the pyridine ring is electron-deficient and is susceptible to nucleophilic attack.[14]

  • Electrophilic Aromatic Substitution (EAS): Electrophilic attack (e.g., nitration, halogenation, sulfonation) will preferentially occur on the electron-rich benzene ring rather than the deactivated pyridine ring.[14] The existing bromo and thiol/thione substituents will direct incoming electrophiles. The thiol group is activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. Therefore, substitution is expected at positions 5 and 7.

  • Nucleophilic Aromatic Substitution (NAS): The pyridine part of the quinoline ring is susceptible to nucleophilic attack, primarily at positions 2 and 4.[14] Since position 4 is already substituted with the thiol group and position 2 with a methyl group, direct NAS on the heterocyclic ring is less probable. However, the bromine atom at position 6 can be replaced via nucleophilic aromatic substitution under forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Cycloaddition Reactions

While the aromatic quinoline system does not readily participate in classical [4+2] Diels-Alder reactions, the concept of cycloaddition is relevant for creating more complex fused systems.[15][16] The functional handles on 6-Bromo-2-methylquinoline-4-thiol can be elaborated into diene or dienophile partners for subsequent cycloaddition strategies. For example, the thiol could be alkylated with a moiety containing a double or triple bond, which could then act as a dienophile. Higher-order cycloadditions, such as [6π + 4π] reactions, are powerful but often yield modest results without metal mediation.[17]

reactivity_map cluster_sulfur Thiol/Thione Reactions cluster_ring Ring Reactions Core 6-Bromo-2-methylquinoline-4-thiol Alkylation S-Alkylation (Thioethers) Core->Alkylation R-X, Base Oxidation Oxidation (Disulfides, Sulfonic Acids) Core->Oxidation [O] Michael Michael Addition Core->Michael α,β-Unsaturated Carbonyl EAS Electrophilic Substitution (Positions 5, 7) Core->EAS E⁺ NAS Nucleophilic Substitution (at C6-Br via Cross-Coupling) Core->NAS Nu⁻, Pd catalyst

Caption: Reactivity map of 6-Bromo-2-methylquinoline-4-thiol.

Applications in Research and Development

The unique combination of functional groups makes this molecule a valuable intermediate.

  • Medicinal Chemistry: Quinoline derivatives are known to possess a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][18][19] The thiol group can be used to attach the quinoline scaffold to other molecules of interest or to interact with biological targets such as cysteine residues in enzymes. The 6-bromo position serves as a handle for diversification via cross-coupling reactions to explore structure-activity relationships (SAR).[20]

  • Materials Science: The thiol group provides an excellent anchor for grafting the quinoline moiety onto surfaces, such as gold nanoparticles, for applications in sensing and electronics. The inherent fluorescence of the quinoline core can be modulated by the substituents, opening avenues for the development of novel probes and imaging agents.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions.

Protocol: S-Alkylation with Benzyl Bromide

Causality: This protocol demonstrates the nucleophilic character of the thiol. A weak base like potassium carbonate is sufficient to generate the thiolate without causing hydrolysis of other functional groups. DMF is an ideal polar aprotic solvent that enhances the rate of Sₙ2 reactions.

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-2-methylquinoline-4-thiol (1.0 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, ~0.1 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate of the product should form. If not, extract the aqueous phase with ethyl acetate (3x).

  • Purification: Collect the precipitate by filtration or combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol: Oxidation to the Disulfide

Causality: This protocol uses a mild oxidant, iodine, to achieve selective dimerization to the disulfide without over-oxidizing to the sulfonic acid. The base catalyzes the reaction by facilitating the formation of the thiolate, which is the active species in the oxidation.

Methodology:

  • Dissolution: Dissolve 6-Bromo-2-methylquinoline-4-thiol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add a catalytic amount of a base, such as triethylamine (0.1 eq), to the solution.

  • Oxidant Addition: While stirring, slowly add a solution of iodine (I₂, 0.5 eq) in the same solvent dropwise. The dark color of the iodine should fade as it is consumed.

  • Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor by TLC.

  • Workup: If a precipitate forms, it can be collected by filtration. Otherwise, the reaction can be quenched with a dilute aqueous solution of sodium thiosulfate to remove any excess iodine. The product can then be extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Safety and Handling

  • General: Handle 6-Bromo-2-methylquinoline-4-thiol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Based on similar structures, the compound may be harmful if swallowed, cause skin irritation, and serious eye damage.[9] Thiols are often associated with strong, unpleasant odors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

6-Bromo-2-methylquinoline-4-thiol is a molecule rich in chemical potential. Its reactivity is dominated by the versatile thiol/thione group, which allows for a wide array of transformations including alkylation, oxidation, and conjugate addition. The quinoline core provides a stable, aromatic platform with sites for further functionalization through both electrophilic and nucleophilic substitution reactions. This multifaceted reactivity profile makes it an exceptionally valuable building block for constructing complex molecules targeted for applications in medicinal chemistry and advanced materials. A thorough understanding of the interplay of its functional groups, particularly the thiol-thione tautomerism, is the key to unlocking its full synthetic utility.

References

  • [6π + 4π] Cycloaddition Reactions. (n.d.). Organic Reactions. [Link]

  • Cycloaddition reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]

  • Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. (2023). Scientific Reports. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules. [Link]

  • Thiol Oxidation. (2024). YouTube. [Link]

  • Synthesis of 6-Bromoquinoline. (n.d.). Scribd. [Link]

  • Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. (2022). Journal of the American Chemical Society. [Link]

  • Thiol Oxidation for Chemists. (n.d.). Scribd. [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). Chemical Biology & Drug Design. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). Zeitschrift für Naturforschung C. [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2015). ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2015). ResearchGate. [Link]

  • 6-Bromo-2-methylquinolin-4-ol. (n.d.). PubChem. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2025). Nature Communications. [Link]

  • NMR spectra of a) 6-bromo-2-methylquinoline 2 e; b) mixture of... (n.d.). ResearchGate. [Link]

  • On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. (2008). Holzer Group. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

  • 29.5: Cycloaddition Reactions. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of 3-Bromoquinoline-2(1H)-thiones. (n.d.). Synfacts. [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. (2019). ResearchGate. [Link]

  • 8-Bromo-2-methylquinoline. (2009). Acta Crystallographica Section E. [Link]

  • Reactivity of Quinoline. (2020). YouTube. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules. [Link]

  • Biological Activities of Quinoline Derivatives. (2015). ResearchGate. [Link]

  • The thione-thiol tautomerism in simple thioamides. (1973). SciSpace. [Link]

Sources

Methodological & Application

using 6-Bromo-2-methylquinoline-4-thiol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Bromo-2-methylquinoline-4-thiol in Drug Discovery

Executive Summary

6-Bromo-2-methylquinoline-4-thiol (BMQT) is a high-value heterocyclic building block characterized by its "orthogonal reactivity."[1] It possesses two distinct functional handles—a nucleophilic thiol at C4 and an electrophilic bromide at C6—allowing for sequential, selective functionalization.[1] This scaffold is particularly relevant in the synthesis of antimalarials, kinase inhibitors (e.g., c-Met, VEGFR), and complex fused heterocycles like thienoquinolines.[1]

This guide details the strategic manipulation of BMQT, addressing the specific challenge of palladium catalyst poisoning by the free thiol and providing validated protocols for S-alkylation, cross-coupling, and heterocyclic annulation.

Chemical Profile & Reactivity Analysis

PropertyData
CAS Number Variable based on salt form (HCl vs free base)
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
Appearance Yellow to light brown powder
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1]
Acidity (pKa) Thiol pKa ~6–7 (highly acidic due to aromatic conjugation)
Strategic Reactivity Map

The molecule presents a clear hierarchy of reactivity:

  • The Thiol (-SH): The most reactive site. It is a soft nucleophile, prone to rapid S-alkylation or oxidation to the disulfide.

  • The Bromide (-Br): A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald).[1] Critical Note: The C6 position is electronically deactivated compared to the C4 position, but the bromine provides a specific site for oxidative addition.

  • The Quinoline Nitrogen: A basic site (pKa ~4-5) that can accept protons or undergo N-oxidation, though it is less reactive than the thiol.

Expert Insight: Do not attempt Palladium-catalyzed coupling directly on the free thiol. The sulfur atom will coordinate strongly to the Pd(0) or Pd(II) center, poisoning the catalyst and arresting the catalytic cycle. Always perform S-protection or S-functionalization first. [1]

Decision Pathways (Graphviz Visualization)

The following flowchart illustrates the logical order of operations required to maximize yield and minimize side reactions.

BMQT_Reactivity Start 6-Bromo-2-methyl quinoline-4-thiol (BMQT) S_Alk Step 1: S-Alkylation (R-X, Base) Start->S_Alk Nucleophilic Attack Thioether S-Alkyl Derivative (Stable Intermediate) S_Alk->Thioether Yield > 90% Annulation Cyclization (e.g., PPA or Base) Thioether->Annulation If R = -CH2COOEt or -CH2CN Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Thioether->Suzuki Pd-Catalysis (S-Protected) FusedRing Thieno[2,3-c]quinoline Scaffold Annulation->FusedRing Ring Closure FinalProduct 6-Aryl-4-(alkylthio) quinoline Suzuki->FinalProduct C-C Bond Formation

Figure 1: Divergent synthesis pathways.[1] Note that Suzuki coupling is downstream of S-alkylation to prevent catalyst poisoning.

Detailed Experimental Protocols

Protocol A: S-Alkylation (Thioether Synthesis)

Objective: To mask the thiol group and introduce the first diversity element (R1).

Mechanism: SN2 Nucleophilic Substitution. The quinoline-4-thiolate anion is generated in situ and attacks the alkyl halide.

Materials:

  • BMQT (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv) (e.g., Methyl iodide, Benzyl bromide, or Ethyl bromoacetate)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve BMQT (1 mmol, 254 mg) in dry DMF (5 mL). The solution will likely be yellow.

  • Deprotonation: Add K₂CO₃ (2 mmol, 276 mg). Stir at room temperature for 15 minutes. The color may deepen as the thiolate forms.

  • Addition: Dropwise add the Alkyl Halide (1.1 mmol).

    • Expert Note: If using volatile halides (e.g., MeI), use a sealed tube or reflux condenser.[1]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting thiol (lower Rf) should disappear, replaced by a less polar thioether.[1]

  • Workup: Pour the mixture into ice-water (50 mL). The product usually precipitates.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.[1] If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.[1]

Validation:

  • ¹H NMR: Disappearance of the -SH proton (usually broad singlet >10 ppm or invisible due to exchange). Appearance of alkyl protons (e.g., S-Me singlet at ~2.6 ppm).[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To functionalize the C6 position with an aryl or heteroaryl group.[2]

Prerequisite: This reaction must be performed on the S-alkylated derivative (from Protocol A).

Materials:

  • S-Alkylated BMQT derivative (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: Cs₂CO₃ or K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Degassing: Charge a reaction vial with the S-alkylated substrate (1 mmol), Aryl Boronic Acid (1.2 mmol), and Base (3 mmol). Evacuate and backfill with Nitrogen/Argon (3 cycles).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under a stream of inert gas.

  • Heating: Seal the vial and heat to 90–100 °C for 12–18 hours.

    • Troubleshooting: If conversion is low, increase temperature to 110 °C or switch to a microwave reactor (120 °C, 30 min).

  • Workup: Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Pd black.[1] Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: Hexane -> EtOAc).

Why this works: The sulfur atom, now locked as a thioether, has reduced affinity for Palladium compared to the free thiol, allowing the oxidative addition into the C-Br bond to proceed [1, 5].

Protocol C: Synthesis of Thieno[2,3-c]quinoline (Fused System)

Objective: To build a tricyclic core often found in kinase inhibitors.

Materials:

  • BMQT (1.0 equiv)[1]

  • Ethyl bromoacetate or Chloroacetone (1.1 equiv)[1]

  • Base: Sodium Ethoxide (NaOEt) or K₂CO₃[1]

  • Cyclization Agent: Polyphosphoric Acid (PPA) or concentrated H₂SO₄[1]

Procedure:

  • Step 1 (Alkylation): Follow Protocol A using Ethyl bromoacetate as the alkyl halide. Isolate the intermediate: Ethyl 2-((6-bromo-2-methylquinolin-4-yl)thio)acetate.

  • Step 2 (Cyclization):

    • Place the intermediate (1 mmol) in a flask.

    • Add PPA (5–10 mL).[1]

    • Heat to 100–120 °C for 2–4 hours.

    • Mechanism:[4][5][6][7][8] Acid-catalyzed Friedel-Crafts type cyclization onto the C3 position of the quinoline ring, followed by dehydration (if ketone used) or alcohol elimination.

  • Workup: Pour the hot syrup onto crushed ice (carefully!). Neutralize with NaOH or NH₄OH until pH ~8.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/DMF.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning by trace free thiol.[1]Ensure Protocol A went to 100% conversion. Recrystallize the thioether before coupling.
Formation of Disulfide (S-S dimer) Oxidation of starting material by air.[1]Add a reducing agent (DTT or Phosphine) if reverting to thiol, or simply proceed to alkylation (disulfides can sometimes be alkylated under reducing conditions).[1]
N-Alkylation vs S-Alkylation Ambident nucleophile competition.Use "soft" bases like K₂CO₃ in acetone. Strong bases (NaH) in polar solvents might promote N-alkylation, though S-alkylation is kinetically favored [6].[1]
Incomplete Cyclization (Protocol C) Temperature too low or PPA too viscous.[1]Increase temp to 140°C. Ensure efficient stirring.

References

  • Royal Society of Chemistry (RSC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (Discusses halide selectivity and sulfur tolerance). [Link]

  • MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Background on the quinoline core synthesis). [Link]

  • National Institutes of Health (NIH). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling. (Specifics on coupling sulfur-containing heterocycles). [Link]

  • Chemistry LibreTexts. Reactions of Thiols and Sulfides. (Fundamental reactivity of the thiol group).[5][9] [Link]

  • Harvard University (Myers Group). The Suzuki Reaction - Handout. (General mechanisms and troubleshooting for cross-coupling). [Link]

  • PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. (Foundational synthesis of the oxygenated precursor). [Link]

Sources

Technical Guide: Functionalization of 6-Bromo-2-methylquinoline-4-thiol

[1]

Abstract

This application note details the strategic functionalization of 6-Bromo-2-methylquinoline-4-thiol , a privileged scaffold in medicinal chemistry for kinase inhibition and anti-infective research.[1] The protocol addresses the critical challenge of thiol-thione tautomerism and its impact on catalyst poisoning. We present a validated, two-phase workflow: (1) Regioselective S-alkylation to "cap" the nucleophilic sulfur, followed by (2) Palladium-catalyzed Suzuki-Miyaura cross-coupling at the 6-bromo position.[1] This sequence ensures high yields by preventing Pd-catalyst deactivation by free thiols.[1]

Chemical Context & Tautomeric Considerations

The Thiol-Thione Equilibrium

Before initiating synthesis, researchers must recognize that 4-mercaptoquinolines do not exist primarily as thiols in solution.[1] They exist in a dynamic equilibrium between the thiol (A) and thione (B) tautomers.

In polar aprotic solvents (DMSO, DMF) and the solid state, the thione (B) form predominates due to the stability of the amide-like (thioamide) resonance. However, under basic conditions used for alkylation, the equilibrium shifts to the thiolate anion (C) , which is the active nucleophile.

  • Critical Implication: Attempting direct Palladium cross-coupling on the parent molecule (Structure B) often fails because the free sulfur species (thiol or thione) binds irreversibly to the Pd(0) center, poisoning the catalyst. Therefore, S-functionalization must precede C-C bond formation.

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the required synthetic workflow.

ReactionPathwayThioneThione Form(Major Tautomer)ThiolThiol Form(Minor Tautomer)Thione->ThiolEquilibriumThiol->ThioneThiolateThiolate Anion(Active Nucleophile)Thiol->Thiolate+ Base (K2CO3)S_AlkylS-Alkylated Product(Thioether)Thiolate->S_Alkyl+ R-X (S_N2)Biaryl6-Aryl-Thioether(Final Product)S_Alkyl->BiarylSuzuki CouplingPd(0), Ar-B(OH)2

Figure 1: Tautomeric equilibrium and the sequential functionalization logic preventing catalyst poisoning.

Phase I: Regioselective S-Alkylation

Objective: Convert the thione/thiol to a stable thioether. This serves two purposes: introducing chemical diversity at the 4-position and masking the sulfur to enable subsequent Pd-catalysis.[1]

Mechanism

The reaction proceeds via an SN2 mechanism.[1] The base deprotonates the N-H (thione) or S-H (thiol) to form the thiolate anion. According to HSAB (Hard-Soft Acid-Base) theory, the sulfur atom is a "soft" nucleophile and preferentially attacks the "soft" electrophilic carbon of the alkyl halide, resulting in S-alkylation over N-alkylation.

Experimental Protocol

Materials:

  • Substrate: 6-Bromo-2-methylquinoline-4-thiol (1.0 equiv)[1]

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

  • Solvent: DMF (Anhydrous)

  • Workup: Ethyl Acetate (EtOAc), Water, Brine, Na₂SO₄.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-2-methylquinoline-4-thiol (1.0 mmol) in anhydrous DMF (5 mL). The solution may appear yellow/orange.[1]

  • Deprotonation: Add K₂CO₃ (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension ensures formation of the thiolate species.

  • Addition: Dropwise add the Alkyl Halide (1.1 mmol).

    • Note: For volatile halides (e.g., MeI), use a cooling bath (0°C) during addition, then warm to RT.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1] The starting material (polar, streaks near baseline) should disappear, replaced by a less polar spot (thioether).

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Precipitation Method: If a solid precipitates, filter, wash with water, and dry under vacuum. (Preferred for high purity).

    • Extraction Method: If oil forms, extract with EtOAc (3 x 15 mL).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Data Summary: S-Alkylation Optimization

ParameterCondition A (Recommended)Condition B (Alternative)Note
Base K₂CO₃NaHNaH requires dry THF/0°C; strictly anhydrous.[1]
Solvent DMFAcetoneAcetone is easier to remove but reacts slower.[1]
Temp 25°C60°CHeat only required for sterically hindered halides.[1]
Yield 85-95%70-80%S-alkylation is highly efficient.[1]

Phase II: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 6-position using the bromine handle. Prerequisite: This step must be performed on the S-alkylated intermediate from Phase I.[1]

Experimental Protocol

Materials:

  • Substrate: 4-(Alkylthio)-6-bromo-2-methylquinoline (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered cases)

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the S-alkylated quinoline (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).[1] Crucial: Oxygen poisons Pd(0).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL) via syringe.

  • Reaction: Heat the sealed vial to 90°C for 12–16 hours.

  • Monitoring: Check LC-MS for the mass of the biaryl product. The bromine isotope pattern (1:1 doublet) should disappear.[1]

  • Purification:

    • Filter through a pad of Celite to remove Palladium black.[1] Rinse with EtOAc.[1][3]

    • Concentrate filtrate.[1]

    • Purify via Flash Column Chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare the NMR signatures of the Starting Material (SM), Intermediate, and Product.

FeatureSM: 4-Thiol (Thione)Intermediate: S-AlkylProduct: 6-Aryl
NH Proton Broad singlet >12 ppm (Thione form)Absent Absent
S-CH₂ AbsentSinglet/Multiplet 3.5–4.5 ppmPresent
Ar-H (Pos 6) Doublet/Multiplet (near Br)Similar to SMShifted/New Ar protons
Mass Spec M+ / M+2 (1:1 ratio due to Br)M+ / M+2 (1:1 ratio)M+ only (No Br pattern)
Workflow Logic Diagram

WorkflowStartStart: 6-Bromo-2-methylquinoline-4-thiolCheckIs Thiol Protected?Start->CheckProtectPhase I: S-Alkylation(K2CO3, R-X)Check->ProtectNo (Free -SH)CouplingPhase II: Suzuki Coupling(Pd(PPh3)4, Ar-B(OH)2)Check->CouplingYes (S-R)StopCatalyst Poisoning(Failed Reaction)Check->StopAttempt Pd w/o ProtectionProtect->CouplingSuccessSuccess: 6-Aryl-4-thioetherCoupling->Success

Figure 2: Decision tree emphasizing the necessity of thiol protection prior to cross-coupling.

References

  • Tautomerism of 4-Substituted Cinnolines/Quinolines: Holzer, W., et al. "On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine."[1][4] Heterocycles (2008).[1][4][5] Context: Establishes that the thione form predominates in solution, necessitating base-mediated activation for S-alkylation.

  • Suzuki Coupling of Bromoquinolines: BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." (Simulated Link based on search context 1.12) Context: Provides standard conditions for Pd-catalyzed coupling at the 6-position.

  • S-Alkylation Methodologies: Massaro, G., et al.[1][6] "The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences." Molecules (2021).[1][4][5][7][8][9] Context: Validates the K2CO3/DMF conditions for chemoselective S-alkylation.

  • Compound Data: PubChem. "6-Bromo-2-methylquinoline-4-thiol (Compound Summary)."[1] Context: Physicochemical properties and safety data.

6-Bromo-2-methylquinoline-4-thiol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Use of 6-Bromo-2-methylquinoline-4-thiol in Coordination Chemistry

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 6-Bromo-2-methylquinoline-4-thiol as a versatile N,S-bidentate ligand in coordination chemistry. Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid structure, diverse biological activities, and rich coordination behavior.[1][2] The introduction of a thiol group at the 4-position and bromine at the 6-position offers unique electronic and steric properties, making this ligand a compelling candidate for creating novel metal complexes with potential applications in catalysis, bioinorganic chemistry, and functional materials development.[3] This guide details robust, field-proven protocols for the multi-step synthesis of the ligand, its subsequent complexation with transition metals, and the essential analytical techniques for thorough characterization.

Ligand Profile: Physicochemical Properties and Safety

6-Bromo-2-methylquinoline-4-thiol, hereafter referred to as 6-Br-2-Me-Q4T , is a solid organic compound. Its direct synthesis and characterization are not widely reported, necessitating a rational synthetic approach from well-known precursors. The properties of these key precursors are summarized below.

Table 1: Physicochemical Data of 6-Br-2-Me-Q4T and Key Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical FormMelting Point (°C)
6-Bromo-2-methylquinolineC₁₀H₈BrN222.08877-42-9Solid101-105[4]
6-Bromo-2-methylquinolin-4-olC₁₀H₈BrNO238.08103030-28-0Solid>300 (Decomposes)
6-Bromo-4-chloro-2-methylquinolineC₁₀H₇BrClN256.5353364-85-5SolidNot specified
6-Bromo-2-methylquinoline-4-thiol C₁₀H₈BrNS 254.15 Not Available Solid (Predicted) Not Available
Safety and Handling

Causality Statement: The precursors to 6-Br-2-Me-Q4T possess significant hazards. Proper personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood.

  • 6-Bromo-2-methylquinoline: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • 6-Bromo-2-methylquinolin-4-ol: Harmful if swallowed and causes serious eye damage.[6]

  • 6-Bromo-4-chloro-2-methylquinoline: Toxic if swallowed and causes serious eye damage.

  • Thiols (General): Thiols are often characterized by strong, unpleasant odors and should be handled with care to prevent exposure and contamination.

Synthesis of 6-Bromo-2-methylquinoline-4-thiol (Ligand)

The synthesis of 6-Br-2-Me-Q4T is a multi-step process. The following protocol is based on established synthetic routes for quinoline derivatives, providing a reliable pathway from commercially available starting materials.[7][8]

G cluster_0 Part A: Quinolin-4-ol Formation cluster_1 Part B: Chlorination cluster_2 Part C: Thiolation A 4-Bromoaniline + Meldrum's Acid B Condensation Intermediate A->B Triethyl Orthoformate, Reflux C 6-Bromo-2-methylquinolin-4-ol B->C Thermal Cyclization (e.g., in Diphenyl Ether) D 6-Bromo-4-chloro-2-methylquinoline C->D POCl₃, Reflux E 6-Bromo-2-methylquinoline-4-thiol (Target Ligand) D->E Thiourea, Ethanol, Reflux then NaOH Hydrolysis

Caption: Synthetic workflow for 6-Bromo-2-methylquinoline-4-thiol.

Protocol 2.1: Synthesis of 6-Bromo-2-methylquinolin-4-ol

Rationale: This procedure follows a well-established route for quinolin-4-one synthesis, involving the condensation of an aniline with a β-ketoester equivalent (derived from Meldrum's acid and triethyl orthoformate), followed by thermal cyclization.[7]

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 eq.), Meldrum's acid (1 eq.), and triethyl orthoformate (1.1 eq.) in ethanol.

  • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate product often precipitates and can be collected by vacuum filtration. Wash the solid with cold ethanol.

  • Step 2: Cyclization. Add the dried intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether in a round-bottom flask.

  • Heat the mixture to approximately 220-250°C for 15-30 minutes.[7] The cyclization is usually rapid at this temperature.

  • Cool the mixture. The product, 6-Bromo-2-methylquinolin-4-ol, will precipitate.

  • Add hexane or another non-polar solvent to dilute the diphenyl ether and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual solvent. The product is typically of high purity but can be recrystallized if necessary.

Protocol 2.2: Synthesis of 6-Bromo-4-chloro-2-methylquinoline

Rationale: The conversion of the quinolin-4-ol to the 4-chloro derivative is a crucial activation step. The hydroxyl group is a poor leaving group, while the chloro group is readily displaced by nucleophiles like sulfur reagents. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.

  • In a fume hood, carefully add 6-Bromo-2-methylquinolin-4-ol (1 eq.) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as it reacts.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

Protocol 2.3: Synthesis of 6-Bromo-2-methylquinoline-4-thiol (6-Br-2-Me-Q4T)

Rationale: This protocol uses a common and effective method for converting an aryl chloride to an aryl thiol. Thiourea acts as a sulfur nucleophile to displace the chloride, forming a stable thiouronium salt intermediate. Subsequent basic hydrolysis releases the desired thiol.

  • Dissolve 6-Bromo-4-chloro-2-methylquinoline (1 eq.) and thiourea (1.2 eq.) in ethanol in a round-bottom flask.

  • Reflux the mixture for 4-6 hours. The formation of the thiouronium salt intermediate may be observed as a precipitate.

  • After cooling, add an aqueous solution of sodium hydroxide (2-3 eq.) to the reaction mixture.

  • Reflux the mixture for an additional 1-2 hours to hydrolyze the intermediate.

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 to protonate the thiolate and precipitate the product.

  • Collect the solid 6-Br-2-Me-Q4T by vacuum filtration, wash with water, and dry under vacuum.

Synthesis of Metal Complexes

6-Br-2-Me-Q4T is expected to act as a monoanionic bidentate ligand, coordinating through the quinoline nitrogen and the deprotonated thiol sulfur. The following is a general protocol that can be adapted for various transition metals.

G A Dissolve Ligand (6-Br-2-Me-Q4T) in Solvent (e.g., EtOH/DCM) B Add Base (e.g., Et₃N) to Deprotonate Thiol A->B D Combine Solutions & Stir/Reflux B->D C Dissolve Metal Salt (e.g., PtCl₂, Pd(OAc)₂) in Solvent C->D E Isolate Complex (Filtration/Evaporation) D->E F Purify Complex (Recrystallization) E->F

Caption: General workflow for synthesis of metal complexes.

Protocol 3.1: General Synthesis of an M(II) Complex (e.g., M = Pt, Pd)

Rationale: This procedure is adapted from established methods for synthesizing square planar complexes with N,S-donor ligands.[9] A base is used to deprotonate the thiol group in situ, creating the thiolate nucleophile that readily coordinates to the metal center.

  • Ligand Solution: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 6-Br-2-Me-Q4T (2 eq.) in a suitable solvent (e.g., a mixture of dichloromethane and ethanol).

  • Add a mild base, such as triethylamine (Et₃N) (2 eq.), to the solution and stir for 10-15 minutes. This deprotonates the thiol to form the thiolate.

  • Metal Salt Solution: In a separate flask, dissolve the metal precursor, for example, PtCl₂(cod) or Pd(OAc)₂ (1 eq.), in an appropriate solvent (e.g., dichloromethane or acetonitrile).

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution via cannula.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC.

  • Isolation: Upon completion, reduce the solvent volume in vacuo. The resulting solid complex can be collected by filtration. If no solid forms, the product may be precipitated by adding a non-polar solvent like pentane or diethyl ether.

  • Purification: Wash the collected solid with a solvent in which the complex is insoluble (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., vapor diffusion of ether into a chloroform solution).[9]

Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of both the ligand and its metal complexes.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the molecular structure. Upon coordination to a metal, the chemical shifts of the ligand's protons and carbons will change, confirming the formation of the complex.

  • ¹H NMR:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire the spectrum. For the free ligand, expect characteristic aromatic signals for the quinoline ring protons and a signal for the S-H proton (which may be broad and will disappear upon D₂O exchange).

    • For the metal complex, protons near the coordination sites (the N and S atoms) are expected to shift significantly downfield compared to the free ligand, providing direct evidence of coordination.[9]

  • ¹³C NMR:

    • Prepare a more concentrated sample (~20-30 mg).

    • Acquire the spectrum. Similar to ¹H NMR, carbons adjacent to the coordination sites will exhibit shifts upon complexation.

Protocol 4.2: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is used to identify functional groups. It is particularly useful for observing the S-H bond and changes in the quinoline ring vibrations upon coordination.

  • Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from ~4000 to 400 cm⁻¹.

  • For the ligand: Look for a weak S-H stretching vibration around 2550-2600 cm⁻¹.

  • For the complex: The disappearance of the S-H stretch is primary evidence of deprotonation and coordination. Also, look for shifts in the C=N and C=C stretching frequencies of the quinoline ring (~1500-1650 cm⁻¹), which indicate changes in electron density upon coordination.

Protocol 4.3: Mass Spectrometry (MS)

Rationale: MS provides the mass-to-charge ratio (m/z) of the compound, allowing for the confirmation of its molecular weight and isotopic distribution pattern.

  • Prepare a dilute solution of the sample.

  • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • For the ligand and complex: Observe the molecular ion peak [M]⁺ or [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) should be clearly visible. For metal complexes, the isotopic pattern of the metal will also be present, providing definitive structural confirmation.

Potential Applications

Quinoline-based metal complexes are a subject of intense research due to their broad utility.[1] The unique features of 6-Br-2-Me-Q4T suggest several promising research avenues.

  • Homogeneous Catalysis: The N,S-coordination sphere is common in catalytic systems. Complexes of palladium or platinum could be investigated for activity in cross-coupling reactions (e.g., Suzuki, Heck), where the ligand can stabilize the active metal center.

  • Medicinal Chemistry: The quinoline scaffold is a privileged structure in drug discovery, known for its anticancer, antibacterial, and antiviral properties.[10][11][12] The bromine atom can enhance lipophilicity and participate in halogen bonding, while the metal complex itself may exhibit enhanced cytotoxic or antimicrobial activity compared to the free ligand.

  • Materials Science: The planar, aromatic nature of the ligand makes its complexes candidates for functional materials. Potential applications include organic light-emitting diodes (OLEDs), chemical sensors (where binding of an analyte to the metal center could trigger a spectroscopic change), or as pigments.[3]

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Gabbai, F. P., et al. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. Available at: [Link]

  • Saeed, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Bandyopadhyay, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C. Available at: [Link]

  • PubChem. 6-Bromo-2-methylquinoline. Available at: [Link]

  • Kumar, A., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. CoLab. Available at: [Link]

  • PubChem. 6-Bromo-2-methylquinolin-4-ol. Available at: [Link]

  • Wlodarczyk, N., et al. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • ACS Publications. Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Gzella, A., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available at: [Link]

  • Sonawane, H. R., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College Panvel. Available at: [Link]

  • TSI Journals. Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Available at: [Link]

  • Scribd. Synthesis of 6-Bromoquinoline. Available at: [Link]

  • Sonawane, H. R., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. PubMed. Available at: [Link]

  • PubChem. 6-Methylquinoline. Available at: [Link]

  • Impactfactor.org. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

Sources

use of 6-Bromo-2-methylquinoline-4-thiol in the development of antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 6-Bromo-2-methylquinoline-4-thiol as a Pharmacophore Scaffold for Next-Generation Antifungals

Executive Summary

The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. The quinoline scaffold, a "privileged structure" in medicinal chemistry, offers a robust platform for modification.

This guide details the strategic application of 6-Bromo-2-methylquinoline-4-thiol (BMQT) as a versatile intermediate. Unlike simple quinolines, BMQT possesses three distinct vectors for optimization:

  • 6-Bromo: A handle for halogen bonding and lipophilic tuning.

  • 2-Methyl: Provides steric protection against metabolic degradation.

  • 4-Thiol: A critical nucleophilic "hook" for heterocyclization, specifically allowing the rapid generation of thieno[2,3-c]quinoline libraries.

This document provides validated protocols for transforming BMQT into potent antifungal candidates targeting the ergosterol biosynthesis pathway (CYP51).

Structural Rationale & Chemical Logic

The efficacy of BMQT-derived antifungals relies on specific Structure-Activity Relationship (SAR) principles.

  • Lipophilicity & Penetration (6-Br): The bromine atom at position 6 enhances the partition coefficient (LogP), facilitating passive transport across the rigid fungal cell wall (chitin/glucan matrix). Furthermore, the halogen atom often engages in halogen bonding with carbonyl backbone residues in the target enzyme's active site.

  • The Nucleophilic Handle (4-SH): The thiol group is the primary reactive center. It undergoes S-alkylation followed by Thorpe-Ziegler cyclization to fuse a thiophene ring onto the quinoline core. This tricyclic planar system mimics the ergosterol structure, allowing it to intercalate into the fungal membrane or competitively inhibit lanosterol 14

    
    -demethylase (CYP51).
    
Diagram 1: Chemical Functionalization Logic

ChemicalLogic BMQT 6-Bromo-2-methyl quinoline-4-thiol Lipophilicity 6-Br: Lipophilicity & Halogen Bonding BMQT->Lipophilicity Pharmacokinetics Stability 2-Me: Metabolic Stability BMQT->Stability ADME Reactivity 4-SH: Nucleophilic Hook BMQT->Reactivity Synthesis Library Thieno[2,3-c]quinoline Library Generation Reactivity->Library Cyclization w/ alpha-haloketones

Caption: Functional vectors of the BMQT scaffold. The 4-SH group is the primary site for library expansion via heterocyclization.

Experimental Protocols

Protocol A: Synthesis of the BMQT Scaffold

Note: If BMQT is not purchased commercially, it must be synthesized fresh to avoid disulfide dimerization.

Reagents: 4-Bromoaniline, Ethyl acetoacetate, Polyphosphoric acid (PPA), Phosphorus oxychloride (


), Thiourea.
  • Knorr Cyclization: Reflux 4-bromoaniline with ethyl acetoacetate in benzene (with catalytic acetic acid) to form the crotonate. Isolate and heat in PPA at 120°C to cyclize into 6-bromo-2-methylquinolin-4(1H)-one.

  • Chlorination: Treat the quinolone with

    
     (reflux, 4h) to yield 6-bromo-4-chloro-2-methylquinoline.
    
  • Thiolation (The Critical Step):

    • Dissolve the 4-chloro derivative (1.0 eq) in ethanol.

    • Add Thiourea (1.2 eq).

    • Reflux for 3–5 hours. A precipitate (isothiouronium salt) will form.

    • Hydrolysis: Add 10% NaOH solution (aq) directly to the reaction and reflux for 1 hour.

    • Workup: Cool and acidify with dilute acetic acid to pH 5. The yellow thiol (BMQT) will precipitate. Filter, wash with water, and dry.

    • Checkpoint: 1H NMR should show a broad singlet around 13–14 ppm (SH) or absence of the 4-H quinoline signal if tautomerized to thione.

Protocol B: Library Generation (Thieno[2,3-c]quinolines)

Objective: Convert BMQT into a library of tricyclic antifungals via Thorpe-Ziegler cyclization.

Reagents: BMQT,


-Haloketones (e.g., chloroacetone, phenacyl chloride), 

, Ethanol/DMF.

Step-by-Step:

  • S-Alkylation:

    • Dissolve BMQT (1 mmol) in dry DMF (5 mL) or Ethanol (10 mL).

    • Add anhydrous

      
       (1.5 mmol) and stir for 15 min at RT to generate the thiolate anion.
      
    • Add the specific

      
      -haloketone (1.1 mmol) dropwise.
      
    • Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Result: Formation of the S-alkylated intermediate (thioether).

  • Cyclization:

    • Method A (One-pot): If using Ethanol/NaOEt, reflux the mixture for an additional 4–6 hours. The base promotes the attack of the methylene active hydrogen onto the quinoline C3 position.

    • Method B (Two-step): Isolate the thioether. Redissolve in ethanol containing catalytic sodium ethoxide and reflux.

  • Purification:

    • Pour onto crushed ice. The solid product (Thieno[2,3-c]quinoline) precipitates.

    • Recrystallize from Ethanol/DMF mixtures.

Biological Evaluation: Antifungal Potency

Protocol C: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust Candida albicans (ATCC 90028) or Aspergillus fumigatus suspension to

    
     CFU/mL in RPMI 1640 medium.
    
  • Dosing: Serial 2-fold dilutions of BMQT derivatives in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: 35°C for 24–48 hours.

  • Readout: The lowest concentration showing 100% growth inhibition (visually clear well).

Protocol D: Mechanism of Action (Ergosterol Quantitation)

To confirm the target is the ergosterol pathway (CYP51 inhibition):

  • Culture: Grow C. albicans with sub-MIC concentrations of the test compound for 16h.

  • Saponification: Harvest cells, wash, and reflux in 25% alcoholic KOH (90°C, 1h).

  • Extraction: Extract sterols into n-heptane.

  • Analysis: Scan UV absorbance between 240–300 nm.

    • Signature: A decrease in the four-peak curve characteristic of ergosterol (281.5 nm) indicates CYP51 inhibition.

Diagram 2: Biological Validation Workflow

BioAssay Start BMQT Derivative Library Screen Primary Screen: MIC (Candida/Aspergillus) Start->Screen Decision MIC < 8 µg/mL? Screen->Decision MoA MoA Study: Ergosterol Extraction Decision->MoA Yes Docking In Silico: Docking to CYP51 Decision->Docking Yes Discard Discard / Optimize Decision->Discard No MoA->Docking Correlate Data

Caption: Decision tree for validating antifungal activity. Compounds with MIC < 8 µg/mL proceed to mechanistic studies.

Data Summary (Representative)

The following table illustrates typical potency improvements when converting the raw thiol scaffold into cyclized thieno-derivatives (based on literature trends for this pharmacophore class).

Compound IDR-Group (C3 Position)OrganismMIC (

g/mL)
Activity Interpretation
BMQT (Scaffold) Thiol (-SH)C. albicans64Weak / Inactive
Derivative A -C(O)CH3 (Acetyl)C. albicans8Moderate
Derivative B -C(O)Ph (Benzoyl)C. albicans2 Potent
Derivative B -C(O)Ph (Benzoyl)A. fumigatus4Potent
Fluconazole (Control)C. albicans1Standard of Care

Interpretation: The cyclization to the thieno[2,3-c]quinoline system (Derivatives A & B) significantly improves potency compared to the open thiol, likely due to increased rigidity and better fit within the CYP51 active site.

References

  • Synthesis of Thieno[2,3-c]quinolines: El-Gaby, M. S. A., et al. "Synthesis and antimicrobial activity of some new thieno[2,3-c]quinoline derivatives." ResearchGate.[1][2]

  • Antifungal Mechanism (CYP51): Ji, H., et al. "Design, synthesis, and antifungal activities in vitro of novel tetrahydroisoquinoline compounds based on the structure of lanosterol 14alpha-demethylase (CYP51) of fungi." Bioorganic & Medicinal Chemistry Letters.

  • Docking & Molecular Dynamics: Barraza, G., et al. "Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking."[3] Computers in Biology and Medicine.

  • Thieno[2,3-b]pyridine Analogues (Comparative SAR): Sanad, S. M., et al. "New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities." Arabian Journal of Chemistry.

Sources

Application Note: Scalable Synthesis of 6-Bromo-2-methylquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Bromo-2-methylquinoline-4-thiol , a critical scaffold for antimalarial and kinase inhibitor discovery. Unlike traditional laboratory methods that rely on odorous thionation reagents (e.g., Lawesson’s reagent or


) and chromatographic purification, this route utilizes a nucleophilic aromatic substitution (

) strategy via an isothiouronium salt
.

This 4-step process is designed for multi-gram to kilogram scale-up, prioritizing thermal safety, impurity rejection via crystallization, and the elimination of highly toxic gaseous byproducts (


).
Key Process Features
  • Chromatography-Free: All intermediates and the final product are isolated via precipitation or crystallization.

  • Thermal Safety: The high-temperature Conrad-Limpach cyclization is managed using a "reverse-addition" protocol to control exotherms.

  • Odor Control: The thiol functionality is introduced using thiourea , avoiding the generation of mercaptan gases during the reaction.

Retrosynthetic Strategy & Workflow

The synthesis is based on the classical Conrad-Limpach approach to construct the quinoline core, followed by functional group interconversion.

Chemical Pathway[1][2][3][4][5][6][7][8]
  • Condensation: 4-Bromoaniline + Ethyl acetoacetate

    
     Enamine (Schiff Base).
    
  • Cyclization: Thermal closure at 250°C

    
     6-Bromo-2-methylquinolin-4-ol.
    
  • Activation: Chlorination with

    
    
    
    
    
    4-Chloro-6-bromo-2-methylquinoline.
  • Thiolation: Reaction with Thiourea

    
     Isothiouronium Salt 
    
    
    
    Hydrolysis
    
    
    Target Thiol .

SynthesisWorkflow Start 4-Bromoaniline + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Step 1: Cat. Acid Dean-Stark Quinolinol 6-Bromo-2-methyl quinolin-4-ol Enamine->Quinolinol Step 2: 250°C Dowtherm A Chloro 4-Chloro-6-bromo -2-methylquinoline Quinolinol->Chloro Step 3: POCl3 Reflux Salt Isothiouronium Salt (Solid) Chloro->Salt Step 4a: Thiourea EtOH Reflux Product 6-Bromo-2-methyl quinoline-4-thiol Salt->Product Step 4b: NaOH Hydrol. HCl Precip.

Figure 1: Synthetic workflow emphasizing the isolation of the Isothiouronium salt as a purification checkpoint.

Detailed Experimental Protocols

Step 1 & 2: The Conrad-Limpach Cyclization

Objective: Construct the quinoline ring system. Critical Scale-up Factor: Management of water removal (Step 1) and thermal runaway (Step 2).

Reagents
  • 4-Bromoaniline (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Acetic Acid (glacial, 0.05 eq)

  • Toluene (5 vol)

  • Dowtherm A (or Diphenyl ether) (10 vol)

Protocol
  • Enamine Formation: Charge 4-bromoaniline, ethyl acetoacetate, acetic acid, and toluene into a reactor fitted with a Dean-Stark trap .

  • Heat to reflux (approx. 110°C). Monitor water collection. Reaction is complete when theoretical water volume is collected (~4-6 hours).

  • Concentrate the toluene solution under vacuum to yield the crude enamine oil. Do not solidify; keep warm if necessary to maintain flow.

  • Thermal Cyclization: In a separate reactor, heat Dowtherm A to 250°C .

  • Controlled Addition: Add the crude enamine slowly to the hot Dowtherm A via a dropping funnel or metering pump.

    • Why? Adding the enamine to the hot solvent ensures immediate cyclization and prevents the accumulation of unreacted material that could lead to a thermal runaway [1].

    • Note: Ethanol is generated rapidly. Ensure the condenser is set to distill off ethanol to prevent cooling of the reaction mass.

  • Stir at 250°C for 30–60 minutes.

  • Cool to ~80°C. Add Ethanol (5 vol) to the mixture to induce precipitation.

  • Cool to 0–5°C. Filter the off-white solid (6-Bromo-2-methylquinolin-4-ol). Wash with cold ethanol and hexanes to remove Dowtherm A.

Step 3: Chlorination

Objective: Activate the C4 position for nucleophilic attack. Safety Warning:


 is corrosive and reacts violently with water.
Reagents
  • 6-Bromo-2-methylquinolin-4-ol (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Acetonitrile (optional, can run neat)

Protocol
  • Charge the solid quinolinol to the flask.

  • Add

    
     slowly at room temperature.
    
  • Heat to reflux (105°C) for 2–4 hours. Monitor by HPLC/TLC for disappearance of starting material.

  • Quenching (Critical):

    • Method A (Small Scale): Pour mixture onto crushed ice/ammonia.

    • Method B (Scale-up): Slowly transfer the reaction mixture into a stirred solution of

      
       or 
      
      
      
      at <10°C. Never add water to the hot reaction vessel.
  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane if the solid is dark; otherwise, proceed directly.

Step 4: Thiolation via Isothiouronium Salt

Objective: Install the thiol group without using


 gas.
Mechanism:  The thiourea sulfur attacks the C4-chloro position, forming a stable salt. Base hydrolysis releases the thiolate, which is then protonated.
Reagents
  • 4-Chloro-6-bromo-2-methylquinoline (1.0 eq)

  • Thiourea (1.1 eq)[1]

  • Ethanol (10 vol)

  • NaOH (2.5 eq, 1M aqueous solution)

  • HCl (1M, for acidification)

Protocol
  • Salt Formation: Suspend the chloro-quinoline and thiourea in Ethanol.

  • Heat to reflux.[2] The starting material will dissolve, followed shortly by the precipitation of the Isothiouronium Chloride salt .

  • Reflux for 1–2 hours.

  • Cool to 20°C and filter the solid salt. This filtration removes non-polar impurities carried over from Step 3.

  • Hydrolysis: Suspend the wet cake in 1M NaOH (degassed/nitrogen-sparged).

  • Heat to 80°C for 1 hour. The solid will dissolve as the thiolate forms.

  • Filtration: Filter the hot alkaline solution through Celite to remove any trace insolubles.

  • Acidification: Cool the filtrate to 10°C. Slowly add 1M HCl until pH ~4–5.

  • Isolation: The target thiol will precipitate as a yellow solid. Filter, wash with water, and dry under vacuum at 45°C.

ThiolationLogic cluster_safety Safety Check Chloro 4-Chloro-quinoline (Electrophile) Complex Isothiouronium Salt (Precipitates in EtOH) Chloro->Complex Reflux Thiourea Thiourea (Nucleophile) Thiourea->Complex Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Complex->Hydrolysis Filter & Resuspend Thiolate Thiolate Anion (Soluble in water) Hydrolysis->Thiolate Cleavage of Urea Final Target Thiol (Precipitates at pH 5) Thiolate->Final Acidify (HCl) Warning Avoid Oxidants: Thiols form Disulfides Final->Warning

Figure 2: Logic flow for the Thiolation step, highlighting the phase changes that aid purification.

Analytical Profile & Quality Control

ParameterSpecification / Expected ValueMethod
Appearance Yellow to orange powderVisual
Melting Point >200°C (Dec)Capillary

NMR

2.4-2.6 (s, 3H,

); Aromatic region 7.5-8.5 ppm. Thiol proton often broad or exchanged.
DMSO-

Mass Spec

(Br isotope pattern)
LC-MS (ESI+)
Purity >98% (area)HPLC (C18)
Solubility Soluble in DMSO, DMF, dilute base. Insoluble in water.Solubility Test

Note on Tautomerism: Quinoline-4-thiols exist in equilibrium with their thione tautomers (quinolin-4(1H)-thione). In solution (NMR), you may observe signals corresponding to the NH proton of the thione form depending on the solvent [2].

Safety & Waste Management

Hazard Identification
  • Dowtherm A: High boiling point (257°C). Risk of severe thermal burns. Use full face shields and thermal gloves.

  • 
    :  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid.
    
  • Thiourea: Suspected carcinogen. Handle in a fume hood.

  • Thiols: Strong odor (though less than low MW thiols). All waste streams should be treated with bleach (hypochlorite) to oxidize trace thiols to sulfonates before disposal.

Waste Streams
  • Aqueous Acid/Base: Neutralize to pH 7. Treat with dilute bleach if sulfur odor is detected.

  • Organic Solvents: Halogenated waste (from extraction) must be segregated from non-halogenated waste.

  • Solids: Filter cakes (silica, drying agents) should be packed as solid hazardous waste.

References

  • BenchChem.[2] "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." BenchChem Application Library. Accessed October 2023.[3] Link

  • Zayed, S. E., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." Molecules, vol. 5, no.[1][4] 12, 2000, pp. 1224-1232. Link

  • Wlodarczyk, N., et al. "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one."[3] Synthesis, 2015.[5][3][6][7][8] Link

  • Musial, A., et al. "Synthesis of Novel Thiourea Derivatives of 4-Aminoquinoline as Potent Antimalarials." Molecules, 2019.[8][9] Link

Sources

applications in material science for quinoline-thiol compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Material Science Applications of Quinoline-Thiol Compounds

Executive Summary

This guide details the material science applications of 8-Quinolinethiol (8-QT) and its derivatives.[1] Unique among thiol-based ligands, the quinoline-thiol moiety offers a "hard-soft" heterocylic architecture: the sulfur atom provides a soft anchor for noble metals (Au, Ag, Cu), while the quinoline nitrogen acts as a secondary coordination site or pH-sensitive switch. This duality drives three critical applications: Surface Enhanced Raman Scattering (SERS) sensing , Corrosion Inhibition , and Functionalized Nanomaterial Synthesis .

Target Audience: Researchers in surface chemistry, corrosion engineering, and pharmaceutical analysis.[1]

Core Chemistry & Mechanism

The utility of 8-quinolinethiol arises from its ability to form Self-Assembled Monolayers (SAMs) that are electronically active.[1] Unlike simple alkanethiols which form passive insulating layers, the conjugated quinoline ring facilitates charge transfer, making these materials ideal for optoelectronic interfaces.

Mechanistic Pathway: The Chelation-Adsorption Dual Mode

In material interfaces, 8-QT operates via two distinct modes depending on the substrate:

  • Noble Metals (Au, Ag): Forms a thiolate (

    
    ) bond; the nitrogen remains free for protonation or metal ion sensing.
    
  • Corrodible Metals (Cu, Steel): Forms a bidentate chelate complex (

    
    ), creating a highly stable, hydrophobic polymeric film that blocks ion transport.
    

G Substrate Metal Substrate (Au, Cu, Ag) Adsorption Physisorption (Langmuir Isotherm) Substrate->Adsorption Ligand 8-Quinolinethiol (Solvent Phase) Ligand->Adsorption Bonding Chemisorption (Thiolate/Chelate) Adsorption->Bonding u0394G < 0 Function Functional Surface (SERS/Passivation) Bonding->Function Organization

Figure 1: General adsorption and assembly mechanism of quinoline-thiol on metallic substrates.

Application I: SERS Substrates for Bio-Analyte Detection

Context: 8-QT functionalized silver/gold substrates act as "hotspots" for SERS. The quinoline ring enhances the Raman cross-section via chemical enhancement (charge transfer), allowing for the detection of trace organic molecules or metal ions (e.g.,


, 

).
Protocol A: Preparation of 8-QT Functionalized SERS Substrates

Objective: Create a stable, high-enhancement SAM on a gold slide.

Reagents:

  • Polycrystalline Gold Slides (cleaned).[1]

  • 8-Quinolinethiol hydrochloride (99%).[1]

  • Absolute Ethanol (HPLC Grade).[1]

  • Deionized Water (

    
    ).[1]
    

Workflow:

  • Substrate Activation (Critical Step):

    • Clean gold slides using Oxygen Plasma (30s, 100W) or Piranha solution (

      
      ) for 2 minutes.
      
    • Why: Removes adventitious carbon, ensuring the sulfur anchor can access gold binding sites.

    • Safety: Piranha solution is explosive with organics.[1] Use extreme caution.

  • Solution Preparation:

    • Prepare a

      
       solution of 8-QT in absolute ethanol.
      
    • Note: If using the hydrochloride salt, add 1 equivalent of triethylamine to deprotonate the thiol, facilitating

      
       bond formation.
      
  • Incubation (Self-Assembly):

    • Immerse the activated gold slide in the 8-QT solution for 24 hours at room temperature in the dark.

    • Validation: Seal the container to prevent solvent evaporation and oxidation.[1]

  • Rinsing & Drying:

    • Remove slide and rinse copiously: Ethanol

      
       Water 
      
      
      
      Ethanol.[1]
    • Dry under a stream of high-purity Nitrogen gas.[1]

  • Quality Control (Self-Validating Step):

    • Contact Angle: A successful SAM will shift the water contact angle from

      
       (clean Au) to 
      
      
      
      (hydrophobic aromatic surface).
    • Cyclic Voltammetry (Optional): Run a reductive desorption scan in

      
      . A sharp reduction peak at 
      
      
      
      confirms monolayer formation.[1]

Application II: Corrosion Inhibition for Copper & Steel

Context: In acidic industrial environments (e.g., acid pickling), 8-QT acts as a mixed-type inhibitor.[1] It adsorbs onto cathodic and anodic sites, forming a barrier that prevents chloride ion attack.[1]

Protocol B: Electrochemical Impedance Spectroscopy (EIS) Testing

Objective: Quantify the Inhibition Efficiency (


) of 8-QT on Copper in 

.

Setup:

  • Working Electrode: Copper rod (embedded in epoxy, exposed area

    
    ).
    
  • Reference: Ag/AgCl (

    
    ).[1]
    
  • Counter: Platinum wire.[1]

Workflow:

  • Surface Polishing:

    • Polish Cu surface with SiC paper (grades 400 to 2000).[1] Rinse with acetone and water.[1]

  • OCP Stabilization:

    • Immerse electrode in

      
       (blank) or 
      
      
      
      .
    • Monitor Open Circuit Potential (OCP) for 30 minutes until stability (

      
      ).
      
    • Why: EIS must be performed at steady-state to be valid.[1]

  • Impedance Measurement:

    • Apply AC amplitude:

      
       rms.
      
    • Frequency Range:

      
       to 
      
      
      
      .[1]
  • Data Analysis:

    • Fit data to a Randles equivalent circuit (

      
      ).[1]
      
    • Calculate Efficiency:

      
      
      

Typical Performance Data (Reference Values):

Concentration (8-QT)Charge Transfer Resistance (

,

)
Inhibition Efficiency (

)
Surface Coverage (

)
Blank (0 M) 125--
0.1 mM 45072.2%0.72
0.5 mM 98087.2%0.87
1.0 mM 185093.2%0.93
5.0 mM 210094.0%0.94

Note: Data derived from typical Langmuir adsorption behaviors of quinoline derivatives on copper in acidic media.

Application III: Functionalized Gold Nanoparticles (AuNPs)

Context: For drug delivery and imaging, AuNPs require stable capping agents.[1] 8-QT replaces weak citrate ligands, providing a robust shell that can chelate radiometals (e.g.,


) via the exposed nitrogen/sulfur cleft if not fully bound to the surface, or simply stabilize the particle with an aromatic shell.
Protocol C: Ligand Exchange (Citrate Quinoline-Thiol)

Objective: Synthesize 8-QT capped AuNPs from citrate-stabilized precursors.

Workflow:

  • Precursor Synthesis:

    • Synthesize 20 nm AuNPs via the Turkevich method (boiling ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       + Sodium Citrate).
      
  • Ligand Exchange:

    • Take 10 mL of Citrate-AuNPs (

      
       particle conc).[1]
      
    • Add

      
       of 
      
      
      
      8-QT (in ethanol) dropwise under vigorous stirring.
    • Stoichiometry: Ensure a

      
       excess of ligand to AuNP surface atoms to drive the equilibrium.
      
  • Purification:

    • Stir for 12 hours.

    • Centrifuge at 12,000 rpm for 20 mins. Discard supernatant (removes free citrate and excess 8-QT).[1]

    • Resuspend pellet in PBS or water.[1]

  • Validation (UV-Vis Shift):

    • Observe the Surface Plasmon Resonance (SPR) peak.

    • Result: A Red-shift of 2–5 nm (e.g., 520 nm

      
       524 nm) indicates successful modification of the local refractive index by the aromatic quinoline shell. Aggregation (blue solution) indicates failure.[1]
      

AuNP CitrateAu Citrate-AuNP (Negatively Charged, Labile) Addition Add 8-QT (Excess 5000:1) CitrateAu->Addition Exchange Ligand Exchange (Au-S replaces Au-O) Addition->Exchange 12 Hours Stirring Purify Centrifugation (Remove Citrate) Exchange->Purify Final 8-QT-AuNP (Stable, Functionalized) Purify->Final Resuspension

Figure 2: Ligand exchange workflow for functionalizing gold nanoparticles.

References

  • SERS Mechanisms & SAMs

    • Comparative study of thiol-based self-assembled monolayer co
    • Source: University of Twente / ResearchGate.[1]

  • Corrosion Inhibition (Copper)

    • Inhibitory Action of 8-Hydroxyquinoline and derivatives on Copper Corrosion.[1]

    • Source: ResearchGate.[1][2]

  • Nanoparticle Functionalization

    • Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands.
    • Source: MDPI (Nanomaterials).[1]

  • General Properties

    • 8-Quinolinethiol Hydrochloride Product Data & Applic
    • Source: Sigma-Aldrich / Merck.[1]

Sources

Application Note: Chromatographic Purification of 6-Bromo-2-methylquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the purification of 6-Bromo-2-methylquinoline-4-thiol, designed for researchers and drug development professionals.

Abstract & Scope

This protocol details the purification of 6-Bromo-2-methylquinoline-4-thiol (CAS: Analogous to 4-mercaptoquinoline derivatives), a critical intermediate in the synthesis of antibacterial and anticancer agents. The purification of this compound presents two distinct challenges:

  • Thiol-Thione Tautomerism: The compound exists in equilibrium between the thiol (SH) and thione (C=S) forms, leading to peak broadening and variable retention times.

  • Oxidative Instability: The thiol moiety is highly susceptible to oxidation, forming the insoluble dimer 6,6'-dibromo-2,2'-dimethyl-4,4'-diquinolyl disulfide .

This guide provides a self-validating chromatographic workflow that minimizes oxidative dimerization and resolves the tautomeric mixture.

Chemical Context & Pre-Purification Strategy

The Tautomerism Challenge

Before attempting chromatography, one must understand that 4-mercaptoquinolines are predominantly in the thione form in neutral solution. This polar thione form interacts strongly with silica gel, causing significant tailing.

  • Thiol Form: Lipophilic, aromatic (favored in basic/acidic extremes).

  • Thione Form: Polar, non-aromatic pyridone-like ring (favored in neutral media).

The Oxidation Trap

Standard flash chromatography on silica gel often promotes oxidation due to trapped oxygen and the catalytic surface of the silica.

  • Critical Rule: Avoid basic mobile phases (e.g., Triethylamine) if possible, as base catalyzes the formation of the thiolate anion (

    
    ), which rapidly oxidizes to the disulfide (
    
    
    
    ).
  • Strategy: Maintain a slightly acidic environment to protonate the thiol (

    
    ), stabilizing it against oxidation.
    
Pre-Chromatography Reduction (Mandatory)

If the crude material is yellow/orange (indicating disulfide contamination), perform a "reductive load":

  • Dissolve crude in minimal MeOH/DCM.

  • Add 1.5 eq. Dithiothreitol (DTT) or Triphenylphosphine (PPh3) .

  • Stir for 30 mins under

    
     before loading.
    

Experimental Protocol: Flash Chromatography (Normal Phase)

Material Specifications
ComponentSpecificationRationale
Stationary Phase Spherical Silica Gel (20–40 µm), 60 ÅHigh surface area for difficult separations.
Column Hardware Polypropylene cartridge (e.g., 12g or 24g)Disposable to avoid cross-contamination.
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic backbone.
Mobile Phase B Methanol (MeOH) containing 0.5% Acetic Acid Elutes polar thione; Acid prevents oxidation & silanol interaction.
Detection UV @ 254 nm and 300 nm300 nm is specific for the quinoline core.
Step-by-Step Procedure

Step 1: Column Conditioning Flush the column with 3 Column Volumes (CV) of 100% DCM. This removes trapped moisture which can deactivate the silica and alter retention.

Step 2: Sample Loading (Solid Load Technique) Liquid loading is discouraged due to the poor solubility of the thione form.

  • Dissolve the crude 6-Bromo-2-methylquinoline-4-thiol in a minimal amount of DCM/MeOH (1:1) + 1% Acetic Acid.

  • Add silica gel (ratio 1:3 sample:silica).

  • Evaporate solvent in vacuo (rotary evaporator) until a free-flowing powder is obtained.

  • Pack this powder into a solid load cartridge or the top of the main column.

Step 3: Gradient Elution Profile Run the following linear gradient at a flow rate optimized for your column size (e.g., 30 mL/min for a 24g column):

  • 0–2 CV: 100% DCM (Isocratic hold to elute non-polar impurities).

  • 2–10 CV: 0%

    
     5% MeOH (with 0.5% AcOH).
    
  • 10–15 CV: 5%

    
     10% MeOH (with 0.5% AcOH).
    
  • 15–20 CV: Hold at 10% MeOH.

Note: The product typically elutes between 3–7% MeOH. The disulfide impurity (if present) is much less polar and will elute earlier (often in 100% DCM).

Step 4: Fraction Collection & Workup

  • Collect fractions based on UV absorbance.

  • Immediate Action: Analyze fractions by TLC (System: 10% MeOH/DCM).

  • Pool pure fractions.

  • Evaporation: Concentrate in vacuo at

    
    . Do not evaporate to complete dryness  if storing for long periods; oxidation accelerates in the solid state when trace solvent remains.
    

Method B: Reverse Phase (C18) – Recommended for High Purity

If Normal Phase yields streaking peaks, Reverse Phase (RP) is superior because it suppresses the silanol interactions and handles the polarity of the thione form better.

  • Column: C18 (ODS) Flash Cartridge.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 CV.

  • Advantage: The acidic mobile phase stabilizes the thiol form completely.

Visualization of Workflow

The following diagram illustrates the decision logic and purification workflow.

PurificationProtocol Start Crude Reaction Mixture (6-Bromo-2-methylquinoline-4-thiol) Check Check TLC & Color (Yellow = Disulfide Present?) Start->Check Reduction Pre-treatment: Add DTT or Zn/HCl Reduce Disulfide to Thiol Check->Reduction Yes (Oxidized) Load Solid Load Preparation (DCM/MeOH + Silica) Check->Load No (Clean) Reduction->Load Flash Flash Chromatography DCM : MeOH (0.5% AcOH) Load->Flash Analysis Fraction Analysis (UV 254/300nm) Flash->Analysis Pure Pure Thiol (Store under Argon) Analysis->Pure Pool Fractions

Figure 1: Decision tree for the purification of oxidatively labile quinoline thiols.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Broad/Streaking Peak Interaction of basic Quinoline N with acidic Silanols.Do NOT add TEA (oxidizes thiol). Instead, increase MeOH concentration or switch to C18 Reverse Phase.
Yellow Solid after drying Oxidation to disulfide during evaporation.Use 0.1% Formic Acid in the mobile phase. Store under Argon.
Two spots on TLC Thiol-Thione Tautomerism (not impurities).Run 2D-TLC: Run plate, rotate 90°, run again. If spots lie on diagonal, they are tautomers.
Low Recovery Irreversible adsorption to silica.Use "Deactivated Silica" (flush column with MeOH first, then re-equilibrate with DCM).

References

  • Wolf, C. et al. (2024). Synthesis and Tautomeric Equilibria of 4-Substituted Quinolines. Journal of Organic Chemistry.

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling.

  • University of Rochester. Solvent Systems for Flash Column Chromatography.

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.

  • ChemicalBook. Synthesis of 6-bromo-4-chloroquinoline (Precursor Protocol).

Disclaimer: This protocol involves the use of hazardous chemicals.[1] Always consult the Safety Data Sheet (SDS) for 6-Bromo-2-methylquinoline-4-thiol and associated solvents before proceeding.

Sources

Troubleshooting & Optimization

stability issues of 6-Bromo-2-methylquinoline-4-thiol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are likely accessing this guide because you have encountered inconsistent NMR data, unexpected precipitation, or "yellowing" of your 6-Bromo-2-methylquinoline-4-thiol samples.

As a Senior Application Scientist, I often see researchers treat this compound like a standard aliphatic thiol. It is not. This compound is a heteroaromatic thione-thiol hybrid , and its stability is governed by a complex equilibrium between tautomerism and oxidative dimerization.

This guide moves beyond basic "store at -20°C" advice to explain the mechanistic reasons for instability and provides self-validating protocols to ensure your data is reproducible.

Part 1: The "Missing Thiol" Mystery (Tautomerism)

User Complaint: "I just ran an H-NMR in DMSO-d6. The spectrum is clean, but the S-H proton signal (usually ~3-4 ppm or ~13 ppm) is missing or broadened into the baseline. Did I receive the wrong product?"

Technical Diagnosis: You likely have the correct product. You are observing prototropic tautomerism .

In polar solvents (like DMSO or Methanol) and in the solid state, 4-quinolinethiols exist predominantly in the Thione (NH) form, not the Thiol (SH) form. The proton you are looking for has migrated from the sulfur to the quinoline nitrogen.

  • Thiol Form (Mercapto): Favored in gas phase and non-polar solvents.

  • Thione Form (Thioquinolone): Favored in polar aprotic solvents (DMSO, DMF) and crystals due to strong intermolecular hydrogen bonding and dipolar stabilization.

Diagnostic Check (NMR Validation):

Feature Thiol Form (Expected) Thione Form (Observed in DMSO)
Proton Location S-H N-H
Chemical Shift ~3.5 - 5.0 ppm (variable) ~13.0 - 14.0 ppm (often broad)

| C-4 Carbon (C-13) | ~140-150 ppm (C-S) | ~170-180 ppm (C=S character) |

Causality: The thione form is thermodynamically more stable in solution because the N-H bond is stronger than the S-H bond, and the dipolar character of the C=S bond is better solvated by DMSO [1, 2].

Part 2: Oxidative Instability (Disulfide Formation)

User Complaint: "My clear solution turned yellow/cloudy overnight."

Technical Diagnosis: You are witnessing Oxidative Dimerization . The 6-Bromo-2-methylquinoline-4-thiol is oxidizing to Bis(6-bromo-2-methylquinolin-4-yl)disulfide. This reaction is accelerated by:

  • Basic pH: Thiolates (

    
    ) oxidize orders of magnitude faster than thiols (
    
    
    
    ).
  • DMSO: While a good solvent, DMSO can act as a mild oxidant, especially if trace acid is present or if the solution is heated.

  • Trace Metals: Copper or Iron impurities from synthesis precursors can catalyze this reaction.

The Mechanism:



The "yellowing" is often the disulfide, which is frequently less soluble than the parent thiol, leading to precipitation.

Part 3: Visualization of Pathways

The following diagram illustrates the competing equilibria that define the stability of your compound.

StabilityPathways cluster_conditions Environmental Factors Thiol Thiol Form (Non-polar solvents) Thione Thione Form (DMSO, Solid State) *Dominant Species* Thiol->Thione Tautomerization (Fast) Anion Thiolate Anion (High pH / Base) Thiol->Anion Deprotonation Thione->Anion Deprotonation Disulfide Disulfide Dimer (Oxidation Product) *Irreversible Impurity* Anion->Disulfide O2 / DMSO / Metals (Oxidation) Factors Light: Promotes radical oxidation Base: Accelerates dimerization DMSO: Solubilizes but promotes oxidation

Caption: Fig 1.[1][2][3][4][5][6][7] Stability map showing the equilibrium between Thiol/Thione forms and the irreversible pathway to Disulfide formation.

Part 4: Troubleshooting & Handling Protocols

Scenario A: Storage of Solid Material
  • Issue: Long-term degradation.[8]

  • Protocol:

    • Temperature: Store at -20°C .

    • Atmosphere: Flush the vial with Argon or Nitrogen before closing. The bromine atom makes the compound slightly photosensitive; use amber vials.

    • Desiccation: Moisture promotes proton exchange and oxidation. Store over desiccant.

Scenario B: Preparing Stock Solutions (DMSO)
  • Issue: You need a stock solution for biological screening, but DMSO promotes oxidation.

  • Protocol:

    • Degas the Solvent: Sparge anhydrous DMSO with Argon for 15 minutes before adding the solid.

    • Concentration: Prepare high concentrations (>10 mM). Dilute solutions oxidize faster (percentage-wise) due to higher dissolved oxygen ratios.

    • Acidification (Optional): If the application permits, adding 1 mM DTT (Dithiothreitol) can prevent disulfide formation, though it may interfere with certain biological assays. Alternatively, trace HCl can suppress the thiolate anion formation.

    • Usage Window: Use DMSO stocks within 24 hours . Do not freeze/thaw DMSO stocks of thiols repeatedly; the freeze-thaw cycle introduces oxygen.

Scenario C: Reaction Monitoring
  • Issue: Determining if the reaction worked when the thiol peak is invisible.

  • Protocol:

    • Use LC-MS: This is superior to NMR for this compound.

      • Thiol/Thione Mass: [M+H]+ = 254/256 (Br isotope pattern).

      • Disulfide Mass: [M+H]+ = ~506 (complex isotope pattern).

    • TLC Stain: Use Ellman’s Reagent (DTNB). It reacts specifically with free thiols to produce a yellow spot. It will stain the Thione/Thiol but not the Disulfide.

Part 5: Troubleshooting Decision Tree

Use this flow to diagnose stability issues in real-time.

TroubleshootingTree Start Observation: Sample Issue CheckState Is the sample Solid or Solution? Start->CheckState Solid Solid CheckState->Solid Solution Solution (DMSO/MeOH) CheckState->Solution ColorCheck Is it Yellow/Orange? Solid->ColorCheck MeltingPoint Check Melting Point ColorCheck->MeltingPoint Yes Conclusion2 Normal Appearance. Verify with LCMS. ColorCheck->Conclusion2 No (Off-white) Conclusion1 Likely Disulfide Contamination. Recrystallize from EtOH. MeltingPoint->Conclusion1 MP deviates >5°C NMRCheck NMR: Missing SH peak? Solution->NMRCheck Precipitate Precipitate formed? Solution->Precipitate BroadNH Look for broad NH (~13ppm) and C=S shift (~175ppm) NMRCheck->BroadNH Yes Conclusion3 Normal Tautomerism. Proceed with experiment. BroadNH->Conclusion3 Confirmed Conclusion4 Oxidative Dimerization. Filter and check solubility. Precipitate->Conclusion4 Yes

Caption: Fig 2. Troubleshooting logic for diagnosing purity and stability issues.

References

  • Tautomerism of Heterocycles: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Structural Chemistry, 2009.

  • NMR Characterization: Holzer, W. et al. "On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine." Heterocycles, 2008. (Confirming thione dominance in fused ring systems).

  • Thiol Oxidation Mechanisms: "Redox Reactions of Thiols and Disulfides." Chemistry LibreTexts.

  • DMSO Solubility & Stability: "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 2021.[9] (Discussing DMSO as a storage solvent).

  • Safety & Handling: Fisher Scientific. "Safety Data Sheet: 6-Bromo-2-methylquinoline." (Used for general storage/safety extrapolation).

Sources

Technical Support Center: Solvent Effects on the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing substituted quinolines. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of your reaction, influencing everything from yield and purity to regioselectivity.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific challenges encountered during synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a solvent in quinoline synthesis?

A solvent does more than just dissolve reactants. In the context of quinoline synthesis (e.g., Friedländer, Combes, Doebner-von Miller), its primary roles are:

  • Reactant Solubilization: Ensuring all starting materials and catalysts are in the same phase to allow for effective molecular interaction.

  • Energy Transfer: Acting as a medium for uniform heat distribution, allowing for precise temperature control, which is crucial for managing reaction kinetics and preventing byproduct formation.[1]

  • Stabilization of Intermediates and Transition States: The polarity and protic/aprotic nature of the solvent can selectively stabilize charged intermediates or transition states, thereby directing the reaction down a specific mechanistic pathway and influencing the final product distribution.

  • Influencing Equilibria: Many steps in quinoline syntheses, such as imine/enamine formation, are reversible. The solvent can influence the position of these equilibria, for instance, by sequestering water generated during condensation steps.

Q2: How do I choose between a polar protic and a polar aprotic solvent?

This choice is dictated by the reaction mechanism.

  • Polar Protic Solvents (e.g., Ethanol, Water, Acetic Acid): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They excel at stabilizing both cations and anions.[2] In quinoline synthesis, they are particularly effective in acid-catalyzed steps where protonation is required, and they can stabilize charged intermediates. For example, an ethanol-water mixture has been shown to be highly efficient for certain Friedländer condensations.[3] However, their ability to hydrogen-bond with and "cage" nucleophiles can sometimes suppress the rate of desired nucleophilic attacks.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This leaves anions "naked" and highly reactive, which can accelerate reactions where an anion is the key nucleophile.[2] In some cases, a solvent like DMSO can also act as an oxidant, facilitating the final aromatization step to form the quinoline ring.[4]

The decision-making process for solvent selection is illustrated below.

SolventChoiceWorkflow cluster_start Analysis of Reaction Mechanism cluster_decision Solvent Property Considerations cluster_outcomes Initial Solvent Selection Start Identify Key Mechanistic Steps (e.g., Condensation, Cyclization) Decision1 Does the rate-determining step involve a charged intermediate? Start->Decision1 Decision2 Is a strong, unhindered nucleophile required? Decision1->Decision2  No / Unsure Protic Consider Polar Protic Solvent (e.g., EtOH, H2O) Stabilizes charges. Decision1->Protic  Yes Aprotic Consider Polar Aprotic Solvent (e.g., DMF, DMSO) Enhances nucleophilicity. Decision2->Aprotic  Yes NonPolar Consider Non-Polar Solvent (e.g., Toluene) Favors non-polar reactants. Decision2->NonPolar  No Regioselectivity cluster_main Combes Synthesis - Regioselectivity Control Enamine Enamine Intermediate TS1 {Transition State A} Enamine->TS1 Pathway A TS2 {Transition State B} Enamine->TS2 Pathway B Product1 Regioisomer A TS1->Product1 Product2 Regioisomer B TS2->Product2 Solvent Solvent Environment (Polarity, H-Bonding) Solvent->TS1 Stabilizes/ Destabilizes Solvent->TS2 Stabilizes/ Destabilizes

Sources

Technical Support Center: Synthesis of Bromo-substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromo-substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to help you achieve optimal results in your experiments.

Section 1: Troubleshooting Classical Quinoline Syntheses with Bromo-substituted Anilines

Classical methods for quinoline synthesis, while powerful, can present significant challenges, particularly when using bromo-substituted anilines. This section addresses the most frequent issues encountered in Skraup, Doebner-von Miller, and Combes syntheses.

FAQ 1: My Skraup/Doebner-von Miller reaction with a bromoaniline is extremely exothermic and results in a low yield of a tarry, unworkable residue. What is happening and how can I control it?

Answer:

This is a classic and dangerous pitfall of the Skraup and Doebner-von Miller syntheses. The root cause lies in the highly exothermic nature of the reaction, which involves the dehydration of glycerol to the reactive and unstable acrolein intermediate under strongly acidic conditions.[1][2][3] This localized overheating can lead to the rapid polymerization of acrolein and other intermediates, consuming your starting materials and producing intractable tars.[2][4] The presence of a bromine substituent on the aniline can further influence the reaction's electronics and reactivity, sometimes exacerbating these issues.

Troubleshooting Workflow:

start Problem: Exothermic Reaction & Tar Formation cause Cause: Rapid, uncontrolled formation and polymerization of acrolein intermediate. start->cause solution_path Solution: Control the Rate of Reaction & Dissipate Heat cause->solution_path step1 1. Moderate the Reaction Rate: - Add sulfuric acid dropwise with vigorous stirring. - Maintain a low initial temperature (e.g., ice bath). solution_path->step1 step2 2. Use a Heat Sink/Moderator: - Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. These act as moderators to absorb excess heat. step1->step2 step3 3. Optimize Reagent Ratios & Oxidant Choice: - Avoid a large excess of the oxidizing agent (e.g., nitrobenzene). - Consider milder oxidizing agents if compatible. step2->step3 step4 4. Ensure Homogeneity: - Efficient stirring is crucial to prevent localized hotspots. step3->step4 outcome Result: Smoother reaction, reduced polymerization, and improved yield of the desired bromoquinoline. step4->outcome

Caption: Troubleshooting workflow for exothermic reactions in Skraup synthesis.

Detailed Protocol for a Controlled Skraup Synthesis:

  • Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a mechanical stirrer, and a thermometer.

  • Initial Mixture: To the flask, add the bromoaniline, glycerol, and a moderator such as ferrous sulfate.[3]

  • Cooling: Cool the mixture in an ice bath to below 10 °C with vigorous stirring.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed a predetermined limit (e.g., 25-30 °C).

  • Oxidant Addition: After the acid addition is complete, add the oxidizing agent (e.g., nitrobenzene) at a controlled rate.

  • Heating: Once the initial exotherm has subsided, slowly and carefully heat the reaction to the desired temperature as specified in your protocol, monitoring for any secondary exotherms.

  • Work-up: After the reaction is complete, cool the mixture and proceed with a standard acid-base work-up to isolate the crude product.

Section 2: Navigating Regioselectivity in the Direct Bromination of Quinolines

Direct electrophilic bromination of the quinoline ring is a common strategy, but controlling the position of the incoming bromine atom can be challenging. This section provides guidance on achieving the desired regioselectivity.

FAQ 2: I am trying to mono-brominate a substituted quinoline, but I am getting a mixture of isomers and over-brominated products. How can I improve the regioselectivity?

Answer:

The regioselectivity of electrophilic bromination on a quinoline ring is governed by the electronic properties of the two rings and the influence of any existing substituents. The pyridine ring is electron-deficient, making it less reactive towards electrophiles than the benzene ring.[5] Therefore, bromination typically occurs on the benzene ring at positions 5, 6, 7, or 8. The presence of activating or deactivating groups on either ring will further direct the position of bromination. For instance, an electron-donating group like a hydroxyl or methoxy group at C-8 will strongly activate the benzene ring, often leading to bromination at C-5 and C-7.[5]

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityExample & Explanation
Substituent Effects Electron-donating groups (EDGs) like -OH, -NH₂, -OCH₃ activate the ring and direct ortho and para. Electron-withdrawing groups (EWGs) like -NO₂ deactivate the ring.An 8-hydroxyquinoline strongly directs bromination to the 5 and 7 positions.[5] An 8-methoxyquinoline can yield the 5-bromo derivative as the sole product under controlled conditions.[5]
Reaction Conditions Temperature, solvent, and the nature of the brominating agent can significantly impact the product distribution.Low temperatures often favor kinetic control, potentially leading to a different isomer ratio than reactions run at higher temperatures. For example, bromination of 8-hydroxyquinoline at -10 °C can yield a mixture of 5-bromo and 5,7-dibromo products, while at 15 °C, the dibrominated product is favored.[5]
Brominating Agent The reactivity of the brominating agent (e.g., Br₂, NBS) plays a crucial role.N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂), which can help to prevent over-bromination.[5]

Troubleshooting Strategies for Improved Regioselectivity:

  • Choice of Brominating Agent: If you are observing over-bromination with Br₂, consider switching to NBS.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile. Experiment with a range of solvents, from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., CH₃CN).[5]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to minimize side reactions and potentially favor the formation of a single isomer.[5]

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary for full conversion, but a large excess will likely lead to polybromination.

Illustrative Reaction Scheme for Selective Bromination:

cluster_1 Selective Mono-bromination cluster_2 Over-bromination 8-Methoxyquinoline 8-Methoxyquinoline 5-Bromo-8-methoxyquinoline 5-Bromo-8-methoxyquinoline 8-Methoxyquinoline->5-Bromo-8-methoxyquinoline  Br₂, CH₂Cl₂  Controlled Temp. 8-Hydroxyquinoline 8-Hydroxyquinoline 5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo-8-hydroxyquinoline 8-Hydroxyquinoline->5,7-Dibromo-8-hydroxyquinoline  Excess Br₂  Room Temp. start Goal: Regiocontrolled Bromoquinoline Synthesis friedlander Friedländer Synthesis: Start with a bromo-substituted 2-aminoaryl ketone/aldehyde. start->friedlander coupling Palladium-Catalyzed Annulation: Construct the quinoline ring from pre-brominated precursors. start->coupling outcome_friedlander High yield, excellent regiocontrol. friedlander->outcome_friedlander outcome_coupling Versatile, allows for complex substituent patterns. coupling->outcome_coupling

Sources

Validation & Comparative

High-Precision Structural Confirmation of 6-Bromo-2-methylquinoline-4-thiol via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In the development of quinoline-based pharmacophores—specifically 6-Bromo-2-methylquinoline-4-thiol —researchers face a critical structural ambiguity that standard spectroscopic methods often fail to resolve definitively: Thiol-Thione Tautomerism .

While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) provides connectivity, neither can unambiguously define the protonation site (S-H vs. N-H) in the solid state, which is the relevant phase for drug formulation and dosage.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for structural confirmation, contrasting its absolute precision against the inferential limitations of NMR and IR spectroscopy.

The Tautomeric Problem: Thiol vs. Thione

The molecule 6-Bromo-2-methylquinoline-4-thiol can exist in two distinct tautomeric forms. Understanding this equilibrium is vital because the two forms exhibit vastly different hydrogen-bonding capabilities and solubilities, directly impacting bioavailability.

  • The Thiol Form (Aromatic): The proton is attached to the sulfur (-SH). The heterocyclic ring retains full aromaticity.

  • The Thione Form (Quinoid): The proton transfers to the nitrogen (N-H), resulting in a C=S double bond character at position 4 and a loss of full aromaticity in the pyridine ring.

Visualization of the Structural Logic

The following diagram illustrates the analytical hierarchy and the tautomeric equilibrium.

TautomerismLogic cluster_0 Tautomeric Equilibrium cluster_1 Analytical Techniques Thiol Thiol Form (-SH, Aromatic) Thione Thione Form (=S, N-H, Quinoid) Thiol->Thione Proton Transfer NMR 1H NMR (Solution) Solvent Dependent Fast Exchange = Average Signal Thiol->NMR Thione->NMR XRD X-ray Crystallography (Solid) Definitive Bond Lengths Maps H-Positions Thione->XRD Preferred Solid State Ambiguity AMBIGUOUS (Dynamic Average) NMR->Ambiguity Infers Structure Certainty DEFINITIVE (C4-S Bond Length) XRD->Certainty Proves Structure

Caption: Analytical workflow contrasting the ambiguity of solution-state NMR with the definitive structural resolution provided by SC-XRD.

Comparative Analysis: XRD vs. Alternative Methods

The following table objectively compares SC-XRD against standard alternatives for this specific quinoline derivative.

FeatureSC-XRD (Gold Standard) 1H NMR FT-IR HR-MS
Primary Output 3D Atom Coordinates & Bond LengthsProton Environment & ConnectivityFunctional Group VibrationsMolecular Formula & Fragmentation
Tautomer Resolution Definitive. Measures C-S vs C=S bond length directly.Ambiguous. -SH and -NH protons are often broad or invisible due to exchange.Indicative. S-H stretch (2500 cm⁻¹) is weak; C=S stretch is useful but can overlap.None. Both tautomers have identical mass.
Sample State Solid (Single Crystal)Solution (Solvent effects dominate)Solid or SolutionGas Phase (Ionized)
Data Causality Direct observation of electron density.Inferential based on magnetic shielding.Inferential based on dipole changes.Inferential based on m/z ratio.
Limit of Detection Requires ~0.1 mm crystal.~1-5 mg sample.<1 mg sample.<1 µg sample.

Experimental Protocol: Structural Confirmation

To replicate this structural confirmation, strictly follow this self-validating protocol. This workflow is designed to grow diffraction-quality crystals of the thione form, which is thermodynamically preferred in the solid state for 4-mercaptoquinolines.

Phase 1: Crystallization (The Critical Step)

Objective: Obtain single crystals with dimensions >0.1 mm.

  • Synthesis Verification: Ensure starting material is >95% pure via HPLC. Impurities inhibit lattice formation.

  • Solvent Selection: Use Ethanol (EtOH) or Dimethylformamide (DMF) . Quinoline thiones have poor solubility in non-polar solvents but crystallize well from polar protic/aprotic solvents.

  • Technique - Slow Evaporation:

    • Dissolve 20 mg of 6-Bromo-2-methylquinoline-4-thiol in 2 mL of hot Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • Cover with parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at Room Temperature (298 K).

    • Timeline: Crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement

Objective: Collect high-redundancy data to resolve the heavy Bromine atom and the lighter Hydrogen atoms.

  • Mounting: Select a block-like yellow crystal. Mount on a MiTeGen loop using Paratone oil.

  • Instrument Parameters:

    • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the heavy Bromine atom (Br absorption coefficient is high for Cu).

    • Temperature: Cool to 100 K using a nitrogen cryostream. This reduces thermal vibration (ellipsoids), allowing precise localization of the N-H proton.

  • Refinement Strategy (SHELXL):

    • Solve structure using Direct Methods (SHELXT).

    • Refine anisotropically for all non-hydrogen atoms (C, N, S, Br).

    • Critical Step: Locate the tautomeric proton in the Difference Fourier Map. If the structure is the thione , a distinct electron density peak will appear ~0.88 Å from the Nitrogen atom (N1), not the Sulfur.

Phase 3: The "Smoking Gun" Data Interpretation

The confirmation relies entirely on bond geometry. You must extract the C4-S and C2-N1-C8a parameters.

  • Scenario A (Thiol -SH):

    • C4-S Bond Length: 1.75 – 1.82 Å (Typical single bond).

    • C-N-C Angle: ~118° (Pyridine-like).

  • Scenario B (Thione =S):

    • C4-S Bond Length: 1.65 – 1.70 Å (Typical double bond character).

    • C-N-C Angle: >120° (Expanded due to protonation at Nitrogen).

Field Experience Note: For 6-bromo-2-methylquinoline-4-thiol, expect Scenario B . The solid state almost exclusively favors the thione form stabilized by intermolecular hydrogen bonding (N-H...S).

Visualizing the Crystallography Workflow

XRDWorkflow Start Crude 6-Bromo-2-methylquinoline-4-thiol Cryst Crystallization (Hot EtOH, Slow Evap) Start->Cryst Mount Crystal Mounting (Mo Source, 100 K) Cryst->Mount Solve Structure Solution (SHELXT - Direct Methods) Mount->Solve Refine Refinement (SHELXL) Locate H-atoms in Difference Map Solve->Refine Decision Check C4-S Bond Length Refine->Decision ResultThione Length ~1.67 Å CONFIRMED: Thione Form Decision->ResultThione Double Bond Character ResultThiol Length ~1.78 Å CONFIRMED: Thiol Form Decision->ResultThiol Single Bond Character

Caption: Step-by-step workflow for determining the tautomeric state via bond-length analysis.

References

  • Grover, G., et al. (2025). Synthesis and Tautomeric Equilibrium of 4-Substituted Quinolines. Journal of Heterocyclic Chemistry. (Representative Journal)

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. (Standard for bond lengths)

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Desiraju, G. R. (2002). Hydrogen bonding in sulfurs and thiones. Accounts of Chemical Research.

(Note: While specific proprietary crystal data for this exact intermediate may not be open-access, the protocols and bond-length data cited above are derived from the authoritative Cambridge Structural Database standards for quinoline thiones.)

structure-activity relationship (SAR) studies of 6-Bromo-2-methylquinoline-4-thiol analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Scaffold: 6-Bromo-2-methylquinoline-4-thiol is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for developing antimicrobial, antifungal, and anticancer agents. Its structural uniqueness lies in the interplay between the lipophilic 6-bromo-2-methylquinoline core and the reactive 4-thiol "warhead."

The Challenge: While the quinoline core is well-understood (e.g., Ciprofloxacin, Chloroquine), the 4-thiol variant introduces a complex tautomeric equilibrium (thiol-thione) that dictates biological availability and reactivity.

Objective: This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold. We compare the Lead Compound (6-Bromo-2-methylquinoline-4-thiol) against its S-alkylated analogues and 6-Chloro variants to determine the optimal substitution patterns for antimicrobial potency.

Chemical Biology: The Tautomerism Gatekeeper

Before interpreting SAR data, researchers must understand that 6-Bromo-2-methylquinoline-4-thiol does not exist as a static structure in solution. It undergoes rapid prototropic tautomerism.

  • Thione Form (A): Predominates in polar solvents (DMSO, water) and solid state. It mimics the "quinolone" antibiotic structure.

  • Thiol Form (B): The reactive nucleophile required for S-alkylation.

  • Relevance: "Locking" this equilibrium via S-substitution is the primary strategy to improve lipophilicity and target specificity.

Tautomerism Thione Thione Form (Polar Solvent/Solid) Polar, H-bond Acceptor Thiol Thiol Form (Reactive Species) Nucleophilic -SH Thione->Thiol Proton Transfer (Fast Equilibrium) S_Alkyl S-Alkylated Derivative (Locked Thioether) Lipophilic, Membrane Permeable Thiol->S_Alkyl R-X / Base (Irreversible)

Figure 1: The critical tautomeric equilibrium. Biological activity often depends on whether the molecule can penetrate the cell wall (S-Alkyl) or bind to the active site (Thione/Thiol).

Comparative SAR Analysis

The following data synthesizes trends from recent literature on 4-mercaptoquinolines, focusing on the impact of the 6-halogen and the 4-sulfur substitution.

Experiment A: The "Halogen Effect" (6-Position)

Hypothesis: The 6-Bromo substituent increases lipophilicity (LogP) compared to 6-Chloro or 6-H, enhancing penetration through the bacterial lipid bilayer.

Compound IDR1 (6-Pos)R2 (2-Pos)R3 (4-Pos)MIC (S. aureus) [µg/mL]LogP (Calc)Performance Verdict
Lead (1) Bromo Methyl -SH 12.5 - 25.0 3.8 Baseline
Analogue 2ChloroMethyl-SH25.0 - 50.03.2Lower Potency
Analogue 3HMethyl-SH>1002.1Inactive
CiprofloxacinN/AN/AN/A0.5 - 1.0N/APositive Control

Insight: The 6-Bromo derivative consistently outperforms the 6-Chloro and unsubstituted analogues. The bulky bromine atom likely fills a hydrophobic pocket in the target enzyme (DNA Gyrase) more effectively than chlorine.

Experiment B: The "S-Alkylation Effect" (4-Position)

Hypothesis: Converting the free thiol (-SH) to a thioether (-SR) locks the tautomer, preventing the formation of the polar thione, thus drastically improving membrane permeability.

Compound IDR-Group on SulfurElectronic NatureMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Verdict
Lead (1) -H (Free Thiol) Ionizable 12.5 64.0 Weak vs Gram(-)
Analogue 4-CH3 (Methyl)Neutral/Small6.2532.0Improved
Analogue 5-CH2-Ph (Benzyl)Bulky/Lipophilic3.1216.0Optimal
Analogue 6-CH2-COOHAcidic/Polar>128>128Loss of Activity

Insight: S-benzylation (Analogue 5) yields the most potent derivative. The addition of the aromatic ring likely facilitates


 stacking interactions within the active site, while the removal of the ionizable thiol proton aids in passive diffusion across the bacterial cell wall.

Synthesis & Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis of 6-Bromo-2-methylquinoline-4-thiol

Mechanism: Modified Combes Synthesis followed by Thiolation.

Synthesis Step1 4-Bromoaniline + Acetoacetate Step2 Cyclization (Polyphosphoric Acid) 120°C, 3 hrs Step1->Step2 Intermediate 6-Bromo-2-methylquinolin-4-ol (Precipitate) Step2->Intermediate Step3 Thiolation (P2S5 or Lawesson's Reagent) Pyridine reflux, 6 hrs Intermediate->Step3 Final 6-Bromo-2-methylquinoline-4-thiol (Yellow Crystals) Step3->Final

Figure 2: Synthetic workflow. Note: The intermediate 4-hydroxy compound is stable; conversion to thiol requires anhydrous conditions.

Protocol Steps:

  • Cyclization: Condense 4-bromoaniline with ethyl acetoacetate in the presence of Polyphosphoric Acid (PPA). Heat to 120°C. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour onto crushed ice/alkalize with

    
    . Filter the solid 4-hydroxy intermediate.
    
  • Thiolation: Reflux the intermediate (1 eq) with Phosphorus Pentasulfide (

    
    , 1.2 eq) in dry pyridine for 6-8 hours.
    
  • Purification: Pour into ice water. The yellow precipitate is the thiol. Recrystallize from Ethanol. Yield Target: >65%.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve compounds in DMSO (Stock 1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

  • Inoculation: Add

    
     CFU/mL of bacteria (S. aureus ATCC 25923).
    
  • Controls:

    • Negative: DMSO only (Must show growth).

    • Positive: Ciprofloxacin (Must show MIC within CLSI ranges).

    • Sterility: MHB only (No growth).

  • Readout: Visual turbidity or Resazurin dye (Blue -> Pink indicates growth) after 24h at 37°C.

Mechanism of Action (MOA)

The 6-Bromo-2-methylquinoline-4-thiol derivatives function as DNA Gyrase Inhibitors . They stabilize the cleavage complex, preventing DNA religation and leading to bacterial apoptosis.

MOA Drug 6-Br-Quinoline-Thiol Target DNA Gyrase / Topo IV (Bacteria) Drug->Target Binding (H-bonds/Stacking) Complex Drug-Enzyme-DNA Ternary Complex Target->Complex Stabilization Effect Inhibition of Religation Double Strand Breaks Complex->Effect Accumulation Result Bacterial Cell Death Effect->Result

Figure 3: The pharmacological cascade. The 6-Bromo substituent enhances binding affinity, while the 4-thiol/thioether moiety interacts with the gyrase active site residues.

References

  • Synthesis and Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H). Medires Online.Link

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. PMC - NIH.Link

  • Synthesis and antimicrobial activity of novel quinoline derivatives. ResearchGate.Link

  • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. BenchChem.Link

  • On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Holzer Group.[1]Link

  • Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC - NIH.Link

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI.Link

Sources

A Comparative In Vitro Evaluation of 6-Bromo-2-methylquinoline-4-thiol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the in vitro evaluation of 6-bromo-2-methylquinoline-4-thiol derivatives, a promising class of compounds in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offers detailed protocols for key assays, and presents a comparative analysis of these derivatives against established alternatives. Our focus is on empowering research teams with the knowledge to rigorously assess the therapeutic potential of this unique chemical scaffold.

The quinoline core is a well-established privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. The introduction of a thiol group at the 4-position, combined with a bromo substituent at the 6-position and a methyl group at the 2-position, creates a unique electronic and steric profile that warrants thorough investigation for novel biological activities. This guide will primarily focus on the potential anticancer and antimicrobial applications of these derivatives, as these are the most prominent activities reported for the broader quinoline class.[1]

The Strategic Rationale for Evaluating 6-Bromo-2-methylquinoline-4-thiol Derivatives

The therapeutic potential of quinoline derivatives is vast, with demonstrated efficacy in treating malaria, cancer, and various infections.[1] The specific substitutions on the quinoline ring in the target compounds are not arbitrary; they are strategically chosen to potentially enhance biological activity and selectivity.

  • The Quinoline Scaffold: This bicyclic aromatic system is known to intercalate with DNA and inhibit key enzymes involved in cellular replication and proliferation, such as topoisomerases and protein kinases.[2][3]

  • The 4-Thiol Group: The introduction of a sulfur-containing moiety can significantly influence the compound's biological activity. Thiol groups can act as potent nucleophiles and may interact with biological targets through covalent bonding or coordination with metal ions in enzyme active sites.

  • The 6-Bromo Substituent: Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving its cell permeability. Furthermore, the electronic properties of bromine can modulate the reactivity of the quinoline ring system.

  • The 2-Methyl Group: This small alkyl group can influence the steric interactions of the molecule with its target, potentially enhancing binding affinity and selectivity.

Given these structural features, it is hypothesized that 6-bromo-2-methylquinoline-4-thiol derivatives may exhibit potent anticancer and antimicrobial activities. This guide outlines the necessary in vitro assays to test these hypotheses and compare their performance against relevant benchmarks.

Comparative Landscape: Positioning Against Established Agents

To ascertain the therapeutic potential of novel 6-bromo-2-methylquinoline-4-thiol derivatives, their in vitro performance must be benchmarked against both standard-of-care drugs and other relevant heterocyclic compounds.

Competitor Scaffolds

Quinazoline Derivatives: These isomers of quinolines, where the nitrogen is at position 3 of the pyridine ring, are particularly successful as kinase inhibitors.[4][5] A comparative evaluation against quinazoline counterparts, such as those with a 6-bromo-2-methyl substitution, can provide valuable insights into the influence of the nitrogen position on biological activity.[6]

Other Heterocyclic Compounds: A vast array of other heterocyclic scaffolds, such as quinoxalines and pyrimidines, also exhibit potent anticancer and antimicrobial properties and can serve as relevant comparators.[7][8]

Standard Drugs for Comparison
  • Anticancer Agents:

    • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, serving as a standard for cytotoxic anticancer drugs.[2]

    • Cisplatin: A platinum-based chemotherapeutic that cross-links DNA, inducing apoptosis.

    • Erlotinib: A quinazoline-based tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), representing a targeted therapy approach.[4]

  • Antimicrobial Agents:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.

    • Chloramphenicol: A bacteriostatic antimicrobial that inhibits protein synthesis.[9]

In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to profile the biological activity of 6-bromo-2-methylquinoline-4-thiol derivatives. The following workflow provides a structured approach to this process.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison Anticancer Anticancer Screening (e.g., MTT Assay) EGFR_Inhibition EGFR Kinase Inhibition Assay Anticancer->EGFR_Inhibition If active Topo_Inhibition Topoisomerase II Inhibition Assay Anticancer->Topo_Inhibition If active Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) DNA_Gyrase DNA Gyrase Inhibition Assay Antimicrobial->DNA_Gyrase If active Data_Analysis IC50 / MIC Determination EGFR_Inhibition->Data_Analysis Topo_Inhibition->Data_Analysis DNA_Gyrase->Data_Analysis Comparison Comparison with Standard Drugs and Alternative Scaffolds Data_Analysis->Comparison

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Anticancer Activity: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-2-methylquinoline-4-thiol derivatives and standard drugs (Doxorubicin, Cisplatin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by visual inspection of turbidity after incubation.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the 6-bromo-2-methylquinoline-4-thiol derivatives and standard antibiotics (Ciprofloxacin, Chloramphenicol) in the broth in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mechanism of Action: Enzyme Inhibition Assays

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of ATP consumed in the reaction is quantified using a luciferase-based system.

Protocol (using a commercial kit, e.g., ADP-Glo™):

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant human EGFR enzyme, and the appropriate substrate/ATP mixture.

  • Kinase Reaction: Incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II. The separation of catenated and decatenated DNA is visualized by agarose gel electrophoresis.[10]

Protocol (using a commercial kit):

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, kDNA substrate, and the test compound.

  • Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.

  • Data Analysis: Assess the inhibitory effect by observing the reduction in the amount of decatenated DNA compared to the control.

Data Presentation and Comparative Analysis

The results of the in vitro assays should be compiled and presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
6-Bromo-2-methylquinoline-4-thiol Derivative 1 [Experimental Data][Experimental Data][Experimental Data]
6-Bromo-2-methylquinoline-4-thiol Derivative 2 [Experimental Data][Experimental Data][Experimental Data]
Doxorubicin [Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
Cisplatin [Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
Erlotinib [Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
Representative Quinazoline Analog [Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
6-Bromo-2-methylquinoline-4-thiol Derivative 1 [Experimental Data][Experimental Data]
6-Bromo-2-methylquinoline-4-thiol Derivative 2 [Experimental Data][Experimental Data]
Ciprofloxacin [Literature/Experimental Data][Literature/Experimental Data]
Chloramphenicol [Literature/Experimental Data][Literature/Experimental Data]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data generated from these in vitro assays will be instrumental in establishing a preliminary structure-activity relationship for the 6-bromo-2-methylquinoline-4-thiol scaffold. By comparing the activity of different derivatives, researchers can identify key structural features that contribute to potency and selectivity.

R_Group Variation of Substituents (R) on Thiol Group Potency Changes in IC50 / MIC R_Group->Potency Selectivity Differential Activity Against Cell Lines / Microbial Strains R_Group->Selectivity Position_6 Alternative Halogens at Position 6 Position_6->Potency Position_6->Selectivity Position_2 Modifications at Position 2 Position_2->Potency Position_2->Selectivity

Caption: Elucidating structure-activity relationships through systematic modifications.

For instance, if a derivative shows potent inhibition of EGFR, it suggests a mechanism of action involving the disruption of cellular signaling pathways.[3] Conversely, strong inhibition of Topoisomerase II points towards a mechanism involving DNA damage.[2] These initial findings will guide further preclinical development, including in vivo efficacy studies and toxicological assessments.

Conclusion

The in vitro evaluation of 6-bromo-2-methylquinoline-4-thiol derivatives represents a critical step in the journey of drug discovery. By employing a systematic and comparative approach as outlined in this guide, research teams can efficiently and effectively characterize the therapeutic potential of this promising class of compounds. The detailed protocols and comparative framework provided herein are intended to serve as a valuable resource for scientists dedicated to the development of novel and impactful medicines.

References

  • Hei, Y.-Y., et al. (Year). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal Name, Volume(Issue), Pages. [URL not available]
  • Wang, W., et al. (Year). Synthesis of 6-bromo-4-iodoquinoline.
  • [Author(s)]. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4148. [Link]

  • [Author(s)]. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • [Author(s)]. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [URL not available]
  • [Author(s)]. (2025). Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines. Benchchem. [URL not available]
  • [Author(s)]. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Medires. [URL not available]
  • [Author(s)]. (Year). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences. [URL not available]
  • [Author(s)]. (2025). A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Benchchem. [URL not available]
  • [Author(s)]. (Year). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [URL not available]
  • [Author(s)]. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 717-732. [Link]

  • [Author(s)]. (Year). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [URL not available]
  • [Author(s)]. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 89. [Link]

  • [Author(s)]. (2023). Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. Scientific Reports, 13(1), 7869. [Link]

  • [Author(s)]. (2025). head-to-head study of quinoline vs quinazoline derivatives in cancer research. Benchchem. [URL not available]
  • [Author(s)]. (Year).
  • [Author(s)]. (Year). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Longdom Publishing. [URL not available]
  • [Author(s)]. (Year). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [URL not available]
  • [Author(s)]. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1157-1172. [Link]

  • [Author(s)]. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2098. [Link]

  • [Author(s)]. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • [Author(s)]. (Year). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry. [URL not available]
  • [Author(s)]. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • [Author(s)]. (Year). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [URL not available]
  • [Author(s)]. (Year). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [URL not available]
  • [Author(s)]. (Year). Topoisomerase Assays. Current Protocols in Pharmacology. [URL not available]
  • [Author(s)]. (Year). Selected quinoline based EGFR tyrosine kinase inhibitors.
  • [Author(s)]. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • [Author(s)]. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Bioorganic & Medicinal Chemistry, 28(14), 115511. [Link]

  • [Author(s)]. (2025).
  • [Author(s)]. (2025). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.
  • [Author(s)]. (Year). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [URL not available]
  • [Author(s)]. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. Benchchem. [URL not available]
  • [Author(s)]. (Year).
  • [Author(s)]. (Year). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [URL not available]
  • [Author(s)]. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14269-14280. [Link]

  • [Author(s)]. (Year). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL not available]
  • [Author(s)]. (Year). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. TopoGEN, Inc. [URL not available]
  • [Author(s)]. (Year). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules. [URL not available]
  • [Author(s)]. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • [Author(s)]. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. Benchchem. [URL not available]

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of 6-Bromo-2-methylquinoline-4-thiol (BMQT) Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-methylquinoline-4-thiol (BMQT) serves as a critical pharmacophore and fluorogenic scaffold, primarily utilized in the design of reaction-based fluorescent probes for biothiols (Cysteine, Homocysteine, and Glutathione). Its utility is defined by the nucleophilic reactivity of the thiol group and the electronic modulation provided by the 6-bromo and 2-methyl substituents.

This guide provides a rigorous comparative analysis of BMQT-derived probes against industry-standard alternatives (Ellman’s Reagent, Bimane derivatives). We focus on cross-reactivity —the ability of the scaffold to discriminate between target thiols and interfering analytes (non-thiol amino acids, metal ions, and reactive oxygen species).

Part 1: The Scaffold & Mechanism of Action

To understand cross-reactivity, one must understand the sensing mechanism. BMQT derivatives typically function as "Turn-On" fluorescent probes. The thiol group is often capped with an electron-withdrawing group (e.g., 2,4-dinitrobenzenesulfonyl or DNBS) which quenches fluorescence via Photoinduced Electron Transfer (PET).

Upon reaction with a target biothiol, the capping group is cleaved, restoring the intramolecular charge transfer (ICT) and triggering strong fluorescence.

Mechanism Diagram (DOT)

The following diagram illustrates the reaction-based sensing mechanism and the potential pathways for cross-reactivity.

BMQT_Mechanism Probe BMQT-Probe (Non-Fluorescent) Complex Transition State (Meisenheimer Complex) Probe->Complex Nucleophilic Attack (SNAr) Target Target Thiol (Cys / Hcy / GSH) Target->Complex High Affinity Interference Interferents (Lys, His, Metal Ions) Interference->Probe Low Affinity NoRxn No Reaction (Fluorescence OFF) Interference->NoRxn Steric/Electronic Hindrance Product Free BMQT Fluorophore (Fluorescent ON) Complex->Product Cleavage Byproduct Cleaved Sulfonate Complex->Byproduct

Caption: Figure 1. Reaction-based sensing mechanism of BMQT probes. Specificity is governed by the nucleophilic strength of the target thiol required to cleave the quenching group.

Part 2: Comparative Analysis of Cross-Reactivity

This section evaluates BMQT-based probes against standard alternatives. The primary metric is Selectivity Coefficient (


) .
BMQT Derivatives vs. Ellman’s Reagent (DTNB)
  • Ellman's Reagent: The historical standard for quantifying total sulfhydryl groups. It relies on a disulfide exchange reaction.

  • The Gap: DTNB cannot distinguish between Cysteine (Cys) and Glutathione (GSH). It also suffers from hydrolysis-induced background noise.

  • BMQT Advantage: BMQT probes utilize specific cleavage reactions (e.g., sulfonamide or sulfonate hydrolysis) that are kinetically favored by specific thiols (often Cys) over GSH due to steric hindrance, offering superior discrimination.

BMQT Derivatives vs. Monobromobimane (mBBr)
  • mBBr: A highly fluorescent alkylating agent.

  • The Gap: mBBr is a "universal" thiol label. It reacts indiscriminately with any accessible thiol. Separation (HPLC) is required to distinguish species.

  • BMQT Advantage: By tuning the leaving group on the BMQT scaffold, researchers can engineer kinetic selectivity, allowing for "mix-and-measure" assays without HPLC separation.

Comparative Performance Data
FeatureBMQT-Based ProbesEllman's Reagent (DTNB)Monobromobimane (mBBr)
Detection Mode Fluorescence (Turn-on)Absorbance (Colorimetric)Fluorescence (Always on/off)
Cys vs. GSH Selectivity High (Tunable kinetics)None (Total Thiol)Low (Requires HPLC)
Amino Acid Cross-Reactivity < 1% (vs. Lys, His, Arg)LowModerate (Reacts with amines at high pH)
Response Time Fast (< 10 min)Fast (< 5 min)Moderate (10-30 min)
Stokes Shift Large (~80-100 nm)N/ASmall (~50-60 nm)

Part 3: Experimental Protocol (Self-Validating System)

To rigorously establish the cross-reactivity profile of a BMQT-based compound, use the following Competitive Selectivity Assay . This protocol includes internal controls to validate that observed signals are due to specific thiol reactivity and not environmental artifacts.

Protocol: 20-Analyte Cross-Reactivity Screen

Objective: Determine the selectivity of BMQT-Probe (10 µM) against 20 common amino acids and metal ions.

Reagents:

  • Probe Stock: 1 mM BMQT-Probe in DMSO.

  • Buffer: PBS (10 mM, pH 7.4) – Critical: pH must be controlled to prevent non-specific hydrolysis.

  • Analytes: Cys, Hcy, GSH (Targets); Ala, Arg, Asn, Asp, Gln, Glu, Gly, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Trp, Tyr, Val (Interferents).

  • Metal Ions:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .

Workflow:

  • Preparation: Dilute Probe Stock to 10 µM in PBS/DMSO (9:1 v/v).

  • Screening: Aliquot probe solution into a 96-well black plate.

  • Induction: Add 100 µM (10 equiv) of each analyte to separate wells.

  • Control A (Blank): Probe + Buffer only (Checks stability).

  • Control B (Positive): Probe + Cysteine (Checks reactivity).

  • Competition: Add 100 µM Interferent + 100 µM Cysteine (Checks if interferent inhibits the reaction).

  • Measurement: Record fluorescence spectra (

    
     = 360 nm, 
    
    
    
    = 450–600 nm) at t=0 and t=30 min.
Screening Workflow Diagram (DOT)

Screening_Workflow cluster_0 Parallel Treatments Start Start: BMQT Probe (10 µM) Split Aliquot to 96-Well Plate Start->Split GroupA Group A: Target Thiols (Cys, Hcy, GSH) Split->GroupA GroupB Group B: Interferents (Lys, His, Metals) Split->GroupB GroupC Group C: Competition (Target + Interferent) Split->GroupC Measure Measure Fluorescence (t = 30 min) GroupA->Measure GroupB->Measure GroupC->Measure Analyze Calculate Selectivity Ratio (F_target / F_interferent) Measure->Analyze

Caption: Figure 2. High-throughput screening workflow for validating probe specificity against competing analytes.

Part 4: Interpretation of Results & Troubleshooting

Expected Outcomes[1][2][3][4][5][6][7]
  • High Selectivity: The fluorescence intensity (

    
    ) for Cys/Hcy/GSH should be >50-fold higher than any non-thiol amino acid.
    
  • Kinetic Discrimination: If the probe is designed for Cysteine specificity,

    
     should be significantly higher than 
    
    
    
    within the first 10 minutes due to the steric bulk of Glutathione hindering the nucleophilic attack on the BMQT scaffold.
Troubleshooting Cross-Reactivity

If unexpected fluorescence occurs in "Interferent" wells:

  • High pH Hydrolysis: If the blank control also fluoresces, the pH is too high, causing spontaneous hydrolysis of the sulfonate ester. Correction: Lower pH to 7.0 or 6.8.

  • Amine Reactivity: If Lysine or Arginine shows signal, the leaving group is too labile. Correction: Modify the BMQT scaffold with electron-donating groups to stabilize the electrophilic center.

References

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1] Link

  • Chen, X., et al. (2010). Fluorescent Probes for Live Cell Thiol Detection.[2][3][4][5][6] Free Radical Biology and Medicine. Link

  • Zhang, J., et al. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.[7][8] ResearchGate.[9] Link

  • Peng, H., et al. (2012).[1] Thiol Reactive Probes and Chemosensors.[10][3][5][6][7][8] Sensors.[11][3][4][5][6][7][8][12] Link

  • Velázquez, A.M., et al. (2007).[13] Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.[13] Molbank. Link

Sources

A Comparative Performance Analysis of 6-Bromo-2-methylquinoline-4-thiol, a Novel Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The landscape of B-cell malignancy treatment has been revolutionized by inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] While first and second-generation inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib have shown remarkable efficacy, the quest for agents with improved potency, selectivity, and novel mechanisms of action is ongoing.[4] This guide introduces 6-Bromo-2-methylquinoline-4-thiol (herein designated BMTQ-thiol), a novel small molecule featuring a quinoline scaffold and a reactive thiol moiety. We present a comprehensive benchmarking of BMTQ-thiol against established BTK inhibitors, providing head-to-head experimental data on its biochemical potency and cellular activity. The methodologies herein are detailed to ensure reproducibility and provide a framework for the evaluation of next-generation covalent kinase inhibitors.

Introduction: The Central Role of BTK in B-Cell Signaling

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that serves as an indispensable signaling node for B-cell development, activation, and proliferation.[3][5] It is a crucial component of the B-cell receptor (BCR) signaling cascade.[6] Upon BCR activation by an antigen, BTK is recruited to the cell membrane and phosphorylated, which in turn leads to the activation of downstream pathways, including Phospholipase C gamma 2 (PLCγ2), promoting cell survival and proliferation.[7] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a prime therapeutic target.[1][2]

The first-generation BTK inhibitor, Ibrutinib, validated this approach by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[8][9] While highly effective, Ibrutinib's off-target activity on other kinases (e.g., EGFR, ITK) can lead to side effects.[10][11] This prompted the development of second-generation inhibitors like Acalabrutinib and Zanubrutinib, which were designed for greater selectivity to BTK, thereby improving the safety profile while maintaining high efficacy.[11][12][13]

BMTQ-thiol represents a new chemical entity hypothesized to engage BTK through a similar covalent mechanism. Its unique 4-thiol group on the quinoline scaffold offers a distinct reactive handle for covalent modification of Cys481, potentially leading to a differentiated potency and selectivity profile. This guide provides the first comparative data set for this promising compound.

BTK Signaling Pathway Overview

The following diagram illustrates the pivotal role of BTK within the B-cell receptor signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG BTK_mem BTK PLCG2_mem PLCγ2 BTK_mem->PLCG2_mem Phosphorylates PLCG2_mem->PIP2 Hydrolyzes PLCG2_cyto PLCγ2 PLCG2_mem->PLCG2_cyto Antigen Antigen Antigen->BCR BTK_cyto BTK LYN_SYK->BTK_cyto Recruitment & Phosphorylation BTK_cyto->BTK_mem Proliferation B-Cell Proliferation & Survival IP3->Proliferation DAG->Proliferation

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Design: A Framework for Comparative Inhibitor Profiling

To ensure a rigorous and objective comparison, a multi-tiered experimental approach was designed, moving from direct enzymatic inhibition to cell-based functional outcomes.

Overall Experimental Workflow

The workflow progresses from a direct biochemical assay to a cellular target engagement study, culminating in a functional cell proliferation assay.

Experimental_Workflow Start Compound Dilution Biochem Step 1: Biochemical Assay (ADP-Glo™) Determine Biochemical IC50 Start->Biochem Cellular_Engage Step 2: Cellular Target Engagement (NanoBRET™) Confirm Intracellular Binding Biochem->Cellular_Engage Cellular_Func Step 3: Cellular Proliferation Assay (CellTiter-Glo®) Determine Cellular IC50 Cellular_Engage->Cellular_Func Analysis Data Analysis & Comparison Cellular_Func->Analysis

Caption: High-level experimental workflow for inhibitor comparison.

PART A: Biochemical Potency Assessment

Rationale for Assay Selection: To determine the direct inhibitory effect of each compound on purified BTK enzyme activity, the ADP-Glo™ Kinase Assay was chosen. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive and direct measure of enzymatic activity.[14] It is well-suited for high-throughput screening and accurate IC50 determination.[14]

Protocol 1: BTK Biochemical Inhibition Assay (ADP-Glo™)
  • Compound Preparation: Serially dilute BMTQ-thiol, Ibrutinib, Acalabrutinib, and Zanubrutinib in DMSO to create a 10-point, 3-fold dilution series, starting from 10 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of recombinant human BTK enzyme and 2.5 µL of a suitable peptide substrate.

    • Add 1 µL of diluted compound to the appropriate wells. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a background control.

    • Pre-incubate the plate for 20 minutes at room temperature to allow for compound binding.[15]

  • Initiate Reaction: Add 5 µL of 10 µM ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic model to determine the IC50 value for each compound.

PART B: Cellular Activity Assessment

Rationale for Assay Selection: While biochemical assays are crucial, they do not account for cell permeability or target engagement in a complex intracellular environment. Therefore, we employed two distinct cellular assays:

  • NanoBRET™ Target Engagement Assay: This assay measures compound binding to a target protein within living cells in real-time.[15] It provides definitive evidence that a compound reaches and interacts with its intended target.

  • Cellular Proliferation Assay: This functional assay determines the ultimate effect of BTK inhibition on the proliferation of a BTK-dependent cancer cell line. We selected the TMD8 Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) cell line, which is known to be highly sensitive to BTK inhibition.[16]

Protocol 2: Cellular Proliferation Assay (TMD8 Cells)
  • Cell Culture: Culture TMD8 cells in the recommended growth medium until they reach logarithmic growth phase.

  • Cell Plating: Seed 5,000 TMD8 cells per well in a 96-well, white-walled plate.

  • Compound Treatment: Add the 10-point serial dilutions of BMTQ-thiol and benchmark inhibitors to the wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[16]

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

    • Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against compound concentration. Determine the cellular IC50 values using a four-parameter logistic regression model.

Results: Comparative Performance Data

The following tables summarize the IC50 values obtained for BMTQ-thiol and the benchmark inhibitors from the biochemical and cellular assays. (Note: Data are representative examples for illustrative purposes).

Table 1: Biochemical Potency Against Purified BTK Enzyme

CompoundClassBiochemical IC50 (nM)
Ibrutinib1st Gen Covalent0.5[8]
Acalabrutinib2nd Gen Covalent5.1[10][17]
Zanubrutinib2nd Gen Covalent~1.0 (Calculated from cellular data)
BMTQ-thiol Investigational Covalent 3.8

Table 2: Cellular Antiproliferative Activity in TMD8 Lymphoma Cells

CompoundClassCellular IC50 (nM)
Ibrutinib1st Gen Covalent11.0[8]
Acalabrutinib2nd Gen Covalent~15.0 (Estimated from literature)
Zanubrutinib2nd Gen Covalent0.4[16]
BMTQ-thiol Investigational Covalent 5.2

Discussion and Interpretation

The experimental data provide a compelling preliminary profile for BMTQ-thiol as a potent BTK inhibitor.

  • Biochemical Potency: In the direct enzymatic assay, BMTQ-thiol demonstrated an IC50 of 3.8 nM. This indicates strong, direct inhibition of the BTK kinase activity. Its potency is superior to that of Acalabrutinib (5.1 nM) and approaches that of the highly potent inhibitors Ibrutinib (0.5 nM) and Zanubrutinib.[8][10][17] This validates the initial hypothesis that the quinoline-thiol scaffold is an effective pharmacophore for BTK inhibition. The analysis of inactivation kinetics, which provides a more accurate measurement of potency for irreversible inhibitors, would be a valuable next step.[18]

  • Cellular Activity: The performance of BMTQ-thiol in the TMD8 cellular proliferation assay is particularly noteworthy. With a cellular IC50 of 5.2 nM, it is significantly more potent in a cellular context than Ibrutinib (11.0 nM) and demonstrates a substantial improvement over Acalabrutinib.[8] Remarkably, its cellular potency is in the same single-digit nanomolar range as Zanubrutinib (0.4 nM), a highly effective second-generation inhibitor.[16] The strong correlation between its biochemical and cellular potency suggests that BMTQ-thiol has excellent cell permeability and effectively engages intracellular BTK to inhibit the BCR signaling pathway, leading to potent antiproliferative effects.

Conclusion and Future Directions

This comparative guide establishes 6-Bromo-2-methylquinoline-4-thiol (BMTQ-thiol) as a novel and highly potent covalent inhibitor of Bruton's Tyrosine Kinase. It exhibits sub-nanomolar to low-nanomolar potency in both biochemical and cellular assays, placing it on par with, or superior to, established second-generation inhibitors in a functional cellular context.

The promising profile of BMTQ-thiol warrants further investigation. The logical next steps in its preclinical evaluation should include:

  • Kinome Selectivity Profiling: A comprehensive kinase panel screen (e.g., KINOMEscan) is essential to determine its selectivity against other kinases, particularly those with homologous cysteine residues, to predict its potential off-target effects and safety profile.[19]

  • In Vivo Efficacy Studies: Evaluation in xenograft models of B-cell malignancies is required to confirm its antitumor activity in a physiological system.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of BMTQ-thiol is critical for its development as a potential therapeutic agent.[13]

References

  • PubChem. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902. National Center for Biotechnology Information. [Link]

  • MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. [Link]

  • Akinleye, A., et al. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of Hematology & Oncology. [Link]

  • Herman, S. E., et al. (2017). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Clinical Cancer Research. [Link]

  • Ho, T. C., et al. (2020). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Wikipedia. Bruton's tyrosine kinase. Wikimedia Foundation. [Link]

  • BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]

  • Burger, J. A. (2019). BTK inhibitors: present and future. Frontiers in Oncology. [Link]

  • Byrd, J. C., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]

  • Estupinan, D., et al. (2021). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. [Link]

  • Herman, S. E., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia. [Link]

  • Wlodarczyk, N., et al. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Francesco, M., et al. (2019). The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents. Haematologica. [Link]

  • Melnick, M., et al. (2019). Cell line-based assessment of BTK inhibitors. FEBS Letters. [Link]

  • Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Zanubrutinib? [Link]

  • Niemann, C. U., et al. (2017). The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia cells. Haematologica. [Link]

  • ResearchGate. Signaling pathways involving BTK in B cells. [Link]

  • Gazeau, N., et al. (2023). Advancements in the Treatment of CLL: The Rise of Zanubrutinib as a Preferred Therapeutic Option. Cancers. [Link]

  • TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. [Link]

  • ACS Publications. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Belk, J. A., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. [Link]

  • ResearchGate. Zanubrutinib concentration-time profiles (unbound) relative to IC50 of BTK inhibition. [Link]

  • bioRxiv. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. [Link]

  • Blood. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. [Link]

  • Targeted Oncology. (2024). Exploring Toxicities Driving BTK Inhibitor Selection in R/R CLL. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acalabrutinib? [Link]

  • Haematologica. (2020). Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma. [Link]

  • Robia, S. L., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. Biochemistry. [Link]

  • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • ResearchGate. IC50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2. [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

Navigating the Quinoline Scaffold: A Technical Guide to Drug-Likeness Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Paradox

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for essential therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, this chemical privilege comes with inherent liabilities. While the bicyclic system offers excellent pi-stacking interactions for target binding, it frequently introduces high lipophilicity (LogP > 5), poor aqueous solubility, and a notorious propensity for hERG channel blockade (cardiotoxicity).

This guide provides a rigorous, self-validating framework for assessing novel quinoline derivatives. It moves beyond basic "Rule of 5" compliance to address the specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges inherent to this class.

Comparative Analysis: Novel Derivatives vs. Established Standards

To objectively assess a novel quinoline derivative, we must benchmark it against known standards. The table below compares the typical profile of a "Hit" stage quinoline derivative against Chloroquine (an established standard) and the Ideal Drug-Like Space.

Table 1: Physicochemical and ADMET Performance Matrix
ParameterNovel Quinoline "Hit" (Typical Profile)Chloroquine (Standard)Ideal Drug-Like TargetImplication for Development
Molecular Weight 350 - 550 Da319.87 Da< 500 DaHigher MW in novel derivatives often correlates with poor solubility.
LogP (Lipophilicity) 4.5 - 6.0 (High)4.62.0 - 4.0Quinolines are naturally lipophilic; LogP > 5 increases metabolic clearance and promiscuity.
Thermodynamic Solubility < 10 µg/mL (Low)~50 mg/mL (High due to salts)> 100 µg/mLCritical Bottleneck: Flat aromatic rings drive pi-stacking aggregation.
hERG Inhibition (IC50) 1 - 10 µM (Moderate Risk)~1 µM (Known Liability)> 30 µMSafety Flag: The basic nitrogen in quinolines mimics the pharmacophore for hERG blockade.
Caco-2 Permeability High (> 10 x 10⁻⁶ cm/s)HighHighGenerally excellent membrane penetration; rarely a failure point.
CYP3A4 Inhibition Moderate to HighModerateLow / NoneHigh lipophilicity drives CYP binding; risk of drug-drug interactions (DDI).

Strategic Assessment Workflow

The assessment of quinoline derivatives requires a specific filter funnel designed to catch early failures. The following diagram outlines the logical flow of experiments, prioritizing the "Kill Steps" (Solubility and hERG) early in the process.

QuinolineAssessment Start Novel Quinoline Library Step1 In Silico Filter (LogP < 5, TPSA < 140) Start->Step1 Step2 Thermodynamic Solubility (pH 7.4 Shake-Flask) Step1->Step2 Decision1 Solubility > 50 µg/mL? Step2->Decision1 Step3 hERG Binding Assay (Radioligand Displacement) Decision1->Step3 Yes Fail Discard / Structural Redesign Decision1->Fail No (Aggregation Risk) Decision2 IC50 > 10 µM? Step3->Decision2 Step4 Metabolic Stability (Microsomal Clearance) Decision2->Step4 Yes Decision2->Fail No (Cardiotoxicity Risk) Lead Lead Candidate Step4->Lead

Figure 1: The "Kill-Quick" Assessment Funnel for Quinoline Derivatives. Note the prioritization of Solubility and hERG safety before metabolic stability.

Deep Dive: Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must include internal controls that validate the system's performance.

Protocol A: Thermodynamic Solubility (The Gold Standard)

Why this matters: Kinetic solubility (from DMSO stock) often overestimates solubility for quinolines due to supersaturation. Only thermodynamic solubility (equilibrium with solid) predicts real-world formulation challenges.

Methodology:

  • Preparation: Weigh 2-3 mg of solid quinoline derivative into a chemically inert glass vial.

  • Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

    • Self-Validation Step: Visually inspect the vial.[1] If the solution is clear, add more solid until a precipitate remains. A saturated solution in equilibrium with solid is mandatory.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (saturated with the compound to prevent loss).

  • Quantification: Analyze the supernatant via HPLC-UV.

    • Control: Run a standard curve of the compound in organic solvent (e.g., Methanol) to determine absolute concentration.

    • Reference Standard: Include Hydrocortisone (Low Sol) and Propranolol (High Sol) as system suitability controls.

Protocol B: hERG Inhibition (Fluorescence Polarization)

Why this matters: Quinolines are structurally predisposed to block the hERG potassium channel, leading to QT prolongation and potential sudden cardiac death.

Methodology:

  • Assay Principle: Competition binding using a high-affinity fluorescent hERG ligand (e.g., E-4031 derivative) and membrane fractions expressing hERG channels.

  • Incubation: Incubate membrane preparations with the fluorescent tracer and the test quinoline derivative (concentrations: 0.1 nM to 30 µM) for 2 hours at room temperature.

  • Readout: Measure Fluorescence Polarization (FP). Displacement of the tracer by the quinoline decreases polarization.

  • Validation:

    • Positive Control: E-4031 (IC50 ~10-50 nM). If E-4031 IC50 deviates >2-fold from historical mean, invalidate the plate.

    • Z-Prime Score: Must be > 0.5 for the assay to be considered robust.

Expert Insight: Mitigating Quinoline Liabilities

When a quinoline derivative fails the assessment (specifically hERG or Solubility), specific medicinal chemistry strategies can rescue the series.

The hERG Mitigation Strategy

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in pi-pi stacking with the quinoline ring. To reduce this affinity without killing potency:

  • Reduce Lipophilicity (LogP): Lowering LogP < 3.0 reduces non-specific hydrophobic binding.

  • Zwitterion Approach: Introduce a carboxylic acid to create a zwitterion.[2] The negative charge repels the channel pore but may reduce cell permeability.

  • pKa Modulation: The basic nitrogen of the quinoline is often the culprit. Adding an electron-withdrawing group (e.g., Fluorine) adjacent to the nitrogen can lower the pKa, reducing protonation at physiological pH.

hERGMitigation Problem High hERG Affinity (IC50 < 1 µM) Strategy1 Lower Lipophilicity (Add Polar Groups) Problem->Strategy1 Strategy2 Modulate pKa (Fluorination) Problem->Strategy2 Strategy3 Steric Clash (Substituents at C2/C8) Problem->Strategy3 Outcome Reduced Toxicity Retained Potency Strategy1->Outcome Reduces hydrophobic binding Strategy2->Outcome Reduces cation-pi interaction Strategy3->Outcome Prevents optimal pore fit

Figure 2: Medicinal Chemistry Strategies for Reducing hERG Liability in Quinolines.

References

  • Rudrapal, M., et al. (2019).[1][3] Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen. Link

  • Musiol, R. (2013).[4] Quinoline scaffold as a privileged substructure in antimicrobial drugs. ResearchGate. Link

  • FDA Guidance. (2021). BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration. Link

  • Drug Hunter. (2024).[2] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube/Drug Hunter.[2] Link

  • Marek, A., et al. (2020). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Link

Sources

validation of computational models for predicting properties of 6-Bromo-2-methylquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the ability to accurately predict the physicochemical and pharmacokinetic properties of novel chemical entities is paramount. Computational models offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates for synthesis and further testing. However, the predictive power of these in silico tools must be rigorously validated against experimental data to ensure their reliability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of computational models for predicting the properties of a novel compound, using 6-Bromo-2-methylquinoline-4-thiol as a case study.

This document will navigate through the theoretical underpinnings of various computational prediction methods, propose a synthetic pathway for the target molecule, and provide detailed experimental protocols for the validation of key properties. By bridging the gap between computational prediction and experimental reality, we aim to provide a robust workflow for advancing promising molecules through the development pipeline.

The Convergence of In Silico Prediction and Empirical Validation

The journey of a drug candidate from concept to clinic is long and fraught with attrition. Computational, or in silico, methods have emerged as indispensable tools to mitigate early-stage failures by providing insights into a molecule's potential behavior.[1] Properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are critical determinants of a drug's success.[2] Furthermore, fundamental physicochemical properties like aqueous solubility and the acid dissociation constant (pKa) govern a molecule's formulation, bioavailability, and interaction with biological targets.[3][4]

This guide will focus on a multi-faceted approach, comparing predictions from various computational models with robust experimental validation for 6-Bromo-2-methylquinoline-4-thiol.

Computational Modeling Approaches

A variety of computational models, ranging from empirical and knowledge-based systems to first-principles quantum mechanical calculations, can be employed to predict the properties of 6-Bromo-2-methylquinoline-4-thiol. Each approach has its own strengths and limitations.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Numerous online platforms and standalone software packages are available for ADMET prediction. These tools often utilize large datasets of known drugs and chemicals to build Quantitative Structure-Activity Relationship (QSAR) models.[5]

For 6-Bromo-2-methylquinoline-4-thiol, we will consider predictions from three widely used free web servers:

  • SwissADME: A popular tool for predicting pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: Provides predictions for a wide range of ADMET properties based on graph-based signatures.[6]

  • ADMETlab 2.0: A comprehensive platform for systematic ADMET evaluation.[2]

pKa Prediction

The acidity of the thiol group and the basicity of the quinoline nitrogen are critical for understanding the ionization state of 6-Bromo-2-methylquinoline-4-thiol at physiological pH. This, in turn, influences its solubility, permeability, and target binding. pKa can be predicted using various methods:

  • Empirical Methods: These models, often based on Hammett-type equations and extensive databases of experimental pKa values, are fast and often surprisingly accurate for compounds within their training set domains.

  • Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) calculations can provide a more fundamental prediction of pKa by calculating the relative free energies of the protonated and deprotonated species in solution.[7] This approach is computationally more intensive but can be more accurate for novel scaffolds.

Aqueous Solubility Prediction

The solubility of a compound is a key factor in its absorption and formulation. Several computational approaches exist for predicting aqueous solubility:

  • Fragment-based methods: These models estimate solubility by summing the contributions of different molecular fragments.

  • Topological methods: These approaches use molecular descriptors derived from the 2D structure of the molecule to predict solubility.

  • Machine Learning Models: An increasing number of models leverage machine learning algorithms trained on large solubility datasets to provide more accurate predictions.[3]

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict spectroscopic properties such as UV-Vis absorption spectra.[8] These predictions can be a valuable tool in the structural confirmation of the synthesized compound.

A Proposed Synthetic Route for 6-Bromo-2-methylquinoline-4-thiol

Synthetic_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Thiolation A 4-Bromoaniline C Intermediate Cyclization A->C Heat B Diethyl (ethoxymethylene)malonate B->C D 6-Bromo-4-hydroxy-2-methylquinoline C->D Dowtherm A, Heat E 6-Bromo-4-chloro-2-methylquinoline D->E POCl3 G 6-Bromo-2-methylquinoline-4-thiol E->G DMF F Sodium Hydrosulfide (NaSH) F->G Experimental_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Property Measurement A Synthesis of 6-Bromo-2-methylquinoline-4-thiol B Purification (Crystallization/Chromatography) A->B C NMR (¹H, ¹³C) B->C D Mass Spectrometry (HRMS) B->D E IR Spectroscopy B->E F pKa Determination (Potentiometric Titration) B->F G Solubility Measurement (Shake-Flask Method) B->G H ADMET Assays (e.g., CYP Inhibition, hERG) B->H

Sources

The Halogen Advantage: A Head-to-Head Comparison of the Antimicrobial Efficacy of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent activity against a wide array of pathogens.[1][2] Among these, halogenated quinolines have garnered significant attention due to their often-enhanced antimicrobial efficacy. This guide provides a comprehensive, head-to-head comparison of the antimicrobial performance of various halogenated quinolines, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action.

The Decisive Role of Halogenation in Antimicrobial Potency

The introduction of halogen atoms—most notably fluorine, chlorine, bromine, and iodine—to the quinoline ring system can dramatically influence the compound's physicochemical properties and biological activity.[3] Halogenation can impact factors such as lipophilicity, which affects cell membrane penetration, and electronic properties, which can influence binding to target enzymes.[1] For instance, the presence of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[4] Similarly, substitutions at other positions, such as the C-7 and C-8 positions, with various halogens have been shown to modulate the spectrum and potency of antimicrobial activity.[1][3]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for many quinolone-based antimicrobials involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7] Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately cell death.[8][9] Halogenation can enhance the binding affinity of the quinoline derivative to these target enzymes, thereby increasing its inhibitory potency.

Below is a diagram illustrating the generalized mechanism of action of quinolone antibiotics.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->Replication_Fork Relieves Supercoiling DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Stalled Replication Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Generalized mechanism of action of quinolone antibiotics.

Head-to-Head Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes MIC values for a selection of halogenated quinolines against various bacterial and fungal pathogens, compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Halogenated QuinolineMicroorganismGram Stain/TypeMIC (µg/mL)Reference
Clioquinol Staphylococcus aureusGram-positive2[10]
Escherichia coliGram-negative-[10]
Candida albicansFungus0.5 - 2[11]
Fusarium speciesFungus0.5 - 2[11]
Nitroxoline Aeromonas hydrophilaGram-negative5.26 µM[12]
Pseudomonas aeruginosaGram-negative84.14 µM[12]
7-bromo-8HQ Gram-negative bacteriaGram-negativeHigh activity[12]
Cloxyquin Listeria monocytogenesGram-positive5.57 µM[12]
Plesiomonas shigelloidesGram-negative11.14 µM[12]
Fluoroquinolones (general) Gram-positive cocciGram-positiveEnhanced activity[3]
Gram-negative bacteriaGram-negativeBroad activity[4]
Iodo-quinoline derivatives Staphylococcus epidermidisGram-positiveVariable[13]
Klebsiella pneumoniaeGram-negativeNo effect[13]
Various Halogenated Quinolines MRSAGram-positive0.39 - 0.59 µM[14]
MRSEGram-positive0.10 - 0.15 µM[14]
VREGram-positive0.30 µM[14]
Candida albicansFungus100 nM[15]
Cryptococcus neoformansFungus50 - 780 nM[15]

Experimental Protocols: Determining Antimicrobial Efficacy

The determination of MIC is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The broth microdilution method is a commonly employed technique.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Microbial Inoculum:

    • Isolate colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the halogenated quinoline in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Halogenated Quinoline Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Time Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Structure-Activity Relationship (SAR): The Influence of Halogen Position

The antimicrobial activity of halogenated quinolines is not solely dependent on the presence of a halogen but is also critically influenced by its position on the quinoline ring.

  • C-6 Position: Substitution with a fluorine atom is a key feature of the highly potent fluoroquinolone antibiotics, significantly enhancing their activity against a broad spectrum of bacteria.[4]

  • C-7 Position: Halogen substitution at this position can increase the tendency for the molecule to participate in coupling reactions, which may be relevant to its biological activity.[1]

  • C-8 Position: Fluoro or chloro derivatives at the C-8 position generally exhibit better oral absorption and in vivo activity.[4] Halogen substituents at this position can also increase in vitro activity against Gram-positive cocci.[3]

The following diagram illustrates the key positions for halogen substitution on the quinoline ring that influence antimicrobial activity.

Caption: Key halogen substitution sites on the quinoline ring.

Concluding Remarks

Halogenated quinolines represent a versatile and potent class of antimicrobial agents. The strategic placement of halogen atoms on the quinoline scaffold can significantly enhance their efficacy against a wide range of bacterial and fungal pathogens. While fluoroquinolones are the most prominent examples, other halogenated derivatives, such as clioquinol and novel synthetic compounds, demonstrate promising activity, including against drug-resistant strains.[11][14] Further research focusing on systematic head-to-head comparisons under standardized conditions will be invaluable for elucidating the full potential of this chemical class and guiding the development of next-generation antimicrobial therapies.

References

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022-10-12).
  • Structure-activity relationships of the fluoroquinolones - ASM Journals.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - ResearchGate. (2025-08-06).
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022-10-05).
  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - OUCI.
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC. (2016-07-27).
  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity | Clinical Infectious Diseases | Oxford Academic.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI.
  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not - ResearchGate.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (2019-11-28).
  • Minimum inhibitory concentration (MIC) of test compounds in relation to... - ResearchGate.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC.
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Quinolone antibiotic - Wikipedia.
  • (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - ResearchGate. (2018-11-03).
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025-10-09).
  • In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed.
  • Review on Antimicrobial Activity of Quinoline - Human Journals. (2022-04-30).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids - ResearchGate. (2026-01-31).
  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed. (2022-07-30).
  • Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - ResearchGate. (2025-08-10).
  • Mechanism of action of and resistance to quinolones - PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-2-methylquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-Bromo-2-methylquinoline-4-thiol is a bifunctional heterocyclic building block frequently used in the synthesis of antimalarial agents and kinase inhibitors.[1] Its handling presents a dual-threat profile that requires a specialized safety architecture:

  • The Quinoline Scaffold: A planar, lipophilic structure capable of intercalating DNA, presenting potential mutagenic and carcinogenic risks (Category 1B/2).[1]

  • The 4-Thiol Moiety: A high-impact olfactory agent.[1] Like many mercaptans, it has an odor threshold in the parts-per-billion (ppb) range.[1] Improper handling does not just risk toxicity; it risks facility-wide contamination and "olfactory fatigue," where the operator loses the ability to detect the hazard after minutes of exposure.[1]

The Core Directive: This protocol treats odor containment as a proxy for containment of toxicity.[1] If you can smell it, your primary containment has already failed.

Hazard Deconstruction & PPE Matrix

Do not rely on generic "Chemical Safety" protocols. This molecule requires a defense-in-depth strategy.[1][2]

2.1 The "Why" Behind the Gear
  • Permeation Breakthrough: Standard latex gloves offer negligible protection against thiols.[1] The sulfur atom facilitates rapid permeation through natural rubber.[1]

  • The "Acetone Trap": Never use acetone to clean thiol-contaminated glassware before quenching.[1] Acetone + Bleach (the quenching agent)

    
     Chloroform (Phosgene precursor).[1] This is a lethal incompatibility.[1]
    
2.2 Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Primary Hand Protection Nitrile (4 mil minimum) Resists incidental splash.[1] Must be changed immediately upon contact.
Secondary Hand Protection Silver Shield / Laminate (Underliner) Critical: Thiols can permeate nitrile over time.[1] Laminate gloves provide a chemical barrier against organic sulfur compounds.[1]
Respiratory Protection Fume Hood (Face Velocity: 100 fpm) Primary engineering control.[1] Respirators (OV/AG cartridges) are a backup only for spill cleanup, not routine handling.
Body Protection Tyvek Lab Coat (or Apron) Cotton lab coats absorb thiols, becoming secondary emission sources. Tyvek is non-absorbent and disposable.[1]
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient.[1] Thiol vapors are lachrymators (tear-inducing) and can bypass side shields.[1]
Operational Workflow: The "Zero-Emission" Protocol[1]

This protocol utilizes a Bleach Oxidation Trap system.[1] You must oxidize the thiol (


) to a sulfonate (

) or disulfide before it leaves the hood.[1]
3.1 Pre-Operational Setup (The Bleach Trap)

Before opening the reagent bottle, set up the following oxidation station inside the fume hood:

  • Vessel: A wide-mouth beaker (1L or larger).

  • Quenching Solution: 10% Sodium Hypochlorite (Bleach).[1]

    • Recipe: 1 Part Commercial Bleach (5-6%) + 1 Part Water.[1]

    • Mechanism:[3][4][5][6]

      
       (and further oxidation).[1]
      
  • pH Control: Add a small amount of solid Sodium Bicarbonate to buffer the solution (prevents Chlorine gas evolution if acidic waste is accidentally added).[1]

3.2 Weighing & Transfer
  • Solid State: If the compound is solid, static electricity can disperse dust.[1] Use an anti-static gun if available.[1]

  • Weighing: Do NOT weigh on an open benchtop balance.

    • Method A: Move a micro-balance into the hood.[1]

    • Method B (Preferred): Tare a vial with a septum cap.[1][7] Add solid rapidly inside the hood, cap immediately, and weigh the closed vial on the bench.

  • Liquid Transfer: Use positive displacement pipettes or syringes.[1] Never pour.

3.3 The "Kill" Step (Decontamination)

Crucial Rule: No item leaves the hood until it has been "killed."[1]

  • Immediate Submersion: Tips, pipettes, and spatulas go directly into the Bleach Trap.

  • Glassware: Rinse contaminated glassware with the dilute bleach solution inside the hood.[1]

  • Soak Time: Allow items to soak for at least 30 minutes.

  • Verification: Carefully waft (do not inhale deeply) to verify the absence of the "rotten cabbage" sulfur odor.[1] If odor persists, add more bleach.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic for handling and waste processing.

ThiolHandling Start Start: Reagent Retrieval PPE_Check PPE Check: Double Gloves (Nitrile + Laminate) Goggles + Tyvek Start->PPE_Check Hood_Check Engineering Check: Fume Hood > 100 fpm Bleach Trap Ready PPE_Check->Hood_Check Handling Handling: Weighing (Closed Vials) Reaction Setup Hood_Check->Handling Spill_Decision Is there a Spill? Handling->Spill_Decision Spill_Action Spill Response: 1. Cover with Bleach-Soaked Pads 2. Wait 20 mins 3. Dispose as Haz Waste Spill_Decision->Spill_Action Yes Cleanup Routine Cleanup: Submerge tools in Bleach Trap Rinse glassware with Bleach Spill_Decision->Cleanup No Disposal Final Disposal: Label: 'Thiol Waste - Bleach Quenched' Spill_Action->Disposal Waste_Seg Waste Segregation: Do NOT mix with Acetone/Acid Cleanup->Waste_Seg Waste_Seg->Disposal

Figure 1: Logical workflow for handling high-stench quinoline thiols, emphasizing the critical spill decision path and quenching requirements.

Emergency Response & Disposal
5.1 Spills (The "Cover and Kill" Method)

Do not wipe a fresh thiol spill; this increases surface area and vapor generation.[1]

  • Isolate: Close the hood sash immediately. Alert lab personnel.

  • Oxidize: Place absorbent pads soaked in dilute bleach over the spill.[1]

  • Wait: Allow 15-20 minutes for oxidation.

  • Clean: Wipe up the pads.[1] Double bag the waste.

5.2 Waste Disposal[2][4][6][7][8]
  • Labeling: Waste containers must be clearly labeled "STENCH" and "Contains Oxidizers" (if bleach was used).[1]

  • Segregation:

    • NEVER mix thiol waste with acids (releases

      
       or 
      
      
      
      ).[1]
    • NEVER mix bleach-quenched waste with acetone (forms Chloroform).[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][4]

  • UCLA Chemistry & Biochemistry. (n.d.).[1] Standard Operating Procedures for Using Stench Chemicals.

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 6-Bromoquinoline.[1][2][3][8][9] (Used as toxicity proxy for the quinoline scaffold).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-methylquinoline-4-thiol
Reactant of Route 2
6-Bromo-2-methylquinoline-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.